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Core Science & Biosynthesis

Foundational

Physicochemical Properties and Synthetic Utility of 3-(4-Piperidinyl)alanine: A Technical Guide

Part 1: Executive Summary 3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , PipAla , or Ala(4-Pip) ) is a non-proteinogenic amino acid that serves as a critical pharmacophore in modern peptidomimetic drug design.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , PipAla , or Ala(4-Pip) ) is a non-proteinogenic amino acid that serves as a critical pharmacophore in modern peptidomimetic drug design.[1] Structurally, it represents a hybrid scaffold: it retains the backbone of alanine and the steric bulk of phenylalanine, yet introduces a basic secondary amine within a saturated piperidine ring.

This unique architecture allows it to function as a cationic surrogate for Arginine (Arg) and Lysine (Lys), offering distinct advantages in bioavailability, proteolytic stability, and receptor selectivity.[1] This guide provides a comprehensive analysis of its physicochemical behavior, protection strategies for Solid-Phase Peptide Synthesis (SPPS), and its application in modulating potency in G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors.[1]

Part 2: Physicochemical Profile[2]

Chemical Identity & Constants

The amphiphilic nature of 3-(4-Piperidinyl)alanine defines its interaction with biological targets. Unlike the planar, aromatic pyridine ring of its precursor (3-(4-Pyridyl)alanine), the piperidine ring is saturated, adopting a chair conformation that projects the basic nitrogen into a specific 3D vector.[1]

Table 1: Physicochemical Constants

PropertyValue / DescriptionClinical Significance
IUPAC Name (2S)-2-amino-3-(piperidin-4-yl)propanoic acidStandard nomenclature for regulatory filing.
CAS Number 342036-77-5 (S-isomer); 19728-63-3 (racemate)Essential for sourcing and database verification.
Molecular Weight 172.23 g/mol Low MW allows for fragment-based drug design.
Formula C

H

N

O

pKa (Side Chain) ~10.8 - 11.2 (Piperidine NH)Highly basic; protonated at physiological pH (7.4).[1] Mimics Arg/Lys positive charge.
pKa (

-Amine)
~9.1Typical for

-amino acids.
pKa (

-Carboxyl)
~2.2Typical for

-amino acids.
LogP -2.7 (Predicted)Highly hydrophilic due to dicationic character at neutral pH.[1]
Net Charge (pH 7.4) +1Electrostatic interaction capability similar to Lysine.[1]
Conformation Chair (Piperidine ring)Non-planar geometry offers different steric fitting compared to Phenylalanine.[1]
Solubility and Stability
  • Solubility: Highly soluble in water and aqueous buffers due to its zwitterionic and cationic nature. In organic solvents (DCM, DMF), the free amino acid is insoluble; however, N-protected derivatives (e.g., Fmoc-Ala(4-Pip-Boc)-OH) show excellent solubility in DMF/NMP, facilitating SPPS.[1]

  • Stability: The saturated piperidine ring is oxidatively stable under standard laboratory conditions, unlike methionine or tryptophan. It is resistant to racemization during standard coupling protocols when urethane-protected (Fmoc/Boc).[1]

Part 3: Structural Biology & Pharmacophore Design

In drug design, 3-(4-Piperidinyl)alanine is frequently employed to scan "basic" residues. Its utility stems from its ability to bridge the gap between the flexibility of Lysine and the rigidity of Arginine, while removing the hydrogen-bond donor complexity of the guanidinium group.

Comparative Pharmacophore Analysis
  • Vs. Phenylalanine (Phe): Acts as an isostere where the hydrophobic interaction is replaced by an electrostatic one (salt bridge formation), while maintaining similar steric bulk.[1]

  • Vs. Lysine (Lys): The piperidine nitrogen is secondary and part of a ring, restricting the entropic penalty upon binding compared to the flexible aliphatic chain of Lysine.[1]

  • Vs. Arginine (Arg): Provides a positive charge but lacks the delocalized planar system of the guanidine group.[1] It is often used to reduce the "stickiness" (non-specific binding) associated with Arginine.[1]

Visualization: Pharmacophore Comparison

The following diagram illustrates the structural relationship and design logic when substituting natural amino acids with 3-(4-Piperidinyl)alanine.

Pharmacophore cluster_0 Design Strategy Phe Phenylalanine (Hydrophobic/Aromatic) PipAla 3-(4-Piperidinyl)alanine (Basic/Saturated Ring) Phe->PipAla Hydrogenation (Aromatic -> Basic) Target GPCR / Protease Binding Pocket Phe->Target Pi-Stacking (Hydrophobic) PipAla->Target Salt Bridge + Steric Fit Lys Lysine (Basic/Flexible Chain) Lys->PipAla Rigidification (Entropy Reduction) Lys->Target Salt Bridge (High Entropy)

Caption: Figure 1. Pharmacophore transition logic. 4-Pip-Ala bridges the gap between hydrophobic bulk and cationic interaction, offering a rigidified alternative to Lysine.

Part 4: Synthetic Utility & SPPS Protocols

For researchers synthesizing peptides, the primary challenge is the orthogonality of the piperidine nitrogen. If left unprotected, it will interfere with acylation steps.

Protection Strategies

The commercially available building block is typically Fmoc-Ala(4-Pip)-OH with the side-chain nitrogen protected.

  • Boc Protection (Fmoc-Ala(4-Pip-Boc)-OH):

    • Usage: Standard Fmoc SPPS.

    • Mechanism: The Boc group is stable to piperidine (Fmoc removal) but cleaved by TFA (final resin cleavage).[1]

    • Best for: Terminal peptides or when the basic group is required free in the final product.

  • Fmoc Protection (Fmoc-Ala(4-Pip-Fmoc)-OH):

    • Usage: Boc SPPS (less common) or for branching.[1]

    • Mechanism: Both Fmoc groups are removed simultaneously.

  • Alloc/Cbz Protection:

    • Usage: When orthogonal deprotection is needed on-resin (e.g., to cyclize the peptide via the piperidine nitrogen).

Protocol: Coupling in Fmoc-SPPS

Note: This protocol assumes the use of Fmoc-Ala(4-Pip-Boc)-OH.

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).[1][2]

  • Activator: HATU or DIC/Oxyma (preferred to prevent racemization).[1]

  • Base: DIPEA (Diisopropylethylamine).[1][2][3]

  • Solvent: DMF (Dimethylformamide).[1][2]

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min) to remove N-terminal Fmoc.[1] Wash 
    
    
    
    with DMF.[3]
  • Activation:

    • Dissolve Fmoc-Ala(4-Pip-Boc)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.[1]

    • Add DIPEA (6.0 eq) immediately before addition to resin.[1]

    • Critical: Pre-activation time should be < 2 min to avoid side reactions.

  • Coupling: Add mixture to resin. Shake at Room Temp for 45–60 min.

  • Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), re-couple.[1]

  • Cleavage: Treat resin with TFA/TIS/H

    
    O (95:2.5:2.[1][2]5) for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine ring.
    
Synthesis of the Building Block (Reference)

For labs synthesizing the amino acid de novo: Route: Catalytic Hydrogenation of 3-(4-Pyridyl)-L-alanine.

  • Catalyst: PtO

    
     (Adam's catalyst) or Rh/C.[1]
    
  • Conditions: H

    
     (50 psi), Acetic Acid/Water solvent.[1]
    
  • Yield: Typically >90% conversion to the piperidine derivative.

Synthesis Start 3-(4-Pyridyl)-L-alanine (Aromatic) Reagent H2 / PtO2 Acetic Acid Start->Reagent Product 3-(4-Piperidinyl)-L-alanine (Saturated Ring) Reagent->Product Hydrogenation Protection Fmoc-OSu / Boc2O (Orthogonal Protection) Product->Protection Final Fmoc-Ala(4-Pip-Boc)-OH (SPPS Building Block) Protection->Final Derivatization

Caption: Figure 2. Synthetic route from Pyridyl-alanine to the SPPS-ready building block.

Part 5: Applications in Drug Discovery[5][6][7]

GPCR Ligands (Opioids & Somatostatin)

In the development of opioid receptor ligands, 3-(4-Piperidinyl)alanine has been used to replace Phenylalanine or Tyrosine residues.[1] The introduction of the basic nitrogen improves affinity for the mu-opioid receptor (MOR) by interacting with Aspartate residues in the binding pocket (e.g., Asp147).[1]

  • Mechanism: The piperidine ring provides a "cation-lock" while maintaining the hydrophobic filling of the pocket.

Protease Inhibitors (Thrombin & Trypsin)

Serine proteases typically recognize basic residues (Arg/Lys) at the P1 position.[1]

  • Advantage: 4-Pip-Ala is less susceptible to trypsin-like cleavage than Arg/Lys because the secondary amine is sterically hindered by the ring structure, improving the metabolic half-life of the inhibitor.

Cell Penetration

Cationic peptides are known to penetrate cell membranes (e.g., TAT peptide).[1] Incorporating 4-Pip-Ala increases the net positive charge and lipophilicity (relative to Arg), potentially enhancing Cell-Penetrating Peptide (CPP) efficiency.[1]

Part 6: References

  • PubChem. 3-(4-Piperidinyl)alanine - Compound Summary. National Library of Medicine.[4][5] [Link][1][5]

  • Lazny, R. et al. Piperidine-derived amino acids in peptidomimetics. Tetrahedron, 2012. (Contextual citation for peptidomimetic design logic).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and validate protocols in your specific laboratory setting.

Sources

Exploratory

An In-Depth Technical Guide to 3-(4-Piperidinyl)alanine: A Versatile Building Block in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 3-(4-Piperidinyl)alanine, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. We...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Piperidinyl)alanine, a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and pharmaceutical development. We delve into its core molecular and physicochemical properties, explore its strategic applications, and provide a detailed, field-proven protocol for its synthesis via catalytic hydrogenation of its aromatic precursor. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this constrained amino acid in the design of novel therapeutics.

Introduction: The Strategic Value of Constrained Amino Acids

In the landscape of peptide and small molecule drug design, the incorporation of conformationally constrained building blocks is a cornerstone of modern medicinal chemistry. Such constraints serve to pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity, improving selectivity for the target receptor, and increasing metabolic stability by shielding susceptible peptide bonds from enzymatic degradation. 3-(4-Piperidinyl)alanine emerges as a particularly valuable asset in this context. It combines the chiral α-amino acid framework with a saturated piperidine ring, introducing a key basic center and a rigid, sp³-rich scaffold that can significantly influence the pharmacological profile of a parent molecule.

This guide will serve as a technical resource, detailing the fundamental properties, synthesis, and rationale for the use of 3-(4-Piperidinyl)alanine in advanced therapeutic design.

Core Molecular Profile

3-(4-Piperidinyl)alanine, systematically named (2S)-2-amino-3-(piperidin-4-yl)propanoic acid, is a non-natural amino acid derivative. Its structure is characterized by an alanine backbone where the β-carbon is attached to the 4-position of a piperidine ring.

Physicochemical and Structural Data

A summary of the key identifiers and properties of 3-(4-Piperidinyl)alanine is presented below for rapid reference.

PropertyValueSource(s)
Molecular Formula C8H16N2O2[1][2][3]
Molecular Weight 172.22 g/mol [1][2][3]
CAS Number 342036-77-5[1][2][3]
IUPAC Name (2S)-2-amino-3-(piperidin-4-yl)propanoic acid[1]
Canonical SMILES C1CNCCC1CC(C(=O)O)N[3]
InChI Key VVDNQYDGDFYGMM-ZETCQYMHSA-N[1]
Synonyms L-Ala(4-piperidyl)-OH, 3-(4-Piperidinyl) alanine[1]

Synthesis of 3-(4-Piperidinyl)alanine: A Proven Methodology

The most direct and atom-economical method for synthesizing 3-(4-Piperidinyl)alanine is the catalytic hydrogenation of its commercially available aromatic precursor, 3-(4-Pyridyl)-L-alanine.[4][5] This reaction saturates the aromatic pyridine ring to yield the desired piperidine ring.

Causality Behind Experimental Choices
  • Catalyst Selection: Platinum(IV) oxide (PtO₂, Adams' catalyst) is a highly effective and robust heterogeneous catalyst for the hydrogenation of pyridine rings.[5] It demonstrates high activity under manageable conditions and is less prone to poisoning by the nitrogen atoms present in the substrate and product compared to some other catalysts.

  • Solvent System: Glacial acetic acid is the solvent of choice. It serves to protonate the pyridine nitrogen, which activates the ring towards reduction and enhances its solubility.[4][5]

  • Reaction Conditions: The use of elevated hydrogen pressure (typically 50-70 bar) is necessary to overcome the aromatic stability of the pyridine ring and drive the reaction to completion in a reasonable timeframe.[5] The reaction generally proceeds efficiently at room temperature.

Representative Synthesis Workflow

The diagram below illustrates the straightforward, single-step conversion from the pyridyl precursor to the final piperidinyl product.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Final Product start 3-(4-Pyridyl)-L-alanine catalyst PtO2 (Adams' Catalyst) product 3-(4-Piperidinyl)alanine catalyst->product Catalytic Hydrogenation solvent Glacial Acetic Acid gas H2 (50-70 bar)

Caption: Workflow for the synthesis of 3-(4-Piperidinyl)alanine.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes a robust method for the synthesis of 3-(4-Piperidinyl)alanine hydrochloride.

Materials:

  • 3-(4-Pyridyl)-L-alanine (1.0 eq)

  • Platinum(IV) oxide (PtO₂) (5-10 mol%)

  • Glacial Acetic Acid (approx. 0.1 M concentration of substrate)

  • Hydrogen (H₂) gas supply

  • Celite® or a similar filter aid

  • Diethyl ether or MTBE

  • Methanol

  • Hydrochloric acid (e.g., 4M in Dioxane or concentrated aq. HCl)

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) with a suitable reaction vessel

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add 3-(4-Pyridyl)-L-alanine.

  • Solvent and Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add glacial acetic acid to the vessel. Carefully add the PtO₂ catalyst. Safety Note: Platinum catalysts can be pyrophoric when dry and exposed to air, especially after use. Handle with care.

  • Hydrogenation: Securely seal the reactor. Purge the vessel multiple times with nitrogen gas to remove all air, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to 50-70 bar.

  • Reaction Execution: Begin vigorous stirring. The reaction is typically run at room temperature for 12-24 hours. Reaction completion can be monitored by taking aliquots (after safely depressurizing and purging the system) and analyzing by LC-MS or ¹H NMR to observe the disappearance of the aromatic pyridine signals.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor thoroughly with an inert gas. Open the reactor and dilute the mixture with methanol.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Safety Note: Quench the filter cake with water before disposal to prevent ignition.

  • Work-up and Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid and methanol. The resulting residue contains the free base of the amino acid.

  • Salt Formation: Re-dissolve the residue in a minimal amount of methanol. Add an excess of hydrochloric acid solution (e.g., 4M HCl in Dioxane).

  • Precipitation and Purification: Add an anti-solvent such as diethyl ether or MTBE to precipitate the hydrochloride salt. Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 3-(4-Piperidinyl)alanine as its hydrochloride salt.

Applications in Drug Development

The incorporation of 3-(4-Piperidinyl)alanine into peptide sequences or small molecules serves several strategic purposes:

  • Conformational Rigidity: The piperidine ring locks the Cα-Cβ bond, reducing the conformational flexibility of the molecule. This can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.

  • Improved Pharmacokinetics: The sp³-rich, non-planar structure can disrupt planar stacking interactions that might lead to aggregation and can improve aqueous solubility. The saturated ring is also resistant to metabolic oxidation that can occur on aromatic precursors.

  • Introduction of a Basic Handle: The secondary amine of the piperidine ring (pKa ≈ 10-11) is protonated at physiological pH. This positive charge can be exploited to form key salt-bridge interactions with acidic residues in a target's binding pocket or to modulate the overall physicochemical properties (e.g., solubility, cell permeability) of the drug candidate.

  • Vector for Further Functionalization: The piperidine nitrogen can be readily functionalized to introduce additional pharmacophoric elements, enabling fine-tuning of the structure-activity relationship (SAR).

This building block has been applied in the development of peptide mimetics and as a core scaffold in pharmaceutical chemistry.[4]

Conclusion

3-(4-Piperidinyl)alanine is a powerful and versatile tool for the modern medicinal chemist. Its unique combination of a constrained cyclic structure and a basic nitrogen center provides a reliable method for enhancing the drug-like properties of peptide and small-molecule candidates. The straightforward and scalable synthesis via catalytic hydrogenation of its pyridyl precursor makes it an accessible building block for research and development programs aimed at creating next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.

References

  • PubChem. 3-(4-Piperidinyl) alanine. National Center for Biotechnology Information. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Profiling of 3-(4-Piperidinyl)alanine

This guide outlines the spectroscopic characterization of 3-(4-Piperidinyl)alanine (also known as 4-Piperidylalanine), a non-natural amino acid critical in peptidomimetic drug design. It serves as a conformationally flex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization of 3-(4-Piperidinyl)alanine (also known as 4-Piperidylalanine), a non-natural amino acid critical in peptidomimetic drug design. It serves as a conformationally flexible, basic surrogate for lysine or arginine.

Introduction & Structural Context

3-(4-Piperidinyl)alanine is a structural hybrid of alanine and piperidine.[1] In drug development, it is frequently synthesized via the catalytic hydrogenation of 3-(4-Pyridyl)alanine . Consequently, the primary spectroscopic challenge is not just characterization, but purity verification —specifically, confirming the complete reduction of the aromatic pyridine ring to the saturated piperidine ring.

Core Chemical Data
  • IUPAC Name: (2S)-2-amino-3-(piperidin-4-yl)propanoic acid[2][3]

  • Molecular Formula:

    
    [2][3][]
    
  • Molecular Weight: 172.23 g/mol

  • Monoisotopic Mass: 172.12 Da

  • Solubility: Highly soluble in water (

    
    ) and aqueous acid; poor solubility in organic solvents (MeOH, DCM) unless protected (e.g., Boc/Fmoc).
    

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of identity confirmation. For amino acids, Electrospray Ionization (ESI) in Positive Mode is the industry standard due to the basic nitrogen centers.

Experimental Parameters
  • Ionization Source: ESI (+)

  • Solvent System: 0.1% Formic Acid in 50:50

    
    :Acetonitrile (Protonating conditions essential for signal intensity).
    
  • Cone Voltage: 20–30 V (Low voltage to preserve molecular ion).

Fragmentation Analysis

The fragmentation pattern is driven by the stability of the piperidine ring and the lability of the carboxyl group.

m/z (Observed)Ion IdentityMechanistic Origin
173.2

Parent Ion. Protonation typically occurs at the more basic piperidine nitrogen.
156.2

Loss of ammonia from the

-amino group (common in amino acids).
127.2

Loss of formic acid moiety (combined loss of

).
84.1 Piperidinyl CationCharacteristic cleavage of the

bond, liberating the stable piperidine ring fragment (

).
MS Fragmentation Pathway Diagram

MS_Fragmentation cluster_legend Key M_Ion [M+H]+ m/z 173.2 Frag_NH3 [M - NH3]+ m/z 156.2 M_Ion->Frag_NH3 - NH3 (17 Da) Frag_COOH [M - COOH]+ m/z 128.2 M_Ion->Frag_COOH - COOH (45 Da) Frag_Pip Piperidinyl Cation m/z 84.1 M_Ion->Frag_Pip α-β Cleavage legend_1 Blue: Parent Ion legend_2 Red: Diagnostic Fragment

Figure 1: ESI-MS fragmentation logic for 3-(4-Piperidinyl)alanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for distinguishing the product from its aromatic precursor. The experiment should be conducted in Deuterium Oxide (


)  with a trace of DCl to ensure the amine is protonated (HCl salt form), which sharpens the signals and prevents aggregation.
H NMR Data (400 MHz, , pH < 2)
  • Reference: HDO solvent peak at 4.79 ppm.

  • Key Diagnostic: Complete absence of aromatic signals (7.0–9.0 ppm). If peaks appear here, the hydrogenation of the pyridine ring is incomplete.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
3.98 Triplet (t)1H

-CH
Deshielded by adjacent electron-withdrawing

and

groups.
3.38 Doublet of doublets (dd)2HPiperidine

Downfield due to proximity to the positively charged piperidine nitrogen (

).
2.95 Triplet of doublets (td)2HPiperidine

Distinct axial/equatorial splitting is characteristic of the chair conformation.
1.95 - 1.85 Multiplet (m)2H

-CH

Linker between the amino acid backbone and the ring.
1.80 - 1.70 Multiplet (m)1HPiperidine

-H
Methine proton at the ring junction.
1.65 - 1.50 Multiplet (m)2HPiperidine

Ring protons.
1.45 - 1.30 Multiplet (m)2HPiperidine

Ring protons.
C NMR Data (100 MHz, )
Shift (

ppm)
AssignmentNotes
173.5 Carbonyl (

)
Typical amino acid acid/ester range.
53.2

-Carbon
44.8 Piperidine

Deshielded by Nitrogen.
34.5

-Carbon
31.2 Piperidine

28.4 Piperidine

Infrared (IR) Spectroscopy

IR is less specific for structural proof but essential for solid-state form identification (e.g., distinguishing the HCl salt from the zwitterion).

Method: ATR-FTIR (Solid state).

  • 3200 – 2800 cm

    
     (Broad, Strong): 
    
    • Represents overlapping stretches of the Ammonium (

      
      ) and the Piperidinium (
      
      
      
      ) groups.
    • Diagnostic: A "jagged" appearance on the lower energy side (~2800 cm

      
      ) is typical for amine salts (N-H stretching).
      
  • 1700 – 1720 cm

    
     (Strong): 
    
    • 
       stretch of the carboxylic acid (
      
      
      
      ).
    • Note: If the sample is a zwitterion (free base), this band shifts to ~1580 cm

      
       (Carboxylate 
      
      
      
      asymmetric stretch).
  • 1600 – 1500 cm

    
    : 
    
    • 
       bending vibrations (Amide II-like bands for primary amines).
      
  • Fingerprint Region (<1000 cm

    
    ): 
    
    • Absence of strong bands at 750/700 cm

      
       (which would indicate mono-substituted pyridine/aromatics).
      

Experimental Workflow: Quality Control

To ensure the data above is reproducible, the following workflow is recommended for isolating the compound for analysis.

Workflow Diagram

QC_Workflow Start Crude Product (Post-Hydrogenation) Step1 Dissolve in D2O (Add 1 drop DCl) Start->Step1 Decision 1H NMR Check: Aromatic Signals? Step1->Decision Fail Incomplete Reduction (Reprocess) Decision->Fail Yes (7-8 ppm) Pass Pass: Proceed to MS/IR Decision->Pass No Fail->Start Final Release Lot Pass->Final

Figure 2: QC Decision Tree for validating 3-(4-Piperidinyl)alanine.

References

  • ChemicalBook. (2025). 3-(4-Piperidinyl)alanine Product Properties and CAS Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40427065, 3-(4-Piperidinyl)alanine. Retrieved from [3]

  • Sigma-Aldrich. (2025). 3-(4-Pyridyl)-L-alanine (Precursor) Specification Sheet. Retrieved from

  • BMRB. (2025). Biological Magnetic Resonance Data Bank: Characteristic Shifts of Amino Acids. Retrieved from

Sources

Exploratory

Conformational Analysis of 3-(4-Piperidinyl) alanine

Conformational analysis of 3-(4-Piperidinyl) alanine (often abbreviated as 4-Pal or Pip ) requires a rigorous decoupling of its three independent structural domains: the piperidine ring puckering, the side-chain orientat...

Author: BenchChem Technical Support Team. Date: March 2026

Conformational analysis of 3-(4-Piperidinyl) alanine (often abbreviated as 4-Pal or Pip ) requires a rigorous decoupling of its three independent structural domains: the piperidine ring puckering, the side-chain orientation relative to the ring, and the rotameric states of the alanine backbone.

This guide outlines the structural thermodynamics governing these domains and provides a validated workflow for characterizing them using computational modeling and NMR spectroscopy.

Structural Fundamentals & Thermodynamics

To accurately model 3-(4-Piperidinyl) alanine, one must treat it as a hierarchical system where the stability of the core (ring) dictates the positioning of the periphery (backbone).

The Piperidine Core

The piperidine ring is the structural anchor. Like cyclohexane, it exists predominantly in a chair conformation .[1]

  • Thermodynamics: The chair form is stabilized by approximately 5–6 kcal/mol over the twist-boat conformation.

  • Nitrogen Inversion: The piperidine nitrogen (

    
    ) undergoes rapid pyramidal inversion.[2] However, in physiological conditions (pH 7.4), the nitrogen is protonated (
    
    
    
    ), locking it into a specific tetrahedral geometry and preventing inversion.[1] This creates a distinct cationic center that influences solvation but does not alter the fundamental chair preference.
The C4-Substituent Preference (Equatorial vs. Axial)

The alanine side chain is attached to the C4 position of the piperidine ring. The orientation of this bulky substituent is governed by 1,3-diaxial interactions.

  • A-Value Analysis: The substituent is a methylene-linked amino acid moiety (

    
    ). This group is sterically comparable to an isopropyl or isobutyl group.[1]
    
    • Isopropyl A-value: ~2.15 kcal/mol.[1]

    • Methyl A-value: ~1.70 kcal/mol.[1]

Side-Chain Rotamers ( and )

The flexibility of the linker is defined by two dihedral angles:

  • 
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ):
    Determines the orientation of the piperidine ring relative to the peptide backbone. It populates the standard gauche+ (+60°), gauche- (-60°), and trans (180°) wells.
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    -C
    
    
    ):
    Controls the rotation of the piperidine ring itself. Due to the bulk of the ring, this rotation is often restricted, creating specific "face-on" or "edge-on" interaction modes with adjacent residues in a peptide chain.

Computational Analysis Protocol

This protocol uses a "divide-and-conquer" approach: first establishing the ring geometry, then scanning the flexible linker.

Phase 1: Force Field Selection & Parameterization

Standard protein force fields (AMBER ff14SB, CHARMM36m) contain parameters for the alanine backbone but may require validation for the piperidinyl side chain.[1]

  • Recommended Force Field: AMBER ff14SB combined with GAFF2 (General AMBER Force Field) for the non-standard piperidine ring.

  • Charge Derivation: Use RESP (Restrained Electrostatic Potential) fitting at the HF/6-31G* level to assign partial charges, specifically ensuring the protonated piperidine nitrogen carries the correct cationic character.

Phase 2: Conformational Scanning (QM/MM)

Do not rely solely on Molecular Dynamics (MD) for rotamer generation.[1] Use a systematic scan:

  • Geometry Optimization: Optimize the structure in the gas phase using DFT (e.g.,

    
    B97X-D/6-311++G(d,p)) to find the global minimum.
    
  • PES Scan: Perform a relaxed Potential Energy Surface (PES) scan of

    
     and 
    
    
    
    in 10° increments.
  • Solvation: Re-calculate energies using a solvent model (PCM or SMD) with water (

    
    ). The zwitterionic nature of the backbone and the cationic piperidine makes gas-phase energies unreliable.
    
Phase 3: Ensemble Generation

Generate a Boltzmann-weighted ensemble at 298 K.



  • Target: You should observe three dominant minima corresponding to the staggered rotamers (

    
    ), with the trans rotamer often being slightly favored due to the bulk of the piperidine ring minimizing clashes with the backbone carbonyl.[1]
    

Experimental Validation (NMR Spectroscopy)

NMR provides the "ground truth" to verify computational models. The key observables are scalar couplings (


) and nuclear Overhauser effects (NOE).
Scalar Coupling ( )

The coupling constant between the


-proton and the two 

-protons allows you to calculate the population of

rotamers.
  • Karplus Equation:

    
    [1]
    
  • Analysis:

    • If

      
       Hz: The side chain is freely rotating (averaging).[1]
      
    • If

      
       Hz and 
      
      
      
      Hz: The side chain is locked in a specific rotamer (likely trans or gauche- depending on assignment).[1]
Ring Conformation Verification

To confirm the chair conformation and equatorial positioning:

  • Axial-Axial Coupling: Look for a large coupling (~10–12 Hz) between the C4-proton (axial) and the C3/C5 axial protons.

    • Observation: If

      
       Hz, the H4 proton is axial, confirming the alanine substituent is equatorial .[1]
      
NOE Constraints
  • Intra-residue NOEs: Strong NOEs between the H

    
     protons and the piperidine H3/H5 equatorial protons indicate restricted rotation about 
    
    
    
    .
  • Sequential NOEs: In a peptide context, NOEs between the piperidine ring protons and the amide proton of the

    
     residue define the overall fold.[1]
    

Visualizing the Workflow

The following diagram illustrates the integrated workflow for defining the conformational ensemble of 3-(4-Piperidinyl) alanine.

ConformationalAnalysis cluster_Comp Computational Workflow cluster_Exp Experimental Validation (NMR) Start Start: 3-(4-Piperidinyl) alanine FF_Select Force Field Selection (AMBER ff14SB + GAFF2) Start->FF_Select Sample Sample Prep (D2O/H2O, pH 7.4) Start->Sample QM_Scan QM PES Scan (DFT/wB97X-D, Solvated) FF_Select->QM_Scan Boltz Boltzmann Weighting (Identify Low E Rotamers) QM_Scan->Boltz Result Final Conformational Ensemble (Equatorial Chair, Defined Rotamers) Boltz->Result Predicted Populations J_Coup 3J Coupling Analysis (Karplus -> Chi1 Populations) Sample->J_Coup NOE NOE Constraints (Ring Orientation Chi2) J_Coup->NOE J_Coup->Result NOE->Result Verified Geometry

Figure 1: Integrated computational and experimental workflow for determining the conformational ensemble.

Summary of Conformational Preferences

DomainParameterPreferred StateEnergetic Driver
Ring PuckeringChair Minimization of torsional strain (Pitzer strain).
Substituent C4-OrientationEquatorial Avoidance of 1,3-diaxial repulsion (

-value > 2.0 kcal/mol).
Linker

(N-C

-C

-C

)
Trans / Gauche- Steric avoidance between piperidine ring and backbone carbonyl.
Linker

(C

-C

-C

-C

)
Restricted Steric clash between H

and Ring C3/C5 protons.
References
  • Piperidine Conformational Analysis

    • Conformational free energies in substituted piperidines.[2][3][4][5] (PubMed: 2243258). Link

  • Force Field Parameters

    • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. (PMC: 7785868). Link

    • Comparison of Alanine-Based Peptide Simulations Using Different Force Fields. (ResearchGate).[5][6] Link

  • NMR Methodology

    • NMR Coupling Constants & Karplus Equation. (Duke NMR Center). Link

    • Conformational Analysis of Uniformly 13C-Labeled Peptides. (MDPI). Link[1]

Sources

Foundational

The Pharmacological Architecture of Piperidine-Containing Amino Acids: From Conformational Control to Synaptic Modulation

Topic: Biological Activity of Piperidine-Containing Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary Piperidine-containing amin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Piperidine-Containing Amino Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

Piperidine-containing amino acids (PAAs) represent a specialized class of non-proteinogenic residues where the amine is integrated into a six-membered saturated heterocycle. Unlike their five-membered analogue proline, PAAs such as pipecolic acid (homoproline) , nipecotic acid , and isonipecotic acid offer distinct steric volumes and lipophilicity profiles.

This guide analyzes the biological utility of PAAs, focusing on two primary axes:

  • Pharmacodynamics: Their role as potent modulators of GABAergic and glutamatergic neurotransmission.

  • Structural Biology: Their utility as "conformational locks" in peptidomimetic drug design, restricting

    
     and 
    
    
    
    torsion angles to stabilize bioactive peptide geometries.

Structural Biology: The "Conformational Lock"

In drug design, entropy is the enemy of binding affinity. Flexible peptides lose significant entropy upon binding to a receptor. PAAs reduce this energetic penalty by pre-organizing the molecule into a bioactive conformation.

Comparative Sterics: Proline vs. Pipecolic Acid

While proline restricts the


 angle to approximately -60°, the six-membered piperidine ring of pipecolic acid (Pip) introduces a larger steric bulk and different ring puckering dynamics (chair vs. boat).
FeatureL-Proline (5-membered)L-Pipecolic Acid (6-membered)
Ring Conformation Envelope (C

-endo/exo)
Chair (rigid), Twist-boat (rare)
Cis/Trans Ratio High Cis population (~10-30%)Enhanced Cis population in specific sequences
Lipophilicity ModerateHigher (extra methylene group)
Secondary Structure Induces

-turns (Type I/II)
Induces

-turns,

-helices

Expert Insight: When substituting Pro with Pip in a peptide sequence, expect a local expansion of the hydrophobic surface area and a shift in the backbone dihedral angles. This is often used to "scan" the size of a receptor's hydrophobic pocket.

Physiological & Pharmacological Roles[2]

L-Pipecolic Acid: The Endogenous Marker

L-Pipecolic acid is a major metabolite of L-lysine in the brain and liver. It is not merely a catabolic waste product but a neuromodulator.

  • Metabolic Origin: Generated via the peroxisomal pathway.

  • Pathology: Elevated levels are the diagnostic hallmark of Zellweger Syndrome , a peroxisomal biogenesis disorder.

  • Neuromodulation: It modulates GABA transmission, likely by stimulating GABA release or allosterically modifying the GABA

    
     receptor, though it is weak compared to nipecotic acid.
    
Nipecotic Acid: The GABAergic Master Key

Nipecotic acid (piperidine-3-carboxylic acid) is the quintessential GABA uptake inhibitor.

  • Mechanism: It acts as a competitive substrate for the GABA Transporter 1 (GAT-1) located on presynaptic neurons and glial cells. By occupying the transporter, it prevents the clearance of GABA from the synaptic cleft, prolonging inhibitory signaling.

  • The Blood-Brain Barrier (BBB) Problem: Nipecotic acid is zwitterionic and hydrophilic; it cannot cross the BBB.[2]

  • The Solution (Tiagabine): To create a viable drug, a lipophilic anchor was attached to the nipecotic acid nitrogen.[3] This resulted in Tiagabine , a clinically approved antiepileptic drug.

Glutamatergic Modulation (NMDA)

Piperidine dicarboxylic acids (e.g., 2,3-PDA, 2,4-PDA) act as rigid analogues of glutamate and aspartate. Depending on the stereochemistry (cis vs. trans) and the position of the carboxylates, they can selectively act as:

  • NMDA Agonists: Mimicking the folded conformation of glutamate.

  • NMDA Antagonists: Blocking the receptor by binding without activation.

Visualizing the Mechanisms[1]

Diagram: L-Lysine Catabolism to Pipecolic Acid

This pathway highlights the peroxisomal origin, critical for understanding Zellweger syndrome.

LysineMetabolism Lysine L-Lysine AlphaKeto α-Keto-ε-aminocaproic acid Lysine->AlphaKeto Transamination PipC Δ1-Piperideine-2-carboxylic acid AlphaKeto->PipC Spontaneous Cyclization Pipecolic L-Pipecolic Acid (Peroxisomal Marker) PipC->Pipecolic Pyrroline-5-carboxylate reductase (Cytosol/Peroxisome) AASA α-Aminoadipic semialdehyde Pipecolic->AASA L-Pipecolic acid oxidase (Peroxisome)

Caption: The metabolic trajectory of L-Lysine transforming into L-Pipecolic Acid, a key biomarker for peroxisomal disorders.[4][5]

Diagram: Synaptic Mechanism of Nipecotic Acid

This diagram illustrates how nipecotic acid (and its derivative Tiagabine) enhances GABAergic tone.

Synapse cluster_presynaptic Presynaptic Neuron cluster_cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicles GABA_Free GABA GABA_Vesicle->GABA_Free Release GAT1 GAT-1 Transporter (Target) GABA_Free->GAT1 Reuptake (Normal) GABA_R GABA-A Receptor GABA_Free->GABA_R Binding Nipecotic Nipecotic Acid (Inhibitor) Nipecotic->GAT1 BLOCKS (Competitive Inhibition) Signal Inhibitory Signal (Cl- Influx) GABA_R->Signal

Caption: Nipecotic acid competitively inhibits GAT-1, preventing GABA reuptake and extending inhibitory signaling.

Experimental Protocols

Protocol: Synthesis of Piperidine-2-Carboxylic Acid (General)

Objective: To synthesize a piperidine amino acid scaffold via hydrogenation of a pyridine precursor.

  • Reagents: Picolinic acid (Pyridine-2-carboxylic acid), PtO

    
     (Adams' catalyst), Glacial Acetic Acid.
    
  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Procedure:

    • Dissolve 10 mmol of picolinic acid in 20 mL of glacial acetic acid.

    • Add 5 mol% PtO

      
       catalyst carefully (pyrophoric).
      
    • Purge vessel with N

      
      , then pressurize with H
      
      
      
      gas to 60 psi.
    • Shake at Room Temperature (RT) for 12–24 hours. Monitor via TLC (ninhydrin stain).

    • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

    • Workup: Concentrate the filtrate in vacuo. Recrystallize from EtOH/Water to yield the hydrochloride salt.

  • Validation:

    
    H-NMR should show loss of aromatic protons (7.0–9.0 ppm) and appearance of multiplet signals in the aliphatic region (1.5–4.0 ppm).
    
Protocol: In Vitro [^3H]-GABA Uptake Assay

Objective: To quantify the potency (IC


) of a nipecotic acid derivative against GAT-1.

Materials:

  • HEK-293 cells stably expressing rat GAT-1 (or synaptosomal preparation).

  • Radioligand: [^3H]-GABA (Specific Activity ~80 Ci/mmol).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH).

Workflow:

  • Cell Prep: Seed HEK-GAT1 cells in 24-well plates. Grow to 90% confluency.

  • Equilibration: Wash cells 2x with warm KRH buffer.

  • Inhibitor Addition: Add 450

    
    L of buffer containing the test compound (concentration range: 0.1 nM to 100 
    
    
    
    M). Incubate for 10 min at 37°C.
  • Uptake Initiation: Add 50

    
    L of [^3H]-GABA (final concentration 20 nM) + unlabeled GABA (final 1 
    
    
    
    M).
  • Transport: Incubate for exactly 5 minutes (linear phase).

  • Termination: Rapidly aspirate buffer and wash 3x with ice-cold KRH (stops transport).

  • Lysis & Counting: Lyse cells with 1% SDS/0.1N NaOH. Transfer to scintillation vials with cocktail. Count CPM.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC

    
    .
    

Quantitative Data: Structure-Activity Relationships

The following table illustrates how structural rigidity and lipophilicity impact biological activity at the GABA transporter.

CompoundStructureIC

(GABA Uptake)
BBB PermeabilityClinical Status
GABA Flexible Chain~20

M (

)
NoEndogenous
(R)-Nipecotic Acid Piperidine Ring~1-5

M
NegligibleResearch Tool
Guvacine Tetrahydropyridine~10-20

M
NegligibleResearch Tool
Tiagabine Nipecotic Acid + Lipophilic Anchor~50-100 nMHigh FDA Approved

Note: IC


 values vary by assay conditions (synaptosomes vs. transfected cells).

References

  • L-Pipecolic acid metabolism in human liver: L-alpha-aminoadipate delta-semialdehyde oxidoreductase. Source: Biochimica et Biophysica Acta (BBA) Link:[Link]

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Source: European Journal of Medicinal Chemistry Link:[Link]

  • Inhibitors of the GABA uptake systems. Source: Molecular and Cellular Biochemistry Link:[Link]

  • Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes. Source: Journal of Neurochemistry Link:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action. Source: European Journal of Medicinal Chemistry Link:[Link]

Sources

Exploratory

Role of piperidine moiety in peptide structure and function

The Role of the Piperidine Moiety in Peptide Structure and Function Executive Summary The incorporation of piperidine moieties into peptide backbones—most commonly as pipecolic acid (Pip) or isonipecotic acid (Inp) —repr...

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the Piperidine Moiety in Peptide Structure and Function

Executive Summary

The incorporation of piperidine moieties into peptide backbones—most commonly as pipecolic acid (Pip) or isonipecotic acid (Inp) —represents a critical strategy in modern peptidomimetic drug design. Unlike the five-membered pyrrolidine ring of proline, the six-membered piperidine ring introduces distinct conformational constraints, alters the cis/trans isomerization equilibrium of the amide bond, and significantly enhances proteolytic stability. This guide provides a technical analysis of the piperidine moiety’s structural mechanics, its impact on pharmacokinetics, and the specific synthetic protocols required to overcome the steric hindrance inherent to this secondary amine.

Part 1: Structural Mechanics & Conformational Control

The piperidine moiety is not merely a "homoproline"; it is a distinct architectural element that forces the peptide backbone into specific regions of the Ramachandran plot that are otherwise inaccessible.

The "Homoproline" Effect: Ring Size and Pucker

While proline (Pro) adopts a C


-endo or C

-exo envelope pucker, the piperidine ring of pipecolic acid adopts a chair conformation . This thermodynamic preference has two major consequences:
  • Side-Chain Orientation: Substituents on the piperidine ring (e.g., 4-position in Argatroban) can be locked in an axial or equatorial position, providing a rigid vector for pharmacophore presentation that the flexible proline ring cannot achieve.

  • 
     and 
    
    
    
    Angles:
    The six-membered ring restricts the
    
    
    torsion angle differently than proline. While Pro is restricted to
    
    
    , Pip allows for a slightly wider range but imposes a stricter constraint on the preceding residue's
    
    
    angle due to the increased steric bulk of the
    
    
    -methylene group (equivalent to Pro's
    
    
    -carbon but spatially distinct).
Cis/Trans Isomerization Kinetics

The peptide bond preceding a secondary amine (Xaa-Pro or Xaa-Pip) can exist in both cis and trans conformations.

  • Proline: Typically favors the trans isomer (

    
    ), but the barrier to rotation is high (~20 kcal/mol).
    
  • Pipecolic Acid: The six-membered ring increases steric clash in the trans state relative to the cis state. Consequently, Pip-containing peptides often exhibit a higher population of the cis isomer (up to 30–40% in water, compared to 10–20% for Pro). This makes Pip an excellent inducer of Type VI

    
    -turns , which are critical for mimicking turn regions in GPCR ligands.
    
Visualization of Conformational Dynamics

The following diagram illustrates the structural divergence between Proline and Pipecolic acid and their impact on backbone geometry.

PiperidineConformation Proline Proline (5-ring) Envelope Pucker Constraint Restricted phi (-60°) / psi Proline->Constraint Rigid Piperidine Pipecolic Acid (6-ring) Chair Conformation Piperidine->Constraint Rigid + Bulkier BetaTurn Type VI Beta-Turn (Turn Mimetic) Piperidine->BetaTurn Steric Clash in Trans Isomerism Amide Bond Cis/Trans Equilibrium Constraint->Isomerism Isomerism->BetaTurn High Cis Content (Favored by Pip) Helix Polyproline II Helix (Extended) Isomerism->Helix Trans Dominant (Favored by Pro)

Caption: Comparative impact of 5-ring (Pro) vs 6-ring (Pip) on peptide backbone conformation and secondary structure induction.

Part 2: Functional Impact on Pharmacokinetics

The introduction of a piperidine moiety alters the physicochemical properties of the peptide, addressing two of the most significant hurdles in peptide drug development: stability and permeability.

Proteolytic Stability (Steric Shielding)

Proteases (e.g., trypsin, chymotrypsin) require the peptide backbone to adopt an extended conformation to fit into the active site.

  • Mechanism: The bulky piperidine ring sterically hinders the approach of the catalytic triad to the scissile bond.

  • Outcome: Substitution of Pro with Pip at the P1' or P2 position often renders the peptide bond completely resistant to enzymatic hydrolysis.

Lipophilicity and Permeability

The additional methylene group in the piperidine ring (compared to proline) increases the lipophilicity (LogP) of the residue.

  • Membrane Crossing: This increased hydrophobicity, combined with the reduction in hydrogen bond donors (secondary amine), enhances passive membrane permeability.

  • Blood-Brain Barrier (BBB): Piperidine derivatives are frequently found in CNS-active drugs (e.g., methylphenidate, donepezil) because the moiety facilitates BBB transport. In peptides, this effect is attenuated but still measurable.

Table 1: Physicochemical Comparison

FeatureProline (Pro)Pipecolic Acid (Pip)Impact on Peptide
Ring Size 5-membered6-memberedIncreased steric bulk
Pucker Envelope (C

-endo/exo)
ChairAxial/Equatorial substituent locking
Cis-Content Low (~10-20%)High (~20-40%)Promotes turn structures
LogP (Residue) ~ -0.3~ +0.2Increased membrane permeability
Proteolytic Stability ModerateHighExtended half-life (

)

Part 3: Synthetic Methodology (SPPS)

Incorporating pipecolic acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) presents specific challenges. As a secondary amine, the nucleophilicity of the piperidine nitrogen is high, but it is sterically hindered .

The "Difficult Coupling" Problem

Coupling an amino acid onto the N-terminus of a resin-bound pipecolic acid is the rate-limiting step. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling and deletion sequences.

Validated Protocol for Pip-Xaa Coupling

To ensure >99% coupling efficiency when extending a chain from a piperidine residue, the following protocol is recommended. This system utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates the highly reactive O-At ester.

Reagents:

  • Activator: HATU (0.5 M in DMF)

  • Base: DIEA (Diisopropylethylamine, 1.0 M in NMP)

  • Solvent: DMF/NMP (1:1 v/v) to improve swelling of the bulky resin.

Step-by-Step Protocol:

  • Fmoc Removal: Deprotect the Pip residue using 20% Piperidine in DMF (standard protocol). Note: The reagent here is the same molecule as the moiety, but used as a base.

  • Wash: DCM (3x), DMF (3x).

  • Activation: Pre-activate the incoming Fmoc-Amino Acid (5 eq) with HATU (4.9 eq) and DIEA (10 eq) for 2 minutes before adding to the resin.

  • Coupling: Add the activated mixture to the resin.

    • Temperature: Elevate to 50°C (microwave or water bath).

    • Time: React for 45–60 minutes .

  • Double Coupling: Drain and repeat the coupling step with fresh reagents if the residue is bulky (e.g., Val, Ile, Thr).

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Synthetic Workflow Diagram

SPPS_Protocol Start Resin-Bound Peptide (N-term = Pipecolic Acid) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Activation Activate Next AA (HATU / DIEA / 2 min) Deprotect->Activation Coupling Coupling Reaction (50°C, 60 min) Activation->Coupling Test Chloranil Test (Check for Secondary Amine) Coupling->Test Recouple Double Couple (Fresh Reagents) Test->Recouple Positive (Blue/Green) Finish Continue Synthesis Test->Finish Negative (No color) Recouple->Finish

Caption: Optimized SPPS workflow for coupling amino acids to the sterically hindered N-terminus of Pipecolic Acid.

Part 4: Case Study – Argatroban

Argatroban serves as the definitive example of how the piperidine moiety drives pharmacological function. It is a direct thrombin inhibitor used for treating heparin-induced thrombocytopenia (HIT).[1][2]

  • Structure: (2R,4R)-4-methyl-1-[N2-((3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl)-L-arginyl]-2-piperidinecarboxylic acid.[3]

  • Role of Piperidine:

    • Pharmacophore Positioning: The 4-methylpiperidine-2-carboxylic acid moiety acts as a rigid scaffold. The 4-methyl group (equatorial in the active conformation) fits into the hydrophobic S2 pocket of thrombin.

    • Selectivity: The specific stereochemistry ((2R,4R)) of the piperidine ring is essential for high-affinity binding (

      
       nM). The rigid chair conformation ensures that the arginine side chain is projected precisely into the specificity pocket (S1) of the enzyme.
      
    • Metabolic Stability: The synthetic nature of the piperidine amino acid prevents degradation by serum proteases, allowing for a predictable half-life (

      
      45 minutes) suitable for continuous infusion.
      

This molecule validates the concept that swapping a flexible linker or a natural amino acid for a substituted piperidine can increase potency by orders of magnitude through entropy reduction (pre-organizing the ligand).

References

  • Vertex AI Search. (2025). Argatroban Chemical Structure and Piperidine Moiety. National Institutes of Health (NIH) - PubChem. Link

  • Vertex AI Search. (2025). Synthesis and Conformational Analysis of Peptides Embodying 2,3-Methanopipecolic Acids. Royal Society of Chemistry. Link

  • Vertex AI Search. (2025). Solid Phase Peptide Synthesis (SPPS) Explained. Bachem. Link

  • Vertex AI Search. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link

  • Vertex AI Search. (2025). Cis-Trans Isomerization and Puckering of Proline Residue. ResearchGate. Link

Sources

Foundational

Introduction to unnatural amino acids in peptide chemistry

Title: Beyond the Canon: A Technical Guide to Unnatural Amino Acids in Peptide Therapeutics Executive Summary: The Peptidomimetic Imperative In the landscape of modern drug discovery, peptides occupy a "Goldilocks" zone—...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Canon: A Technical Guide to Unnatural Amino Acids in Peptide Therapeutics

Executive Summary: The Peptidomimetic Imperative

In the landscape of modern drug discovery, peptides occupy a "Goldilocks" zone—possessing the high potency and selectivity of biologics but with the potential for the synthetic accessibility of small molecules. However, native peptides fail as drugs due to two fatal flaws: rapid proteolytic degradation and poor membrane permeability.[1]

Unnatural Amino Acids (UAAs) are not merely chemical curiosities; they are the primary engineering tools used to overcome these biological barriers.[1] By introducing non-canonical residues, we transition from "peptides" to "peptidomimetics."[1] This guide serves as a technical blueprint for integrating UAAs into your discovery workflows, moving from rational design to solid-phase synthesis (SPPS) and biological validation.

Structural Classification & Functional Utility

We categorize UAAs based on the specific physicochemical problem they solve. Do not select a UAA randomly; map the modification to the desired property.

UAA ClassStructural FeaturePrimary UtilityMechanistic Insight
N-Methylated AAs Methyl group on backbone nitrogenPermeability & Stability Eliminates H-bond donor, lowering desolvation energy for membrane crossing; sterically blocks protease access.[1]

-Methyl AAs
Methyl group on

-carbon (e.g., Aib)
Conformational Constraint Restricts

angles, inducing helical structures (

-helix); stabilizes active conformations.[1]
D-Amino Acids Inverted stereochemistryProteolytic Stability Endogenous proteases generally do not recognize D-stereocenters, significantly extending half-life (

).[1]

-Amino Acids
Additional backbone methyleneFoldamer Formation Introduces extra flexibility or specific secondary structures (helices/sheets) resistant to enzymatic hydrolysis.[1]
Stapled/Cyclic Olefinic or azide/alkyne side chainsHelix Locking Covalent side-chain crosslinking forces the peptide into an

-helical structure, improving target affinity.[1]

Technical Core: Solid Phase Peptide Synthesis (SPPS) of UAAs

The incorporation of UAAs, particularly sterically hindered ones (N-methyl,


-disubstituted), often causes standard SPPS protocols to fail.[1] The steric bulk prevents the activated carboxyl group from approaching the N-terminus of the resin-bound peptide.
The "Difficult Coupling" Decision Tree

Use this logic flow to select the correct activation chemistry.

CouplingLogic Start Select Coupling Strategy IsHindered Is the incoming AA or Resin-bound AA hindered? Start->IsHindered Standard Standard Coupling (DIC/Oxyma or HBTU) IsHindered->Standard No HinderedType Type of Hindrance? IsHindered->HinderedType Yes Proceed to Deprotection Proceed to Deprotection Standard->Proceed to Deprotection NMethyl N-Methyl or Beta-Branched (Val, Ile) HinderedType->NMethyl AlphaMethyl Alpha-Methyl (Aib, Alpha-Me-Phe) HinderedType->AlphaMethyl HATU Use HATU or COMU (Double Couple) NMethyl->HATU AlphaMethyl->HATU Moderate Hindrance AcidFluoride Acid Fluoride (via TFFH) AlphaMethyl->AcidFluoride Extreme Hindrance Microwave Apply Microwave Energy (75°C, 5-10 min) HATU->Microwave AcidFluoride->Microwave Microwave->Proceed to Deprotection

Figure 1: Decision logic for selecting coupling reagents based on steric hindrance.[1] Note that for extremely hindered residues (like Aib-Aib couplings), acid fluorides are superior to uronium salts.[1]

Validated Protocol: Coupling N-Methylated Amino Acids

Context: Coupling onto an N-methylated residue is the bottleneck. The secondary amine is less nucleophilic and sterically crowded.[2] Standard Ninhydrin (Kaiser) tests yield false negatives here.

Protocol:

  • Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] Why? The Azt (7-azabenzotriazole) leaving group is less electron-withdrawing than Obt, but the intramolecular H-bond accelerates the reaction.[1]

    • Base: DIPEA (Diisopropylethylamine).[1][3]

    • Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).[1][4]

  • Step-by-Step:

    • Pre-activation: Dissolve Amino Acid (4 eq) and HATU (3.9 eq) in NMP. Add DIPEA (8 eq).[1][2][4] Critical: Activate for only 30-60 seconds before adding to resin to minimize racemization.[1]

    • Coupling: Add mixture to resin.[2][4][5] Agitate for 2 hours (double the standard time) or use Microwave (75°C, 10 min).

    • Monitoring: Do NOT use the Kaiser test. Use the Chloranil Test or Bromophenol Blue Test .

      • Bromophenol Blue:[1][2] Blue = Free amine (coupling incomplete).[1] Yellow/Green = Coupled.[1][2]

    • Re-Coupling: If blue color persists, drain and repeat with fresh reagents.[1][2]

  • Troubleshooting (The "Magic" Step):

    • If HATU fails, convert the incoming amino acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1] Acid fluorides are small, highly reactive electrophiles that can penetrate the steric shield of the N-methyl group.

The Frontier: Genetic Code Expansion (GCE)[1]

While SPPS is limited to ~50-100 residues, Genetic Code Expansion allows the incorporation of UAAs into large proteins within living cells (E. coli, Yeast, Mammalian).[1] This utilizes an "orthogonal" translation system.[6][7][8]

Mechanism of Action

The system hijacks a stop codon (usually Amber/TAG) and reassigns it to a UAA using a tRNA/Synthetase pair that does not cross-react with the host cell's machinery.

GCE_Mechanism cluster_0 Orthogonal Machinery cluster_1 Ribosome Translation UAA Unnatural AA (e.g., p-Acetyl-Phe) aaRS Orthogonal aaRS (e.g., MjTyrRS) UAA->aaRS Bind tRNA Orthogonal tRNA (CUA anticodon) aaRS->tRNA Aminoacylation Ribosome Ribosome tRNA->Ribosome Decodes TAG mRNA mRNA with TAG Stop Codon mRNA->Ribosome Protein Full Protein with UAA Ribosome->Protein Suppression

Figure 2: The Amber Suppression workflow.[1][7] An orthogonal synthetase (aaRS) charges a suppressor tRNA with the UAA.[1][7] The ribosome incorporates this UAA at the TAG codon instead of terminating translation.

Therapeutic Impact: From Chemistry to Clinic

The incorporation of UAAs directly correlates with improved Pharmacokinetics (PK) and Pharmacodynamics (PD).[1]

Drug / CandidateUAA StrategyTherapeutic Benefit
Semaglutide (GLP-1)AEEA linker (Spacer)Facilitates albumin binding via fatty acid, extending

to ~1 week.[1]
Degarelix (GnRH blocker)D-4-Cpa, D-2-NalD-amino acids prevent rapid degradation; Naphthyl groups increase hydrophobic receptor contacts.[1]
Lanreotide D-Trp, D-2-NalCyclization + D-AAs create a rigid

-turn, locking the bioactive conformation.[1]
Stapled Peptides (ALRN-6924)Hydrocarbon StapleForces

-helicity to target intracellular protein-protein interactions (p53/MDM2) previously considered "undruggable."[1]

References

  • BenchChem. (2025).[1][4] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Link[1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • ResearchGate. (2025).[1] Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Link

  • PubMed. (2024).[1][9] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry. Link

  • Gyros Protein Technologies. (2019).[1] Solid-phase Peptide Synthesis (SPPS) in Research & Development. Link

  • GlobalSO. (2025). Commonly Used Coupling Reagents in Peptide Synthesis (HATU, PyBOP).[1][2][4] Link

  • MRC Laboratory of Molecular Biology. Genetic code expansion in model organisms. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Synthesis of 3-(4-Piperidinyl) Alanine Derivatives

Introduction & Strategic Significance 3-(4-Piperidinyl)alanine is a non-proteinogenic amino acid that serves as a critical pharmacophore in modern drug design.[1] Its structure mimics the side chains of lysine and argini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-(4-Piperidinyl)alanine is a non-proteinogenic amino acid that serves as a critical pharmacophore in modern drug design.[1] Its structure mimics the side chains of lysine and arginine but offers a rigidified, non-aromatic scaffold that is highly effective in:

  • GPCR Ligand Design: Acting as a conformational constraint in somatostatin and melanocortin receptor agonists.

  • Integrin Antagonists: Serving as a basic pharmacophore in RGD mimetics (e.g., fibrinogen receptor antagonists).

  • Peptidomimetics: Enhancing metabolic stability and bioavailability compared to flexible linear amines.

Achieving high stereochemical purity (>98% ee) is non-negotiable, as the biological activity often resides exclusively in the L- (or S-) enantiomer. This guide outlines two distinct, field-validated protocols to access these derivatives:

  • The "Reductive" Route: Ideal for scale-up, starting from commercially available pyridyl-alanines.[1]

  • The "De Novo" Route: Ideal for high-precision laboratory synthesis of complex analogs using the Schöllkopf auxiliary.

Strategic Decision Framework

Before selecting a protocol, analyze your specific requirements using the decision matrix below.

RouteSelection cluster_legend Decision Factors Start Select Synthesis Strategy Scale Target Scale? Start->Scale StartMat Starting Material Availability? Scale->StartMat < 10 grams RouteA PROTOCOL 1: Catalytic Hydrogenation (Reduction of Pyridyl-Alanine) Scale->RouteA > 10 grams (Scale-up) StartMat->RouteA Pyridyl-Ala Available RouteB PROTOCOL 2: Schöllkopf Asymmetric Alkylation (De Novo Synthesis) StartMat->RouteB Need Novel Substituents or High Purity req. Legend1 Route A: High Atom Economy, Fewer Steps Legend2 Route B: Absolute Stereocontrol (>99% ee)

Figure 1: Strategic decision tree for selecting the optimal synthetic route.

Protocol 1: Catalytic Hydrogenation (The Industrial Standard)

This method relies on the stereoselective reduction of the pyridine ring of Boc-3-(4-pyridyl)-L-alanine .[1] The stereocenter at the


-carbon is preserved, provided the reaction conditions prevent racemization.
Mechanistic Insight

Pyridine reduction is difficult due to catalyst poisoning by the basic nitrogen.

  • The Solution: Use Glacial Acetic Acid (AcOH) or Dilute HCl as the solvent. Protonation of the pyridine nitrogen (

    
    ) activates the ring toward hydride attack and prevents strong coordination to the metal catalyst surface.
    
  • Catalyst Choice: Platinum Oxide (PtO₂, Adams' Catalyst) is the gold standard for this transformation, offering higher turnover frequencies than Pd/C for heteroaromatic rings.

Materials
  • Substrate: Boc-3-(4-pyridyl)-L-alanine (CAS: 37535-57-2)[1]

  • Catalyst: PtO₂ (Adams' Catalyst) or 5% Rh/C[1]

  • Solvent: Glacial Acetic Acid (AcOH)[1][2][3][4][5]

  • Reagent: Hydrogen gas (H₂)[1][2][5]

  • Equipment: Parr Hydrogenation Shaker or High-Pressure Autoclave

Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel, dissolve Boc-3-(4-pyridyl)-L-alanine (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).

    • Note: If solubility is an issue, add a minimal amount of MeOH, but pure AcOH is preferred to minimize esterification side reactions.

  • Catalyst Addition: Carefully add PtO₂ (5-10 mol% relative to substrate).[1]

    • Safety: Add catalyst under an inert atmosphere (N₂ or Ar).[1][2] PtO₂ can spark in the presence of H₂ and organic vapors.

  • Hydrogenation:

    • Seal the reactor and purge with N₂ (3x) followed by H₂ (3x).

    • Pressurize to 50 psi (3.5 bar) .

    • Shake/Stir vigorously at Room Temperature (20-25°C) for 12–24 hours .

    • Monitoring: Monitor reaction progress by TLC (ninhydrin stain) or LC-MS.[1][5] The disappearance of the aromatic UV signal is a key indicator.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[2] Rinse the pad with AcOH or MeOH.

    • Concentrate the filtrate under reduced pressure to obtain a viscous oil.

  • Salt Formation (Critical):

    • The product exists as the acetate salt. To convert to the stable hydrochloride:

    • Dissolve the residue in a minimum amount of MeOH.

    • Add 4M HCl in dioxane (2.0 eq).

    • Precipitate with Et₂O or evaporate to dryness to yield Boc-3-(4-piperidinyl)-L-alanine[1]·HCl .

Data Summary: Catalyst Performance
CatalystSolventPressureTimeYieldComments
PtO₂ AcOH50 psi12 h92%Preferred. Cleanest conversion.[1]
5% Rh/C AcOH/MeOH60 psi18 h85%Good alternative; less expensive.[1]
Pd/C MeOH/HCl80 psi48 h<40%Sluggish; often incomplete reduction.[1]

Protocol 2: De Novo Asymmetric Synthesis (Schöllkopf Method)

When the specific pyridyl-alanine precursor is unavailable, or when absolute stereochemical confidence is required, the Schöllkopf Bis-Lactim Ether method is the protocol of choice. This method utilizes a chiral auxiliary to direct the alkylation, typically yielding ee >98%.

Mechanistic Insight

The lithiated bis-lactim ether (derived from L-Valine) adopts a planar conformation.[1] The bulky isopropyl group of the valine auxiliary sterically shields the top face, forcing the electrophile (4-picolyl chloride) to attack from the bottom face (anti-induction), establishing the (R)-configuration at the quaternary center, which becomes the (L)-amino acid upon hydrolysis.

Experimental Workflow Diagram

Schollkopf Step1 1. Deprotonation (n-BuLi, -78°C) Step2 2. Alkylation (4-Picolyl Chloride) Step1->Step2 Stereoselective C-C Bond Formation Step3 3. Hydrolysis (0.25N TFA) Step2->Step3 Auxiliary Removal Step4 4. Hydrogenation (PtO2/AcOH) Step3->Step4 Ring Reduction Product L-3-(4-Piperidinyl) Alanine Step4->Product Start Schöllkopf Auxiliary Start->Step1

Figure 2: Workflow for the asymmetric alkylation and subsequent reduction.

Step-by-Step Procedure
  • Metallation:

    • Dissolve (3S)-3-isopropyl-2,5-dimethoxy-3,6-dihydropyrazine (Schöllkopf auxiliary) in dry THF under Argon.

    • Cool to -78°C .[1]

    • Add n-BuLi (1.1 eq) dropwise.[1] Stir for 30 min.

  • Alkylation:

    • Add 4-(chloromethyl)pyridine (free base, 1.1 eq) dissolved in THF dropwise.[1]

    • Tip: If using the HCl salt of the picolyl chloride, neutralize it in situ or beforehand to prevent quenching the enolate.

    • Allow to warm to room temperature overnight.

  • Hydrolysis:

    • Treat the alkylated adduct with 0.25 N TFA (aq) or dilute HCl/THF (1:1) at room temperature for 2 hours.

    • Note: This mild hydrolysis releases the methyl ester of the amino acid and the valine auxiliary (which can be separated).

  • Reduction:

    • Subject the resulting L-3-(4-pyridyl)alanine methyl ester to the hydrogenation conditions described in Protocol 1.

Quality Control & Troubleshooting

Analytical Validation
  • Enantiomeric Excess (ee):

    • Method: Derivatization with Marfey’s Reagent (FDAA).[1]

    • Analysis: HPLC (C18 column).

    • Expectation: L-isomer (FDAA-L-Ala derivative) elutes distinctly from the D-isomer.[1]

  • NMR Verification:

    • ¹H NMR (D₂O/DCl): Look for the upfield shift of ring protons (from ~8.5 ppm pyridine to ~1.5-3.5 ppm piperidine).[1]

    • Absence of aromatic signals confirms complete reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Reduction Catalyst PoisoningUse fresh PtO₂; Ensure solvent is acidic (AcOH).[1]
Racemization High Temp / Basic pHKeep hydrogenation <40°C. Ensure acidic conditions during workup.
Low Yield (Schöllkopf) Moisture in THFEnsure strictly anhydrous conditions during n-BuLi step.
Product is Sticky Oil Acetate SaltConvert to HCl salt using HCl/Dioxane; triturate with Ether.[1]

References

  • Adamczyk, M., Akireddy, S. R., & Reddy, R. E. (2001).[6][7] Enantioselective synthesis of (2-pyridyl)alanines via catalytic hydrogenation and application to the synthesis of L-azatyrosine.[1][6][7] Organic Letters, 3(20), 3157–3159.[7] [Link]

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent.[1] Angewandte Chemie International Edition, 20(9), 798–799. [Link][1]

  • Sreenivasulu, R., et al. (2015).[3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358–4360.[3] [Link]

Sources

Application

Application Note: Fmoc-Protected 3-(4-Piperidinyl)alanine in Solid-Phase Peptide Synthesis

[1] Executive Summary 3-(4-Piperidinyl)alanine (Pip) is a non-canonical amino acid structurally analogous to phenylalanine, where the aromatic phenyl ring is replaced by a saturated, basic piperidine ring.[1] In drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-(4-Piperidinyl)alanine (Pip) is a non-canonical amino acid structurally analogous to phenylalanine, where the aromatic phenyl ring is replaced by a saturated, basic piperidine ring.[1] In drug discovery, this residue is invaluable for introducing positive charge, enhancing aqueous solubility, and probing electrostatic interactions in GPCR ligands (e.g., somatostatin analogs) and antimicrobial peptides.

This guide details the protocol for incorporating Fmoc-3-(1-Boc-4-piperidinyl)-L-alanine (Fmoc-Pip(Boc)-OH) using Fmoc solid-phase peptide synthesis (SPPS).[1] The protocol emphasizes the necessity of orthogonal side-chain protection to prevent branching and ensures high-purity isolation of the target peptide.

Chemical Profile & Strategic Considerations

The Challenge of the Secondary Amine

The core challenge in using 3-(4-Piperidinyl)alanine is the secondary amine located on the piperidine ring.

  • Basicity: The piperidine nitrogen has a

    
    , making it protonated at physiological pH.
    
  • Nucleophilicity: If left unprotected during SPPS, this secondary amine acts as a nucleophile. It will attack activated amino acids in subsequent coupling steps, leading to branched peptides (acylation at the side chain) rather than linear elongation.

  • Fmoc Interference: A free side-chain amine can form salt bridges or interfere with the basic conditions of Fmoc removal.[1]

The Solution: Orthogonal Protection

To circumvent these issues, the standard building block is Fmoc-Pip(Boc)-OH .[1]

  • 
    -Amine Protection:  Fmoc (Base-labile).[1] Removed by piperidine.[1][2][3]
    
  • Side-Chain Protection: Boc (Acid-labile).[1][4] Stable to piperidine; removed by TFA during final cleavage.[1]

Structural Comparison

The following table contrasts the target residue with its parent analogue.

FeaturePhenylalanine (Phe)3-(4-Piperidinyl)alanine (Pip)
Side Chain Phenyl ring (Aromatic)Piperidine ring (Aliphatic, Cyclic amine)
Character Hydrophobic, NeutralHydrophilic (when protonated), Basic
Electronic

-stacking interactions
Cationic / H-bond donor
SPPS Derivative Fmoc-Phe-OHFmoc-Pip(Boc)-OH

Experimental Protocol

Materials Required[1][2][5][6]
  • Building Block: Fmoc-3-(1-Boc-4-piperidinyl)-L-alanine (Purity >98%).[1]

  • Resin: Rink Amide (for C-terminal amides) or Wang/2-CTC (for C-terminal acids).[1]

  • Activators: HATU/HOAt or DIC/Oxyma Pure.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or Collidine.[1]

  • Cleavage Reagents: TFA, Triisopropylsilane (TIS), Water.[1][4][5][6][7]

Workflow Visualization

The following diagram outlines the lifecycle of the Pip residue during synthesis, highlighting the fate of the Boc protecting group.

PipSynthesisWorkflow Start Fmoc-Pip(Boc)-OH (Starting Material) Coupling Coupling Step (Activation) Start->Coupling HATU/DIPEA ResinBound Resin-Pip(Boc)-Fmoc (Protected on Resin) Coupling->ResinBound Formation of Peptide Bond FmocRemoval Fmoc Deprotection (20% Piperidine) ResinBound->FmocRemoval Elongation Chain Elongation (Standard SPPS) FmocRemoval->Elongation Free N-term Cleavage Final Cleavage (95% TFA) Elongation->Cleavage Full Sequence FinalProduct H-Pip-OH Peptide (Free Side Chain) Cleavage->FinalProduct Boc Removal (- t-Butyl Cation)

Figure 1: Synthesis workflow for Fmoc-Pip(Boc)-OH. Note that the side-chain Boc group remains intact until the final global deprotection.

Step-by-Step Methodology
Step 1: Resin Swelling[2]
  • Weigh appropriate resin (e.g., 0.1 mmol scale).[1][2][5]

  • Swell in DMF for 20–30 minutes. Drain.

Step 2: Coupling of Fmoc-Pip(Boc)-OH

Rationale: The Boc group adds steric bulk.[1] While not as hindered as N-methyl amino acids, efficient activation is required to ensure complete coupling.[1]

  • Stoichiometry: Use 3 to 4 equivalents of Fmoc-Pip(Boc)-OH relative to resin loading.[1]

  • Activation:

    • Dissolve Amino Acid and HATU (3.8 eq) in minimal DMF.

    • Add DIPEA (8 eq) immediately prior to addition to resin.[1]

    • Alternative: Use DIC (4 eq) and Oxyma Pure (4 eq) to reduce racemization risk.[1]

  • Reaction: Shake/agitate at room temperature for 60 minutes .

  • Monitoring: Perform a Kaiser test (ninhydrin).[1][3] If positive (blue beads), perform a second coupling for 45 minutes.[1]

Step 3: Fmoc Deprotection[2][3][8]
  • Wash resin with DMF (3 x 3 mL).[1]

  • Treat with 20% Piperidine in DMF (containing 0.1M Oxyma to suppress racemization is recommended but optional).

    • 1 x 5 minutes.

    • 1 x 10 minutes.

  • Wash thoroughly with DMF (5 x 3 mL) to remove piperidine traces.[1]

Step 4: Final Cleavage & Global Deprotection

Critical Step: This step removes the Boc group from the piperidine ring. Scavengers are essential to prevent the tert-butyl cation from alkylating Tryptophan or Methionine residues.[1]

  • Wash resin with DCM (3x) and dry under nitrogen.[1][5]

  • Prepare Cleavage Cocktail :

    • TFA: 95%[1]

    • TIS (Triisopropylsilane): 2.5%[1][4][5]

    • 
      : 2.5%[1][4][6]
      
  • Add cocktail to resin (10 mL per gram of resin).

  • Agitate for 2 to 3 hours at room temperature.

    • Note: The Boc group on the piperidine is generally removed within 1 hour, but 2-3 hours ensures complete removal without damaging the peptide.

  • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Troubleshooting & Optimization

Incomplete Coupling

Due to the bulky Boc-protected piperidine ring, steric hindrance can occur if the preceding residue is also bulky (e.g., Val, Ile, Thr).

  • Solution: Use double coupling or switch to elevated temperature coupling (

    
    C) if using DIC/Oxyma (avoid heating with HATU/DIPEA to prevent enantiomerization).[1]
    
Distinguishing Residue vs. Side Reaction

Researchers often confuse coupling Pip with a known side reaction called "3-(1-Piperidinyl)alanine formation."[1]

  • The Residue: Intentional incorporation of Fmoc-Pip(Boc)-OH.[1]

  • The Side Reaction: During Fmoc removal of C-terminal Cysteine or Serine derivatives, base-catalyzed

    
    -elimination can form dehydroalanine.[1] The deprotection reagent (piperidine) then undergoes Michael addition to the alkene, creating an unwanted piperidinyl-alanine adduct.
    
  • Prevention: When synthesizing intentional Pip peptides, this is not an issue.[1] When trying to avoid it in Cys-containing peptides, use milder bases (piperazine) or bulky trityl linkers.[1]

Solubility Issues

While Pip increases the solubility of the final peptide, the protected peptide-resin segment containing ...-Pip(Boc)-... is highly hydrophobic.[1]

  • Impact: This may cause aggregation on-resin (shrinking beads).[1]

  • Mitigation: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during Fmoc deprotection steps to maintain swelling.[1]

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504.[1] Link

    • Establishes the orthogonality of Boc/Fmoc str
  • Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide."[1] CRC Press.[1]

    • Standard reference for cleavage cocktails and scavenger ratios (TFA/TIS/W
  • Bachem. "Fmoc-3-(1-Boc-4-piperidinyl)-L-alanine Product Datasheet."[1] Link

    • Source for physicochemical properties and commercial availability standards.[1]

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]

    • Provides the grounding for the HATU/DIPEA and DIC/Oxyma coupling protocols described.

Sources

Method

Application Note: Solution-Phase Synthesis Protocols Utilizing Boc-Protected 3-(4-Piperidinyl)alanine

Scientific Context & Rationale 3-(4-Piperidinyl)alanine is a highly valuable, conformationally restricted non-natural amino acid. In drug development, it serves as a metabolically stable bioisostere for natural basic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

3-(4-Piperidinyl)alanine is a highly valuable, conformationally restricted non-natural amino acid. In drug development, it serves as a metabolically stable bioisostere for natural basic amino acids like arginine and lysine, making it a critical building block in the design of integrin antagonists (e.g., RGD mimetics), thrombin inhibitors, and antimicrobial peptidomimetics.

While Solid-Phase Peptide Synthesis (SPPS) is the standard for rapid discovery, solution-phase synthesis remains indispensable for large-scale API manufacturing and convergent fragment coupling[1]. Solution-phase methods allow for the rigorous purification and characterization of intermediate fragments, which is critical when dealing with sterically demanding unnatural amino acids[2].

To successfully incorporate this building block in solution, an orthogonal protection strategy utilizing N-α-Boc-3-(4-N-Cbz-piperidinyl)-L-alanine is highly recommended[3]. The acid-labile tert-butyloxycarbonyl (Boc) group allows for selective α-amine deprotection, while the carboxybenzyl (Cbz) group protects the highly basic piperidine nitrogen. This dual-protection prevents unwanted side reactions (such as piperidine acylation) and significantly improves the molecule's solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[4].

Mechanistic Insights: Overcoming Steric Hindrance

The bulky piperidine side chain of this unnatural amino acid introduces significant steric hindrance during amide bond formation. This steric bulk slows down the aminolysis step, increasing the lifetime of the activated ester intermediate and thereby elevating the risk of racemization via the oxazolone pathway.

To counteract this, the selection of coupling reagents is critical. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is the gold standard for solution-phase synthesis[1].

  • Causality of EDC Selection : Unlike DCC, which generates insoluble dicyclohexylurea (DCU) that clogs reactors, EDC generates a water-soluble urea byproduct. This allows for purification via simple liquid-liquid extraction (LLE), completely avoiding labor-intensive column chromatography[1].

  • Causality of HOBt Addition : HOBt acts as a potent nucleophile that rapidly attacks the unstable O-acylisourea intermediate formed by EDC. This generates a stable, yet highly reactive OBt-active ester. The formation of this ester outcompetes the intramolecular cyclization that leads to racemization, ensuring high enantiomeric purity of the final peptide[4].

Mechanism Acid Boc-Ala(4-Pip(Cbz))-OH EDC EDC Activation Acid->EDC OAI O-Acylisourea (Unstable) EDC->OAI -H+ HOBt HOBt Addition OAI->HOBt Prevents Racemization OBtEster OBt Active Ester (Stable) HOBt->OBtEster Fast Kinetics Amine Aminolysis (H2N-R) OBtEster->Amine Product Peptide Bond Formed Amine->Product -HOBt

Fig 1. EDC/HOBt coupling mechanism suppressing racemization of sterically hindered amino acids.

Data Presentation: Reagent Selection & Workup Optimization

Table 1: Coupling Reagent Comparison for Unnatural Amino Acids

Coupling System Yield Potential Racemization Risk Byproduct Solubility Workup Complexity
EDC / HOBt High Low Water-soluble (Urea) Low (LLE only)
HATU / DIPEA Very High Very Low Organic-soluble High (Chromatography often needed)

| DCC / DMAP | Moderate | High | Insoluble (DCU) | High (Filtration + Chromatography) |

Table 2: Self-Validating LLE Wash Sequence (EDC/HOBt Protocol)

Wash Solution Target Impurity Removed Validation Check (Aqueous Phase)
5% KHSO4 (or 1M HCl) Unreacted amine, DIPEA, EDC urea pH < 2 (Ensures complete protonation of bases)
Sat. NaHCO3 Unreacted Boc-amino acid, HOBt pH > 8 (Ensures complete deprotonation of acids)

| Brine (Sat. NaCl) | Residual water in organic phase | Visual: Organic phase becomes entirely clear |

Experimental Methodologies

The following protocols detail the orthogonal synthesis workflow, utilizing self-validating steps to ensure absolute confidence in intermediate purity before proceeding to the next synthetic stage.

Workflow Start N-α-Boc-3-(4-N-Cbz-piperidinyl)-L-alanine Coupling Coupling (EDC/HOBt, DIPEA) Start->Coupling Amine Amine Component (H2N-R) Amine->Coupling ProtectedPeptide Boc-Peptide-Cbz Coupling->ProtectedPeptide Solution Phase BocDeprotect Boc Deprotection (HCl/Dioxane) ProtectedPeptide->BocDeprotect Acidic Cleavage FreeAmine H2N-Peptide-Cbz • HCl BocDeprotect->FreeAmine Retains Cbz CbzDeprotect Global Deprotection (H2, Pd/C) FreeAmine->CbzDeprotect Hydrogenolysis FinalProduct H2N-Peptide-H (Free Piperidine) CbzDeprotect->FinalProduct

Fig 2. Workflow of orthogonal solution-phase synthesis using the Boc/Cbz strategy.

Protocol A: Solution-Phase Amide Coupling

Objective: Couple N-α-Boc-3-(4-N-Cbz-piperidinyl)-L-alanine to a primary amine component.

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-α-Boc-3-(4-N-Cbz-piperidinyl)-L-alanine (1.0 eq) and the amine component (1.05 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

    • Causality: Maintaining a concentration of ~0.1 M strikes the optimal balance between driving the bimolecular coupling rate and preventing intermolecular aggregation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.

    • Causality: DIPEA neutralizes any HCl salts (if the amine is supplied as a hydrochloride) and maintains the reaction in a slightly basic state, which is required for efficient EDC activation.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

    • Causality: Cooling to 0 °C minimizes the risk of racemization during the initial highly exothermic O-acylisourea formation.

  • Reaction Propagation: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Validation Check: Perform TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin. The disappearance of the free amine starting material (which stains purple/pink) confirms reaction completion.

  • Self-Validating Workup (LLE):

    • Dilute the reaction mixture with additional DCM (equal to the reaction volume).

    • Wash sequentially with 5% aqueous KHSO₄ (3 × 50 mL). Validation Check: Test the final aqueous wash with pH paper; it must read pH < 2 to guarantee the removal of DIPEA and EDC-urea.

    • Wash with saturated aqueous NaHCO₃ (3 × 50 mL). Validation Check: Test the final aqueous wash; it must read pH > 8 to guarantee the removal of unreacted Boc-amino acid and HOBt.

    • Wash with Brine (1 × 50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol B: N-α-Boc Deprotection

Objective: Selectively remove the Boc group while leaving the Cbz-protected piperidine intact.

  • Solvation: Dissolve the Boc-protected intermediate in a minimal amount of anhydrous DCM.

  • Acidic Cleavage: Add a solution of 4M HCl in Dioxane (10 eq of HCl).

    • Causality: While 50% TFA in DCM is common, using HCl/Dioxane is highly advantageous for solution-phase synthesis. The resulting deprotected amine forms a hydrochloride salt, which often precipitates directly out of the ethereal solution, allowing for isolation by simple filtration and avoiding tedious basic aqueous workups that can cause emulsion issues.

  • Reaction Propagation: Stir at room temperature for 1-2 hours.

    • Validation Check: Monitor by TLC. The starting material spot should disappear, and a new baseline spot (the highly polar amine salt) should appear.

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting residue with cold diethyl ether to precipitate the pure amine hydrochloride salt. Filter and dry under high vacuum.

References

  • Method for solution-phase peptide synthesis (WO2019217116A1)
  • An overview of chemical synthesis of antiviral peptides Source: ThaiScience URL:[Link]

  • Straightforward, scalable, solution-phase synthesis of peptide bonds in flow Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Coupling Protocols for Incorporating 3-(4-Piperidinyl)alanine into Peptides

Introduction & Strategic Utility 3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , 4-Pqa , or Ppa ) is a non-natural, cationic amino acid structurally analogous to phenylalanine and histidine. Unlike its aromatic co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , 4-Pqa , or Ppa ) is a non-natural, cationic amino acid structurally analogous to phenylalanine and histidine. Unlike its aromatic counterparts, 4-Pal contains a saturated piperidine ring with a secondary amine (pKa ~10–11).

Why incorporate 4-Pal?

  • Solubility Enhancement: The high basicity of the piperidine nitrogen significantly increases the isoelectric point (pI) and aqueous solubility of hydrophobic sequences.

  • Peptidomimetics: It serves as a conformationally flexible surrogate for basic residues (Arg, Lys) or a steric probe replacing Phenylalanine, often used in GPCR ligand optimization (e.g., Somatostatin analogs, CXCR4 antagonists).

  • Pharmacokinetics: The non-natural backbone confers resistance to enzymatic degradation by common proteases.

Critical Chemical Challenge

The central challenge in coupling 4-Pal is the secondary amine on the piperidine ring. If left unprotected, this amine is more nucleophilic than the


-amine during coupling steps, leading to irreversible branching (acylation of the side chain). Therefore, orthogonal protection  is mandatory.

Pre-Synthesis Strategy: Orthogonal Protection

To successfully incorporate 4-Pal using Fmoc chemistry, you must use a building block where the piperidine nitrogen is protected by a group that is stable to basic Fmoc removal conditions (20% Piperidine) but labile to final acidic cleavage (TFA).

The Gold Standard Reagent: Fmoc-4-Pal(Boc)-OH

  • 
    -Amine Protection:  Fmoc (Base-labile)[1]
    
  • Side-Chain Protection: Boc (Acid-labile)

Diagram 1: Protection Strategy & Chemical Logic

ProtectionStrategy Substrate Fmoc-4-Pal(Boc)-OH FmocGroup Fmoc Group (Alpha-Amine) Substrate->FmocGroup BocGroup Boc Group (Piperidine N) Substrate->BocGroup Condition1 20% Piperidine/DMF (Deprotection Steps) FmocGroup->Condition1 Labile BocGroup->Condition1 Stable (Orthogonal) Condition2 95% TFA (Final Cleavage) BocGroup->Condition2 Labile Result1 Fmoc Removed Side Chain Intact Condition1->Result1 Result2 Boc Removed Native 4-Pal Generated Condition2->Result2

Caption: Orthogonal protection scheme ensuring site-selective elongation without side-chain branching.

Protocol: Automated/Manual Coupling Cycle

This protocol assumes the use of Fmoc-4-Pal(Boc)-OH on a standard resin (e.g., Rink Amide or Wang).

A. Reagents Preparation[1][2][3][4][5][6][7][8]
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is recommended over HBTU due to the steric bulk of the piperidine ring. Alternatively, DIC/Oxyma Pure is excellent for suppressing racemization.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.

B. Step-by-Step Coupling Workflow
StepActionReagent/ConditionDurationMechanism/Note
1 Swelling DMF30 minEnsures resin sites are accessible.
2 Deprotection 20% Piperidine in DMF2 x 10 minRemoves Fmoc from previous residue.
3 Wash DMF5 x 1 minCritical to remove piperidine (prevents premature Fmoc removal of incoming AA).
4 Activation Fmoc-4-Pal(Boc)-OH (3-4 eq)+ HATU (3-4 eq)+ DIPEA (6-8 eq)Pre-mix 30 secDo not pre-activate >2 min to avoid guanidinylation if using uronium salts.
5 Coupling Add mixture to Resin60 - 120 min The piperidine ring adds steric bulk; extended coupling time is safer.
6 Monitoring Kaiser Test / Chloranil Test5 minEssential: Ensure test is negative (yellow) before proceeding.
7 Capping (Optional) Acetic Anhydride / Pyridine10 minCaps unreacted amines if Kaiser test is slightly positive.
C. Optimization for "Difficult" Sequences

If 4-Pal is being coupled to a hindered residue (e.g., N-methyl amino acid, Proline, or another 4-Pal), standard coupling may fail.

  • Modification: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive.

  • Double Coupling: Repeat Step 5 with fresh reagents before moving to the next cycle.

  • Temperature: Perform coupling at 50°C (microwave or water bath) to overcome steric barriers.

Protocol: Cleavage and Side-Chain Deprotection

The Boc group on the piperidine ring requires a high concentration of TFA to remove completely.

Cleavage Cocktail Selection
  • Standard (Recommended): TFA / TIS / H₂O (95 : 2.5 : 2.5)

  • For Cys/Met containing peptides: Reagent K (TFA / Phenol / Water / Thioanisole / EDT).[2][3][4][5]

Procedure
  • Wash Resin: Wash resin 3x with DCM and dry under nitrogen.[6]

  • Add Cocktail: Add 10-15 mL cocktail per gram of resin.

  • Reaction Time: Shake at room temperature for 2.5 to 3 hours .

    • Note: The Boc group on the secondary amine of piperidine is generally stable; however, ensuring full removal is critical. 2 hours is standard, but 3 hours ensures no Boc-adducts remain.

  • Precipitation: Filter resin and drop filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.[7][6][4]

Diagram 2: Synthesis Workflow & Decision Logic

Workflow Start Resin-AA(n)-NH2 Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Wash1 DMF Wash (x5) Deprotect->Wash1 Activate Activate Fmoc-4-Pal(Boc)-OH (HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (60-120 min) Activate->Couple Check Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Positive (Blue) NextCycle Proceed to Next AA Check->NextCycle Negative (Yellow) Recouple->Couple

Caption: Decision tree for the coupling cycle, emphasizing the necessity of QC checks (Kaiser Test) due to steric hindrance.

QC & Troubleshooting Guide

Common Issues and Solutions
IssueObservation (LCMS/HPLC)Root CauseSolution
Mass +100 Da Peak with M+100Incomplete Boc Removal Extend TFA cleavage time by 60 mins. Ensure TFA is fresh.
Mass +53 Da Peak with M+53Acylation of Piperidine The Boc group fell off during synthesis (rare) or non-Boc material used. Use fresh Fmoc-4-Pal(Boc)-OH.
Deletion Sequence Mass missing 4-Pal residueIncomplete Coupling Steric hindrance prevented reaction. Use Double Coupling or switch to HATU/HOAt.
Racemization Split peaks / ShoulderBase-catalyzed epimerization Switch base from DIPEA to Collidine (TMP). Use DIC/Oxyma activation.
Solubility Note for Purification

Peptides containing 4-Pal are highly basic .

  • Dissolution: Do not use basic buffers (e.g., Ammonium Bicarbonate) as the peptide may precipitate.

  • Recommended Solvent: 0.1% TFA in Water or 5-10% Acetic Acid. The protonated piperidine aids solubility significantly.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Albericio, F., & Tyley, A. (2000). Coupling Reagents and Strategies. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of 3-(4-Piperidinyl)alanine in Peptidomimetic Drug Design

Executive Summary & Chemical Profiling The transition from native peptides to clinically viable peptidomimetics requires overcoming inherent liabilities: poor proteolytic stability, rapid renal clearance, and off-target...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

The transition from native peptides to clinically viable peptidomimetics requires overcoming inherent liabilities: poor proteolytic stability, rapid renal clearance, and off-target binding. 3-(4-Piperidinyl)alanine (commonly abbreviated as 4PipA or Pia) has emerged as a highly effective non-canonical amino acid (ncAA) to address these challenges.

Chemically identified as (2S)-2-amino-3-(piperidin-4-yl)propanoic acid1, 4PipA features a basic piperidine ring linked at the C4 position to the alanine β-carbon. By mimicking the positive charge of Arginine or Lysine while imposing severe conformational constraints, 4PipA offers drug developers a precise tool for electrostatic and steric tuning.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is crucial to understand why 4PipA is selected over native basic residues. The causality behind this substitution rests on three pharmacological pillars:

  • Conformational Restriction & Entropic Optimization: Native Arginine and Lysine possess highly flexible aliphatic side chains. Upon binding to a target receptor, freezing these rotatable bonds incurs a significant entropic penalty. The rigid piperidine ring of 4PipA pre-organizes the basic amine, minimizing this penalty and frequently yielding higher binding affinities.

  • Protease Evasion: Endogenous proteases (e.g., trypsin-like serine proteases) recognize specific stereoelectronic profiles of basic residues. The non-canonical cyclic structure of 4PipA disrupts the requisite transition-state geometry in the protease active site, drastically increasing serum half-life.

  • Biodistribution Tuning: In targeted therapies such as Radioligand Therapeutics (RLTs), high renal uptake is a dose-limiting toxicity. Replacing solvent-exposed polar residues with 4PipA alters the local charge density and isoelectric point. This subtle structural edit can shift biodistribution, reducing renal retention while enhancing tumor penetration 2.

⚠️ Expert Insight: Distinguishing Design from Artifact

Many peptide chemists encounter "piperidinylalanine" as an unwanted side product during Fmoc-SPPS. It is critical to distinguish the intentionally incorporated 3-(4-piperidinyl)alanine (C-C linked) from the SPPS artifact 3-(1-piperidinyl)alanine (N-C linked). The latter arises from base-catalyzed β-elimination of a C-terminal cysteine followed by the nucleophilic addition of piperidine during deprotection 3. 4PipA is a rationally designed building block, not a synthetic error.

Workflow of Rational Peptidomimetic Design

G cluster_mechanisms Mechanistic Enhancements via 4PipA Start Native Peptide Sequence (Susceptible to Proteolysis / Poor PK) Identify Identify Labile or Suboptimal Residues (e.g., Arg, Lys, Asn) Start->Identify Substitute Incorporate 3-(4-Piperidinyl)alanine (4PipA) Identify->Substitute PK Altered Biodistribution (e.g., Reduced Renal Uptake) Substitute->PK Stability Protease Resistance (Non-canonical Structure) Substitute->Stability Affinity Target Selectivity (Conformational Constraint) Substitute->Affinity Evaluate In Vitro & In Vivo Profiling (LC-MS, Binding Assays, PK/PD) PK->Evaluate Stability->Evaluate Affinity->Evaluate Lead Optimized Peptidomimetic Lead Evaluate->Lead

Workflow of rational peptidomimetic design utilizing 3-(4-Piperidinyl)alanine for optimization.

Quantitative Impact: Field-Proven Applications

The strategic substitution of native residues with 4PipA has yielded breakthrough results across multiple therapeutic modalities. The table below summarizes key quantitative and qualitative enhancements.

Table 1: Pharmacological Impact of 4PipA Substitution in Known Peptidomimetics

Parent PeptideTargetSubstitution StrategyPharmacological EffectReference
ShK Toxin Kv1.3 Ion ChannelPosition 22 (Native: Lys/Arg) → 4PipAConferred high Kv1.3 selectivity over Kv1.1; developed for autoimmune disorder therapy.4
Apelin-13 APJ ReceptorVarious basic residues → 4PipASignificantly increased in vivo half-life and resistance to endogenous peptidases.5
SFTI-1 MatriptaseP4 position → 4PipA (SDMI-1)Achieved single-digit nanomolar inhibition constants (

); improved binding affinity.
6
ETN029 Precursor DLL3 (RLT)Solvent-exposed Asn → 4PipA>2x improvement in tumor-to-kidney ratio; drastically reduced renal accumulation.2

Experimental Protocols: Self-Validating SPPS Integration

To successfully incorporate 4PipA into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS), the secondary amine of the piperidine ring must be protected (typically with a Boc group) to prevent unwanted branching during chain elongation.

The following protocol utilizes Fmoc-4PipA(Boc)-OH and is designed as a self-validating system to ensure high-fidelity synthesis.

Protocol 1: Coupling of Fmoc-4PipA(Boc)-OH

Causality Check: The bulky nature of the protected piperidine ring induces local steric hindrance. Standard coupling times often lead to deletion sequences. We utilize a highly reactive coupling cocktail (DIC/Oxyma) and extended coupling times to force the reaction to completion.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: Dissolve Fmoc-4PipA(Boc)-OH (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes (or 75°C for 10 minutes if using microwave-assisted SPPS).

  • Wash: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • System Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

    • Validation Pass: Beads remain yellow/colorless, indicating complete coupling. Proceed to the next cycle.

    • Validation Fail: Beads turn blue, indicating unreacted primary amines. Perform a second coupling step before proceeding.

Protocol 2: Cleavage and Deprotection Validation

Causality Check: The Boc protecting group on the 4PipA side chain requires strong acidic conditions for removal. Incomplete removal will artificially inflate the peptide mass and disrupt binding assays.

Step-by-Step Methodology:

  • Cleavage Cocktail: Prepare a solution of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Reaction: Add 3 mL of the cocktail per 0.1 mmol of resin. Agitate for 2.5 to 3 hours at room temperature. (Note: The extended time ensures complete Boc removal from the basic piperidine nitrogen).

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge and wash the pellet twice with cold ether.

  • System Validation (LC-MS): Analyze the crude peptide via LC-MS.

    • Validation Pass: The primary peak corresponds to the exact mass of the target peptide. (The residue mass of incorporated 4PipA is 154.11 Da).

    • Validation Fail: Observation of a mass peak at [M + 100] Da indicates incomplete removal of the Boc group. The peptide must be re-dissolved in the TFA cocktail for an additional hour.

References

  • PubChem. "3-(4-Piperidinyl) alanine." National Center for Biotechnology Information.
  • US Patent Application US20120121591A1. "SELECTIVE AND POTENT PEPTIDE INHIBITORS OF Kv1.3." Google Patents.
  • European Patent EP2935311A1. "Apj receptor agonists and uses thereof." Google Patents.
  • Researcher.Life / Organic & Biomolecular Chemistry. "Combinatorial tuning of peptidic drug candidates: high-affinity matriptase inhibitors through incremental structure-guided optimization.
  • Drug Hunter. "Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition.
  • BenchChem. "Minimizing piperidinylalanine formation with C-terminal cysteine.

Sources

Application

Application Note: 3-(4-Piperidinyl)alanine as a Conformationally Constrained Scaffold in Peptidomimetic Drug Discovery

Executive Summary The transition from canonical peptides to robust, clinic-ready therapeutics requires overcoming inherent liabilities such as proteolytic instability and high conformational entropy. 3-(4-Piperidinyl)ala...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from canonical peptides to robust, clinic-ready therapeutics requires overcoming inherent liabilities such as proteolytic instability and high conformational entropy. 3-(4-Piperidinyl)alanine (4PipA) —a non-proteinogenic, piperidine-substituted amino acid—has emerged as a privileged scaffold in medicinal chemistry[]. By replacing highly flexible basic residues like Lysine or Arginine with 4PipA, drug development professionals can engineer predictable steric constraints, enhance target affinity through pre-organization, and provide orthogonal handles for late-stage functionalization.

This application note details the biophysical rationale, mechanistic applications, and validated synthetic protocols for integrating the 4PipA scaffold into modern drug discovery pipelines.

Structural Rationale: The Biophysics of 4PipA

The utility of 4PipA lies in its unique structural topology. It features a secondary amine embedded within a rigid six-membered piperidine ring, separated from the peptide backbone by a single methylene bridge.

  • Entropic Pre-organization: Canonical basic amino acids possess long, flexible alkyl chains (e.g., 4 rotatable bonds in Lysine). Upon binding to a target receptor, freezing these bonds incurs a significant entropic penalty. The rigid piperidine ring of 4PipA restricts these rotamers, reducing the entropic cost of binding and frequently resulting in higher binding affinities[2].

  • Proteolytic Evasion: Endogenous tryptic-like proteases specifically recognize and cleave peptide bonds adjacent to primary amines (Lys) or guanidinium groups (Arg). The steric bulk and secondary amine nature of 4PipA disrupt protease active-site recognition, dramatically extending the plasma half-life of the modified peptide.

  • Orthogonal Derivatization: The piperidine nitrogen serves as an ideal bio-orthogonal handle. By utilizing specific protecting groups (e.g., Alloc or Mtt) during Solid-Phase Peptide Synthesis (SPPS), the secondary amine can be selectively unmasked and functionalized (via reductive amination or acylation) without global cleavage.

Quantitative Profiling: 4PipA vs. Canonical Amino Acids

To guide rational substitution, the following table summarizes the physicochemical differences between 4PipA and its canonical counterparts.

Property / FeatureLysine (Canonical)Arginine (Canonical)3-(4-Piperidinyl)alanine (4PipA)
Side-Chain Amine Primary (-NH₂)GuanidiniumSecondary (Piperidine -NH-)
Rotatable Bonds (Side Chain) 442 (Highly Constrained)
Approximate pKa ~10.5~12.5~9.5 - 10.0
Proteolytic Stability Very Low (Tryptic cleavage)Very Low (Tryptic cleavage)High (Sterically hindered)
Primary Interaction Mode Salt bridge, H-bond donorBidentate H-bond, Salt bridgeDirectional H-bond, Cation-π
Derivatization Potential High (but lacks rigidity)Low (difficult to selectively modify)Excellent (Orthogonal scaffold)

Mechanistic Applications in Drug Discovery

Ion Channel Modulation (Kv1.3)

The voltage-gated potassium channel Kv1.3 is a critical therapeutic target for autoimmune diseases (e.g., Multiple Sclerosis). T-cell activation relies on calcium influx, which is electrically balanced by potassium efflux through Kv1.3. Researchers have utilized 4PipA to synthesize analogs of the ShK toxin, replacing native basic residues to optimize binding within the channel vestibule. The 4PipA substitution maintains the critical positive charge required for channel occlusion while preventing proteolytic degradation in serum[2].

Kv13_Pathway Peptide 4PipA-Modified ShK Analog Kv13 Kv1.3 Potassium Channel (T-Cell Membrane) Peptide->Kv13 High Affinity Blockade K_Efflux Potassium Efflux Kv13->K_Efflux Inhibits Membrane Membrane Depolarization K_Efflux->Membrane Prevents Ca_Influx Calcium Influx (CRAC Channels) Membrane->Ca_Influx Suppresses NFAT NFAT Dephosphorylation & Translocation Ca_Influx->NFAT Halts Activation T-Cell Proliferation & Autoimmunity NFAT->Activation Prevents

Mechanism of T-cell suppression via Kv1.3 channel blockade by 4PipA analogs.
Enzymatic Pocket Probing (DNA Polymerase β)

In base excision repair (BER), human DNA Polymerase β (Pol β) utilizes Lys72 as a primary nucleophile to form a Schiff base intermediate. To map the strict steric constraints of this catalytic pocket, researchers replaced Lys72 with 4PipA. The introduction of the sterically constrained secondary amine led to the almost complete suppression of dRP excision activity, proving that the lyase pocket has zero tolerance for bulky, rigidified nucleophiles during Schiff base formation[3].

Protease Inhibition (Matriptase)

Matriptase is a type II transmembrane serine protease implicated in cancer metastasis. Through combinatorial tuning and structure-guided optimization, 4PipA has been incorporated into cyclic peptide inhibitors. The piperidine ring establishes highly specific proton donor-acceptor interactions with acidic residues on the enzyme's surface, yielding single-digit nanomolar inhibition constants while remaining entirely resistant to the protease's own hydrolytic activity[4].

Experimental Protocols: Synthesis & Functionalization

To leverage 4PipA as a scaffold, it must be carefully incorporated during Fmoc-SPPS. The bulky nature of the protected piperidine ring (e.g., Fmoc-4-Pip(Alloc)-OH) requires optimized coupling kinetics to prevent deletion sequences.

Protocol 1: Orthogonal Fmoc-SPPS Incorporation of 4PipA

Causality Check: Standard coupling reagents (like HBTU) often fail to achieve quantitative coupling yields with sterically hindered unnatural amino acids. We mandate the use of HATU combined with DIPEA to generate a highly reactive highly reactive OAt ester, driving the acylation to completion.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4-Pip(Alloc)-OH and 2.9 equivalents of HATU in a minimal volume of DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow pre-activation.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 120 minutes.

  • Validation (Self-Validating Step): Perform a Kaiser test.

    • If blue (incomplete): Do not proceed. Perform a second coupling using DIC/Oxyma Pure to alter the coupling mechanism.

    • If yellow (complete): Wash the resin with DMF (5 × 1 min) and proceed to the next Fmoc deprotection.

Protocol 2: On-Resin Orthogonal Derivatization

By utilizing the Alloc (Allyloxycarbonyl) protecting group on the piperidine nitrogen, the 4PipA scaffold can be selectively functionalized on-resin to build combinatorial libraries.

Causality Check: Palladium(0) catalyzed allyl transfer requires a nucleophilic scavenger to capture the liberated allyl cation, preventing re-alkylation of the newly freed secondary amine. Phenylsilane (PhSiH₃) is utilized as a highly efficient, non-nucleophilic hydride donor for this purpose.

Step-by-Step Methodology:

  • Alloc Removal: Swell the resin containing the fully elongated, N-terminally protected (or acetylated) peptide in dry Dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 24 equivalents of Phenylsilane (PhSiH₃) dissolved in DCM.

  • Agitation: Protect the reaction vessel from light and agitate for 2 hours at room temperature.

  • Washing: Wash the resin sequentially with DCM, 0.5% sodium diethyldithiocarbamate in DMF (to remove residual palladium), and pure DMF.

  • Derivatization (e.g., Acylation): Add the desired carboxylic acid building block (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Agitate for 2 hours.

  • Global Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to cleave the peptide and remove remaining side-chain protecting groups. Precipitate in cold diethyl ether and analyze via LC-MS.

SPPS_Workflow Start Resin-Bound Peptide Couple Couple Fmoc-4-Pip(Alloc)-OH (HATU/DIPEA, 2 hrs) Start->Couple FmocDeprot Fmoc Deprotection (20% Piperidine/DMF) Couple->FmocDeprot Elongate Peptide Elongation (Standard SPPS) FmocDeprot->Elongate AllocDeprot Alloc Deprotection (Pd(PPh3)4, PhSiH3) Elongate->AllocDeprot Derivatize Piperidine Derivatization (Acylation / Reductive Amination) AllocDeprot->Derivatize Cleave Global Cleavage & Deprotection (TFA/TIS/H2O) Derivatize->Cleave

Workflow for orthogonal on-resin functionalization of the 4PipA scaffold.

References

  • CAS 342036-77-5 (3-(4-PIPERIDINYL) ALANINE) - BOC Sciences. BOC Sciences.
  • US20120121591A1 - SELECTIVE AND POTENT PEPTIDE INHIBITORS OF Kv1.3.
  • Probing the Flexibility of the Catalytic Nucleophile in the Lyase Catalytic Pocket of Human DNA Polymerase β with Unnatural Lysine Analogues.
  • Combinatorial tuning of peptidic drug candidates: high-affinity matriptase inhibitors through incremental structure-guided optimiz

Sources

Method

3-(4-Piperidinyl) alanine as a ligand for receptor binding studies

Application Note & Protocol Characterizing 3-(4-Piperidinyl)alanine: A Methodological Guide for Receptor Binding and Functional Analysis Prepared by: A Senior Application Scientist Abstract This document provides a compr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Characterizing 3-(4-Piperidinyl)alanine: A Methodological Guide for Receptor Binding and Functional Analysis

Prepared by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(4-Piperidinyl)alanine as a potential ligand for receptor binding studies. As a non-proteinogenic amino acid, its unique structure, combining a piperidine ring with an alanine backbone, presents an intriguing scaffold for exploring novel receptor interactions. This guide eschews a rigid template, instead offering a logically structured workflow grounded in established pharmacological principles. We will delve into the rationale behind experimental design, from initial binding affinity determination to subsequent functional characterization, ensuring that each protocol is a self-validating system. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Investigating 3-(4-Piperidinyl)alanine

The quest for novel therapeutic agents often begins with the identification of unique chemical scaffolds that can interact with specific biological targets. 3-(4-Piperidinyl)alanine is one such molecule. Its structure is a hybrid of a rigid cyclic amine (piperidine) and a fundamental amino acid (alanine). This combination suggests several potential avenues for receptor interaction:

  • GABA Receptor Mimicry: The piperidine moiety is a core feature of many ligands that interact with GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

  • Glycine Site Modulation: The alanine portion could potentially interact with the glycine co-agonist site of NMDA receptors, which are critical for excitatory neurotransmission.

  • Orphan Receptor Agonism/Antagonism: The novel structure may exhibit affinity for orphan receptors, particularly G protein-coupled receptors (GPCRs), for which the endogenous ligand is unknown.

The primary goal of this guide is to provide a robust framework for determining the binding affinity (Kd or Ki) and functional activity (agonist, antagonist, or allosteric modulator) of 3-(4-Piperidinyl)alanine or structurally similar compounds.

Experimental Workflow: A Step-by-Step Overview

A logical progression is crucial for the efficient characterization of a novel ligand. The workflow presented here is designed to first establish binding and then elucidate the functional consequences of that binding.

G cluster_0 Phase 1: Binding Characterization cluster_1 Phase 2: Functional Characterization A Membrane Preparation (Source of Target Receptor) C Saturation Binding Assay (Determine Kd and Bmax of Radioligand) A->C B Radioligand Selection (Known High-Affinity Ligand) B->C D Competitive Binding Assay (Determine Ki of 3-(4-Piperidinyl)alanine) C->D E Select Appropriate Functional Assay (e.g., cAMP, Ca2+, β-Arrestin) D->E Binding Confirmed F Agonist Mode Assay (Measure Dose-Response) E->F G Antagonist Mode Assay (Measure Inhibition of Known Agonist) E->G H Data Analysis (EC50 / IC50 Determination) F->H G->H I Comprehensive Ligand Profile H->I

Figure 1: A high-level overview of the experimental workflow for characterizing a novel ligand, from initial binding assays to functional characterization.

Phase 1: Receptor Binding Assays

The foundational experiment is the radioligand binding assay, a sensitive and quantitative method to measure the interaction between a ligand and its receptor. This is typically performed using cell membranes that contain the receptor of interest.

Essential Materials & Reagents
  • Cell Membranes: A preparation of cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells) or from native tissue known to be rich in the target receptor.

  • Radioligand: A high-affinity, high-specificity ligand for the target receptor that has been labeled with a radioisotope (e.g., ³H or ¹²⁵I).

  • Test Ligand: 3-(4-Piperidinyl)alanine, dissolved in an appropriate vehicle (e.g., assay buffer, DMSO).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding.

  • Assay Buffer: A physiologically relevant buffer, such as Tris-HCl or HEPES, often containing salts and protease inhibitors. A common formulation is 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Scintillation Cocktail: For use with ³H-labeled radioligands.

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand via filtration over glass fiber filters.

  • Liquid Scintillation Counter or Gamma Counter: To quantify the radioactivity.

Protocol 1: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of the selected radioligand for the target receptor. This is a critical prerequisite for designing the competitive binding assay.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Dilute the membranes in ice-cold assay buffer to a final concentration that will provide a sufficient signal (typically 10-50 µg of protein per well).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add increasing concentrations of the radioligand to wells containing the membrane preparation.

    • Non-specific Binding (NSB): Add the same increasing concentrations of radioligand to wells containing the membrane preparation and a saturating concentration of the non-specific binding control ligand (typically 100-1000 times the Kd of that ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. This time should be determined empirically in pilot experiments.

  • Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot Specific Binding as a function of the radioligand concentration.

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kd and Bmax values.

ParameterDescriptionTypical Value Range
Kd Equilibrium Dissociation Constant. The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity.pM to µM
Bmax Maximum number of binding sites. A measure of receptor density in the membrane preparation.fmol/mg protein to pmol/mg protein
Protocol 2: Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of the unlabeled test ligand, 3-(4-Piperidinyl)alanine, by measuring its ability to compete with the radioligand for binding to the receptor.

Methodology:

  • Preparation: Prepare membrane aliquots as described in the saturation binding protocol.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Wells containing membranes and a fixed concentration of radioligand (typically at or near its Kd value).

    • Non-specific Binding (NSB): Wells containing membranes, the fixed concentration of radioligand, and the saturating concentration of the non-specific control ligand.

    • Competition: Wells containing membranes, the fixed concentration of radioligand, and increasing concentrations of 3-(4-Piperidinyl)alanine (the competitor). A wide concentration range is recommended, for example, from 10⁻¹⁰ M to 10⁻³ M.

  • Incubation, Termination, and Quantification: Follow the same procedures as for the saturation binding assay (Steps 3-5).

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of 3-(4-Piperidinyl)alanine.

    • Plot the percentage of specific binding against the log concentration of 3-(4-Piperidinyl)alanine.

    • Fit the resulting sigmoidal curve using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand determined in the saturation assay.

Phase 2: Functional Characterization

Once binding is confirmed (i.e., a reproducible Ki value is obtained), the next critical step is to determine the functional effect of the ligand. Does it activate the receptor (agonist), block the action of an agonist (antagonist), or modulate the receptor's activity in another way?

The choice of functional assay is entirely dependent on the receptor class and its signaling pathway. For GPCRs, common assays include measuring changes in second messengers like cyclic AMP (cAMP) or intracellular calcium.

Protocol 3: cAMP Accumulation Assay (for Gs/Gi-coupled GPCRs)

Objective: To determine if 3-(4-Piperidinyl)alanine acts as an agonist or antagonist at a GPCR that couples to adenylyl cyclase.

Methodology:

  • Cell Culture: Plate cells expressing the target receptor in a suitable multi-well plate and grow to near confluency.

  • Assay Principle: This assay typically uses a competitive immunoassay format (e.g., HTRF, LANCE) where intracellular cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.

  • Agonist Mode:

    • Treat the cells with increasing concentrations of 3-(4-Piperidinyl)alanine in the presence of a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and follow the manufacturer's protocol for the specific cAMP detection kit to measure the amount of cAMP produced.

    • Plot the response (e.g., HTRF ratio) against the log concentration of the ligand and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximum effect).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of 3-(4-Piperidinyl)alanine.

    • Add a known agonist for the receptor at a concentration that gives a submaximal response (e.g., its EC₈₀).

    • Continue the incubation and measure cAMP levels as described above.

    • A decrease in the agonist-induced signal indicates antagonist activity. Plot the inhibition of the agonist response against the log concentration of 3-(4-Piperidinyl)alanine to determine the IC₅₀ .

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action Agonist Agonist (e.g., 3-(4-Piperidinyl)alanine) Receptor_A GPCR Agonist->Receptor_A Binds G_Protein_A G-Protein (Gs) Receptor_A->G_Protein_A Activates AC_A Adenylyl Cyclase G_Protein_A->AC_A Activates cAMP_A cAMP (Second Messenger) AC_A->cAMP_A Converts ATP_A ATP ATP_A->AC_A PKA_A Protein Kinase A cAMP_A->PKA_A Activates Response_A Cellular Response PKA_A->Response_A Phosphorylates Targets Antagonist Antagonist (e.g., 3-(4-Piperidinyl)alanine) Receptor_B GPCR Antagonist->Receptor_B Binds & Blocks Known_Agonist Known Agonist Known_Agonist->Receptor_B Binding Blocked G_Protein_B G-Protein Receptor_B->G_Protein_B No Activation AC_B Adenylyl Cyclase No_Response No Cellular Response

Figure 2: Simplified signaling pathways for a Gs-coupled GPCR, illustrating the difference between an agonist action that stimulates cAMP production and an antagonist action that blocks it.

Trustworthiness: Building a Self-Validating System

To ensure the reliability of your findings, every experiment should include internal controls.

  • Positive Control: In functional assays, always include a known agonist for the target receptor to confirm that the cells and reagents are performing as expected.

  • Negative Control: Use a vehicle control (the solvent used to dissolve the test ligand) to establish the baseline response.

  • Reference Compound: In competitive binding assays, including a known unlabeled competitor can validate the assay's performance against historical data.

  • Orthogonal Assays: If possible, confirm findings using a different assay format. For example, if a ligand shows antagonist activity in a cAMP assay, this could be confirmed with a β-arrestin recruitment assay, which measures a different signaling pathway downstream of the same receptor.

Conclusion

This guide outlines a systematic and robust approach to characterizing the novel ligand 3-(4-Piperidinyl)alanine. By first establishing its binding affinity through rigorous saturation and competition assays and then elucidating its functional profile, researchers can build a comprehensive understanding of its pharmacological properties. The key to success lies in careful experimental design, the inclusion of appropriate controls, and precise data analysis based on established pharmacological principles. This structured workflow provides a reliable path from initial hypothesis to a well-characterized lead compound in the drug discovery process.

References

  • Title: Radioligand Binding Assays: A Practical Guide Source: Methods in Molecular Biology URL: [Link]

  • Title: A simple method for the analysis of radioligand binding data Source: Naunyn-Schmiedeberg's Archives of Pharmacology URL: [Link]

  • Title: Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction Source: Biochemical Pharmacology URL: [Link]

  • Title: β-Arrestin recruitment assays: a new paradigm in GPCR drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

Application

Application Note: Enhancing Peptide Metabolic Stability via Incorporation of 3-(4-Piperidinyl)alanine

Abstract & Strategic Rationale Therapeutic peptides often suffer from rapid in vivo clearance due to proteolytic degradation, particularly at sites containing basic amino acids like Lysine (Lys) and Arginine (Arg). These...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

Therapeutic peptides often suffer from rapid in vivo clearance due to proteolytic degradation, particularly at sites containing basic amino acids like Lysine (Lys) and Arginine (Arg). These residues are primary targets for trypsin-like serine proteases found in blood plasma and tissues.

3-(4-Piperidinyl)alanine (4-Pal) is a non-proteinogenic amino acid that serves as a metabolically stable bioisostere for Lysine and Arginine. Structurally, 4-Pal consists of an alanine backbone with a piperidine ring attached at the


-carbon.
Why 4-Pal Enhances Stability
  • Steric Shielding: The cyclic piperidine moiety imposes conformational constraints (

    
     and 
    
    
    
    torsion angles) that differ from the flexible aliphatic chains of Lys/Arg. This steric bulk prevents the peptide bond from fitting optimally into the S1 pocket of proteases like trypsin.
  • Electronic Mimicry: The secondary amine of the piperidine ring has a pKa of ~10-11, ensuring it remains protonated (cationic) at physiological pH. This maintains the solubility and receptor-binding electrostatic interactions of the native basic residue while evading enzymatic hydrolysis.

Mechanism of Action

The following diagram illustrates how 4-Pal disrupts the "Lock and Key" recognition mechanism of serine proteases.

ProteaseEvasion Protease Serine Protease (Trypsin-like) Hydrolysis Peptide Bond Cleavage Protease->Hydrolysis Catalysis NativePeptide Native Peptide (Lys/Arg Residue) Interaction1 S1 Pocket Recognition NativePeptide->Interaction1 Flexible Chain Fits ModifiedPeptide Modified Peptide (4-Pal Residue) ModifiedPeptide->Interaction1 Steric Clash (Ring) Stability Metabolic Stability ModifiedPeptide->Stability Evades Cleavage Interaction1->Protease Binding

Figure 1: Mechanism of proteolytic resistance. The rigid piperidine ring of 4-Pal prevents the 'induced fit' required for serine protease catalysis, unlike the flexible alkyl chain of Lysine.

Experimental Protocol: Chemical Synthesis

Incorporating 4-Pal requires specific attention to protecting group strategy during Fmoc-SPPS. The piperidine nitrogen is a secondary amine and must be protected (typically with Boc) to prevent branching or side reactions during coupling.

Reagents Required
ReagentSpecificationPurpose
Fmoc-Ala(4-Pip-Boc)-OH >98% PurityThe protected 4-Pal building block.
Resin Rink Amide (0.5 mmol/g)Solid support for C-terminal amides.
Deprotection 20% Piperidine in DMFRemoval of Fmoc groups.[1][2]
Activator HATU or HBTUCarboxyl activation.
Base DIEA (Diisopropylethylamine)Tertiary base for coupling.
Cleavage Cocktail TFA:TIPS:H2O (95:2.5:2.[3][4]5)Resin cleavage and Boc removal.
Step-by-Step Synthesis Workflow

SPPS_Workflow Start Start: Fmoc-Rink Amide Resin Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF, 2x10 min) Swell->Deprotect Wash1 3. Wash (DMF x5) Deprotect->Wash1 Activate 4. Activation Fmoc-Ala(4-Pip-Boc)-OH (3 eq) HATU (2.9 eq), DIEA (6 eq) Wash1->Activate Couple 5. Coupling (60 min, RT) Activate->Couple Check 6. Kaiser Test (Blue = Incomplete, Colorless = Complete) Couple->Check Check->Deprotect Retreat if Positive Repeat Repeat for Next AA Check->Repeat Next Cycle Repeat->Deprotect Cleave 7. Final Cleavage (95% TFA Cocktail, 2-3 hrs) Repeat->Cleave Sequence Complete Precipitate 8. Precipitation (Cold Diethyl Ether) Cleave->Precipitate

Figure 2: Fmoc-SPPS workflow for 4-Pal incorporation. Note that the Boc group on the piperidine ring is removed simultaneously with the resin cleavage in Step 7.

Critical Technical Notes
  • Coupling Efficiency: Due to the steric bulk of the piperidine ring, the coupling of the next amino acid onto the N-terminus of 4-Pal can be sluggish.

    • Recommendation: Use HATU instead of HBTU for the subsequent coupling step and extend reaction time to 2 hours. Double coupling is advised.

  • Solubility: The Fmoc-Ala(4-Pip-Boc)-OH building block is generally soluble in DMF. If turbidity occurs, add small amounts of NMP.

  • Cleavage: The Boc group on the piperidine nitrogen is acid-labile. The standard TFA cleavage cocktail (95% TFA) effectively removes the Boc group, yielding the free secondary amine (cationic) in the final peptide.

Experimental Protocol: Metabolic Stability Assay

To validate the enhanced stability, the modified peptide is incubated with liver microsomes, which contain a rich mixture of metabolic enzymes (CYPs, esterases, amidases).

Materials
  • Test System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Assay Procedure
  • Preparation: Prepare a 1 µM solution of the Test Peptide (with 4-Pal) and Control Peptide (Native Lys/Arg) in phosphate buffer.

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with peptide solution. Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to stop the reaction.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Inject supernatant into LC-MS/MS.

Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of remaining peptide vs. time.




Expected Results & Data Interpretation

Replacing a labile Lysine with 4-Pal typically results in a significant extension of half-life. Below is a representative dataset for a hypothetical bioactive peptide.

Table 1: Comparative Metabolic Stability (Human Liver Microsomes)

Peptide VariantSequenceHalf-life (

)
Intrinsic Clearance (

)
Stability Fold-Change
Native H-Phe-Lys -Pro-Trp-OH12.4 min112.5 µL/min/mg1.0x
Analog 1 H-Phe-4Pal -Pro-Trp-OH185.0 min 7.5 µL/min/mg~15x
Control Verapamil (High clearance)15.0 min92.4 µL/min/mgN/A

Interpretation:

  • The Native peptide shows high clearance, likely due to trypsin-like cleavage at the C-terminal side of Lysine.

  • The 4-Pal Analog demonstrates a 15-fold increase in stability. The piperidine ring successfully prevented protease recognition while maintaining the cationic character required for solubility (and likely receptor binding).

References

  • Behrendt, R., White, P., & Offer, J. (2016) .[2] Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.[2] [Link]

  • Hruby, V. J. (2002) . Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1, 847–858. [Link]

  • Di, L. (2015) . Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134-143. [Link]

  • Knudsen, L. B., & Lau, J. (2019) . The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology, 10, 155. (Context on fatty acid/linker modifications for stability). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(1-Piperidinyl)alanine Formation in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and troubleso...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate a common and troublesome side reaction: the formation of 3-(1-piperidinyl)alanine. This modification arises from the very reagents used for Fmoc-deprotection and can compromise peptide purity, yield, and biological activity. Here, we delve into the mechanisms, provide actionable troubleshooting advice, and answer frequently asked questions to empower you in your peptide synthesis endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter related to 3-(1-piperidinyl)alanine formation, offering probable causes and step-by-step solutions.

Issue 1: Mass spectrometry of my crude peptide shows a significant peak at [M+84]+ or [M+51]+.

  • Probable Cause: You are likely observing the formation of a 3-(1-piperidinyl)alanine adduct. The +84 Da mass shift corresponds to the addition of piperidine to a dehydroalanine (Dha) intermediate, which is a common pathway.[1] A +51 Da shift is also reported for this adduct, likely reflecting a different fragmentation pattern or a related structure.[2][3] This side reaction is particularly prevalent in peptides containing C-terminal cysteine residues.[2][3][4][5] It can also occur, albeit less frequently, with serine residues that undergo dehydration to form Dha.

  • Recommended Actions:

    • Confirm the Residue: Pinpoint the location of the modification using tandem mass spectrometry (MS/MS). Fragmentation analysis will reveal which residue has been modified.

    • Review Your Sequence: Pay close attention to C-terminal cysteine residues. The use of certain protecting groups and resin types can exacerbate this issue.[3]

    • Implement Mitigation Strategies: Proceed to the relevant sections of this guide for preventative measures, such as choosing alternative protecting groups, resins, or deprotection cocktails.

Issue 2: My peptide contains an Asp-Gly or Asp-Ser sequence, and I'm seeing a complex mixture of byproducts, including a +67 Da adduct.

  • Probable Cause: While the primary issue here is likely aspartimide formation, this intermediate is highly susceptible to nucleophilic attack by piperidine.[2][6][7][8] This leads to the formation of α- and β-piperidide adducts, which present as a +67 Da mass increase.[6] The initial aspartimide formation is a base-catalyzed intramolecular cyclization of the aspartic acid side chain.[1][8]

  • Recommended Actions:

    • Confirm Aspartimide-Related Products: Look for other characteristic mass shifts. A -18 Da peak can indicate the intact aspartimide intermediate, while a cluster of peaks with the same mass as the target peptide can signal the presence of difficult-to-separate β-aspartyl and racemized α-aspartyl peptides.[6][7]

    • Modify Deprotection Conditions: The most immediate solution is to add a mild acid to your piperidine deprotection solution. Adding 0.1 M Hydroxybenzotriazole (HOBt) can buffer the basicity and significantly reduce the rate of aspartimide formation.[1][2][5]

    • Utilize Sterically Hindered Asp Derivatives: For future syntheses, consider using an Aspartic acid derivative with a bulky side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which physically obstructs the intramolecular cyclization.[7]

Issue 3: I'm synthesizing a peptide with a C-terminal Cysteine on a Wang-type resin and observing significant piperidinylalanine formation.

  • Probable Cause: The combination of a C-terminal cysteine and a Wang resin is known to be particularly problematic for this side reaction.[3] The base-catalyzed β-elimination of the protected thiol group is more facile under these conditions, leading to a higher concentration of the reactive dehydroalanine intermediate.

  • Recommended Actions:

    • Change the Resin: For the next synthesis, switch to a more sterically hindered resin, such as a 2-chlorotrityl (2-CTC) type resin. This has been shown to reduce the extent of β-elimination.

    • Optimize the Cysteine Protecting Group: The choice of the thiol protecting group is critical. The bulky trityl (Trt) group is a standard choice and can minimize, though not always eliminate, this side reaction.[2][4][5] For even greater protection, consider using the tetrahydropyranyl (Thp) group, which has shown lower rates of piperidinylalanine formation.

    • Use an Alternative Deprotection Reagent: Move away from piperidine for the deprotection steps. A solution of 30% 4-methylpiperidine with 0.5 M OxymaPure in DMF is a recommended alternative.[3]

Frequently Asked Questions (FAQs)

Q1: What is the chemical mechanism behind 3-(1-piperidinyl)alanine formation?

A1: The formation of 3-(1-piperidinyl)alanine is typically a two-step process. First, a reactive intermediate, dehydroalanine (Dha), is formed on the peptide backbone. This can happen through the base-catalyzed β-elimination of the protected sulfhydryl group of a cysteine residue or the dehydration of a serine residue. Subsequently, piperidine, which is present in high concentrations during the Fmoc deprotection step, acts as a nucleophile and attacks the electrophilic double bond of the Dha residue in a Michael-type addition reaction. This results in the formation of the 3-(1-piperidinyl)alanine adduct.[3][9][10]

Q2: Which amino acids are most susceptible to this side reaction?

A2: C-terminal cysteine is the most susceptible residue to forming 3-(1-piperidinyl)alanine.[2][3][5] Serine residues can also lead to this side product via dehydration, although this is generally less common. Additionally, while the adduct itself is not formed directly from Asp or Asn, the formation of an aspartimide intermediate from these residues creates a reactive site that can be attacked by piperidine, leading to piperidide adducts.[2][5][6]

Q3: How does the choice of deprotection base affect the formation of this side product?

A3: The choice of base is critical. Piperidine, being a secondary amine, is a potent nucleophile that readily adds to the dehydroalanine intermediate.[5] Using alternative, less nucleophilic bases or sterically hindered bases can significantly reduce the formation of this adduct. For example, 4-methylpiperidine has been shown to be an effective alternative.[3][11][12][13] Other bases like morpholine and 3-(diethylamino)propylamine (DEAPA) have also been investigated as alternatives to piperidine to minimize various side reactions, including those leading to piperidinylalanine.[14][8][15][16]

Q4: Can I remove the 3-(1-piperidinyl)alanine adduct during purification?

A4: While it may be possible to separate the modified peptide from the desired product using reverse-phase HPLC, it can be extremely challenging. The adduct often co-elutes or has a very similar retention time to the target peptide, leading to low recovery of the pure product.[7] Therefore, prevention is a much more effective strategy than removal.

Q5: Are there any "universal" preventative measures I can take?

A5: While the best strategy is sequence-dependent, a few general principles can help:

  • For Asp-containing peptides: Add a mild acid like 0.1 M HOBt to your 20% piperidine/DMF deprotection solution to suppress aspartimide formation.[1][5][17]

  • For C-terminal Cys peptides: Use a sterically bulky protecting group like Trityl or Thp and a 2-chlorotrityl resin.

  • Consider Alternative Bases: For particularly problematic sequences, switching from piperidine to an alternative deprotection reagent like 4-methylpiperidine or a DBU/piperazine cocktail can be highly effective.[14][11][12][18]

Data Summary & Experimental Protocols

Table 1: Impact of Cysteine Protecting Groups and Resins on Side Product Formation
C-Terminal ResidueResin TypeKey Side ProductPropensityRecommended Mitigation
Cys(Trt)Wang3-(1-piperidinyl)alanineHighSwitch to 2-CTC resin; Use alternative base
Cys(Thp)Wang3-(1-piperidinyl)alanineLowThis is a good alternative protecting group
Cys(Trt)2-Chlorotrityl3-(1-piperidinyl)alanineModerateUse alternative base for further reduction
Asp(OtBu)-GlyAnyAspartimide/Piperidide AdductsHighAdd 0.1M HOBt to deprotection solution; Use Fmoc-Asp(OMpe)-OH
Protocol 1: Modified Fmoc Deprotection for Aspartimide-Prone Sequences

This protocol is designed to minimize aspartimide formation and subsequent piperidide adducts in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs.

Reagent Preparation:

  • Prepare a fresh deprotection solution of 20% piperidine (v/v) and 0.1 M HOBt in high-purity DMF.

Deprotection Step:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF and add the deprotection solution to the resin.

  • Agitate the resin at room temperature for the optimized time (e.g., 2 x 10 minutes).

  • Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of the reagents and byproducts.

Monitoring:

  • After synthesis and cleavage, analyze the crude peptide by HPLC and mass spectrometry to confirm the reduction of aspartimide-related side products (e.g., +67 Da adducts).

Protocol 2: Recommended Fmoc Deprotection for C-Terminal Cysteine Peptides

This protocol aims to minimize the formation of 3-(1-piperidinyl)alanine when synthesizing peptides with a C-terminal cysteine.

Reagent Preparation:

  • Prepare a fresh deprotection solution of 30% 4-methylpiperidine (v/v) and 0.5 M OxymaPure in high-purity DMF.[3]

Deprotection Step:

  • Ensure the C-terminal Cysteine is protected with a bulky group (e.g., Trt or Thp) and coupled to a 2-chlorotrityl type resin.

  • Swell the resin-bound peptide in DMF.

  • Drain the DMF and add the 4-methylpiperidine/OxymaPure deprotection solution.

  • Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection solution and byproducts.

Monitoring:

  • After cleavage, analyze a small sample of the peptide by HPLC and mass spectrometry to confirm the absence or significant reduction of the +84 Da or +51 Da side product.

Visualizing the Mechanisms

To better understand the chemical transformations leading to these side products, the following diagrams illustrate the key reaction pathways.

G cluster_aspartimide Aspartimide Pathway cluster_dha Dehydroalanine Pathway Asp Aspartic Acid Residue Deprotonation Backbone Amide Deprotonation (Piperidine) Asp->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (-18 Da) Cyclization->Aspartimide PiperidineAttack Piperidine Attack Aspartimide->PiperidineAttack Piperidide α/β-Piperidide Adducts (+67 Da) PiperidineAttack->Piperidide Cys C-terminal Cysteine Residue Elimination β-Elimination (Piperidine-catalyzed) Cys->Elimination Dha Dehydroalanine (Dha) Intermediate Elimination->Dha MichaelAddition Michael Addition (Piperidine) Dha->MichaelAddition Piperidinylalanine 3-(1-Piperidinyl)alanine (+84 Da or +51 Da) MichaelAddition->Piperidinylalanine

Caption: Key pathways for piperidine-related side product formation.

G Start Crude Peptide Analysis: Unexpected Mass Peak? MassShift Identify Mass Shift Start->MassShift Plus84_51 +84 Da or +51 Da MassShift->Plus84_51 Yes Plus67 +67 Da MassShift->Plus67 Yes DhaPathway Likely Dehydroalanine (Dha) Pathway (from Cys or Ser) Plus84_51->DhaPathway AspartimidePathway Likely Aspartimide Pathway (from Asp or Asn) Plus67->AspartimidePathway Action_Dha Troubleshooting for Dha: 1. Check C-term Cys 2. Change Resin (e.g., 2-CTC) 3. Use bulky protecting group (Trt, Thp) 4. Use alternative base (4-Me-Pip) DhaPathway->Action_Dha Action_Asp Troubleshooting for Aspartimide: 1. Add 0.1M HOBt to deprotection 2. Use bulky Asp protecting group 3. Use milder base conditions AspartimidePathway->Action_Asp

Sources

Optimization

Technical Support Center: Troubleshooting the +51 Da Mass Shift in Peptide Mass Spectrometry

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexplained mass adducts during LC-MS an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter unexplained mass adducts during LC-MS analysis of synthetic peptides. One of the most notoriously confounding artifacts in Solid-Phase Peptide Synthesis (SPPS) is the +51 Da mass shift .

This guide is designed to provide you with a deep mechanistic understanding of this artifact, followed by self-validating protocols to eliminate it from your workflows.

Part 1: Diagnostic FAQ – Decoding the +51 Da Adduct

Q: I am observing a +51 Da adduct on my synthetic peptide during LC-MS analysis. What is this modification? A: If your peptide sequence contains a C-terminal Cysteine, the +51 Da mass shift is almost certainly the formation of 3-(1-piperidinyl)alanine [1]. This is an unintended side product that occurs during the Fmoc deprotection steps of SPPS[2].

Q: Why does this side reaction occur specifically at the C-terminus? A: The artifact is the result of a two-step base-catalyzed reaction driven by the standard Fmoc deprotection reagent, piperidine[3]. When Cysteine is anchored directly to the resin (especially via an ester linkage like Wang resin), the


-proton becomes highly acidic.
  • 
    -Elimination:  Piperidine catalyzes the 
    
    
    
    -elimination of the protected thiol group (e.g., Trt-SH), converting the Cysteine residue into a dehydroalanine (Dha) intermediate, which corresponds to a -34 Da mass shift[4].
  • Michael Addition: Piperidine, which is also a strong nucleophile, subsequently undergoes a Michael addition to the reactive double bond of the dehydroalanine[4]. The addition of the piperidinyl group (+85 Da) results in a net mass shift of +51 Da relative to the original Cysteine residue[3].

Part 2: Causality & Mechanistic Pathway

To effectively troubleshoot, we must understand the causality behind our experimental choices. The formation of 3-(1-piperidinyl)alanine is a classic example of how microenvironmental factors in SPPS—specifically the choice of resin, protecting group, and base—can trigger unintended reaction cascades.

Mechanism Cys C-Terminal Cys(Trt) on Resin Elimination Base-Catalyzed β-Elimination Cys->Elimination Piperidine (Fmoc removal) Dha Dehydroalanine (Dha) Intermediate (-34 Da) Elimination->Dha Loss of Trt-SH Addition Michael Addition by Piperidine Dha->Addition Piperidine (Nucleophile) PipAla 3-(1-piperidinyl)alanine Adduct (+51 Da) Addition->PipAla

Reaction mechanism of base-catalyzed β-elimination and piperidine Michael addition.

The Three Pillars of Mitigation:
  • Resin Sterics (The Anchor): Wang resins utilize an ester linkage that offers minimal steric protection, leaving the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -proton vulnerable to base abstraction. Switching to a 2-Chlorotrityl chloride (2-CTC)  resin introduces massive steric bulk and an ether/ester-like linkage that significantly shields the 
    
    
    
    -proton, suppressing the initial elimination step[5].
  • Protecting Group Lability: The standard Trityl (Trt) protecting group is highly susceptible to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -elimination under basic conditions. Transitioning to non-aromatic S,O-acetal protecting groups like Tetrahydropyranyl (Thp)  or 4-Methoxytrityl (Mmt)  drastically reduces this susceptibility by modulating the acidity of the 
    
    
    
    -proton[6].
  • Nucleophilicity of the Base: Standard 20% piperidine is highly nucleophilic. By substituting it with 4-methylpiperidine , we introduce steric hindrance that limits its ability to perform the Michael addition[3]. Adding OxymaPure acts as an acidic rectifier, buffering the basicity of the microenvironment and further preventing elimination[5].

Part 3: Quantitative Data Summary

The table below summarizes the causal impact of different SPPS variables on the formation of the +51 Da adduct, based on established peptide chemistry literature[3][5][6].

Variable CategoryStandard Choice (High Risk)Optimized Choice (Low Risk)Mechanistic Rationale
Solid Support Wang Resin2-CTC Resin2-CTC provides steric shielding of the

-proton, reducing base accessibility.
Cys Protecting Group Trityl (Trt)Thp or MmtThp (non-aromatic) and Mmt modulate the acidity of the

-proton, preventing

-elimination.
Deprotection Base 20% Piperidine in DMF30% 4-Methylpiperidine4-Methylpiperidine is sterically hindered, reducing its nucleophilicity for Michael addition.
Deprotection Additive None0.5 M OxymaPureOxymaPure acts as an acidic rectifier, buffering the basic microenvironment.

Part 4: Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol integrates the optimized variables discussed above. By running a test cleavage after the first three amino acid couplings, you can validate the absence of the +51 Da adduct before committing to the full synthesis.

Optimized Workflow for C-Terminal Cysteine Peptides

Step 1: Resin Loading and Shielding

  • Swell 2-Chlorotrityl chloride (2-CTC) resin in dry Dichloromethane (DCM) for 20 minutes.

  • Load the first amino acid: Fmoc-Cys(Thp)-OH (or Fmoc-Cys(Mmt)-OH) using N,N-Diisopropylethylamine (DIEA) in DCM[5][6].

  • Cap unreacted resin sites with a mixture of DCM/Methanol/DIEA (17:2:1) to prevent truncated sequences.

Step 2: Optimized Fmoc Deprotection

  • Prepare a specialized deprotection cocktail: 30% 4-methylpiperidine and 0.5 M OxymaPure in high-purity DMF [3][5].

  • Treat the resin with this cocktail for 2 × 10 minutes. The OxymaPure will buffer the system, while the steric bulk of 4-methylpiperidine prevents any residual Michael addition[5].

  • Wash thoroughly with DMF (5 × 1 minute) to remove all traces of the base.

Step 3: Self-Validation via Micro-Cleavage

  • After coupling the third amino acid in your sequence, extract a 5 mg aliquot of the resin.

  • Treat the aliquot with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitate the cleaved tripeptide in cold diethyl ether, centrifuge, and dissolve in 50% Acetonitrile/water for LC-MS analysis.

  • Validation Check: Analyze the mass spectrum. You should observe the exact mass of your tripeptide. The absence of the +51 Da peak validates that the microenvironment is successfully suppressing 3-(1-piperidinyl)alanine formation. You may now proceed with the full synthesis.

Part 5: Troubleshooting Decision Tree

If you detect a +51 Da mass shift in a legacy synthesis, follow this logical decision tree to isolate and eliminate the root cause.

Troubleshooting Start Detect +51 Da Mass Shift in LC-MS CheckCys Is Cysteine at the C-Terminus? Start->CheckCys OtherIssue Investigate other adducts (e.g., Vilsmeier-Haack) CheckCys->OtherIssue No ChangeResin Switch from Wang Resin to 2-CTC Resin CheckCys->ChangeResin Yes ChangePG Change Cys Protecting Group (Trt -> Thp or Mmt) ChangeResin->ChangePG ChangeBase Optimize Deprotection Base (30% 4-methylpiperidine + Oxyma) ChangePG->ChangeBase Success Clean Peptide Synthesis (No +51 Da Adduct) ChangeBase->Success Validate via LC-MS

Troubleshooting workflow for eliminating the +51 Da piperidinylalanine adduct.

References

  • Peptide Mass Shift: Common Peptide Side Reactions Source: Peptide Chemistry URL:[Link]

  • Biomimetic Synthesis of Cyclic Peptides using Novel Thioester Surrogates Source: Nanyang Technological University (DR-NTU) URL:[Link]

  • 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy (Lukszo et al., 1996) Source: Semantic Scholar / Letters in Peptide Science URL:[Link]

  • Trends to Acid-Labile Cys Protecting Groups: Thp as an Efficient and Non-Aromatic Cys Protecting Group for Fmoc Chemistry Source: ResearchGate URL:[Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids Source: Digital CSIC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing 3-(1-Piperidinyl)alanine Formation in Fmoc-SPPS

Subject: Troubleshooting undesired mass shifts (+51 Da) in C-terminal Cysteine peptides. Applicable To: Fmoc Solid-Phase Peptide Synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting undesired mass shifts (+51 Da) in C-terminal Cysteine peptides. Applicable To: Fmoc Solid-Phase Peptide Synthesis (SPPS). Urgency: High (Irreversible modification).

Executive Summary: The "Resin Effect"

The formation of 3-(1-piperidinyl)alanine is a critical side reaction encountered when synthesizing peptides with a C-terminal Cysteine using Fmoc chemistry.[1][2][3] It manifests as a +51 Da mass increase in your final product.[1][2][4]

While this reaction is fundamentally driven by the deprotection base (piperidine), the resin type acts as the primary "gatekeeper."

  • High Risk: Wang Resins (and other benzylic alcohol linkers).

  • Low Risk: 2-Chlorotrityl Chloride (2-CTC) Resins (and other extremely bulky trityl-based linkers).

This guide details the mechanism, the resin's influence, and the protocols required to eliminate this impurity.[4]

Diagnostic: Is This Your Problem?

Before altering your synthesis, confirm the issue using this diagnostic checklist.

SymptomObservationInterpretation
Mass Spec (ESI/MALDI) [M + 51 Da] peak observed.[4]Characteristic of piperidine adduct addition.[3][4][5][6]
Sequence Context Cysteine is at the C-terminus (Cys-OH).[2]Highly susceptible position. Internal Cys is rarely affected.
Resin Used Wang Resin or HMPA/HMPB.These resins lack the steric bulk to prevent

-elimination.
Deprotection Reagent Standard 20% Piperidine in DMF.[5][6][7][8]High concentration of secondary amine drives the Michael addition.
The Mechanism: Why Resin Matters

To solve the problem, you must understand the causality. The reaction proceeds in two steps:


-Elimination  followed by Michael Addition .
Step 1:

-Elimination (The Trigger)

The base (piperidine) abstracts the acidic


-proton of the C-terminal Cysteine. The leaving group potential of the sulfhydryl protecting group (even Trityl) facilitates the formation of a Dehydroalanine (Dha)  intermediate.[1]
Step 2: Michael Addition (The Damage)

The Dehydroalanine double bond is highly electrophilic. Excess piperidine in the deprotection solution acts as a nucleophile, attacking the double bond to form 3-(1-piperidinyl)alanine .[4]

Visualizing the Pathway

Piperidinylalanine_Formation cluster_resin Resin Influence Start Fmoc-Cys(Trt)-O-Resin Step1 Step 1: Base Abstraction of u03b1-Proton Start->Step1 Piperidine Inter Dehydroalanine Intermediate (Dha) Step1->Inter -u03b2-Elimination Step2 Step 2: Michael Addition (Piperidine Attack) Inter->Step2 Excess Piperidine End 3-(1-Piperidinyl)alanine (Irreversible Adduct) Step2->End +51 Da Mass Shift ResinNote Wang Resin: Low Steric Hindrance u2192 PROMOTES Step 1 2-CTC Resin: High Steric Hindrance u2192 BLOCKS Step 1

Figure 1: The two-step mechanism converting C-terminal Cysteine to Piperidinylalanine. The resin type determines the activation energy barrier for Step 1.

Technical Deep Dive: Resin Influence

Why does switching resins fix the chemistry?

Wang Resin (The Offender) [1][2]
  • Chemistry:

    
    -Alkoxybenzyl alcohol linker.
    
  • Problem: The linker is relatively planar and provides minimal steric protection to the C-terminal amino acid's

    
    -proton.
    
  • Result: The base can easily access the

    
    -proton, initiating the 
    
    
    
    -elimination that creates the reactive Dehydroalanine intermediate.
2-Chlorotrityl Chloride (2-CTC) Resin (The Solution) [1][6]
  • Chemistry: Trityl-based linker with extreme steric bulk.

  • Mechanism of Protection: The massive trityl group creates a "steric umbrella" over the C-terminal Cysteine.

  • Effect:

    • Inhibits Abstraction: The base cannot effectively approach the

      
      -proton to trigger elimination.
      
    • Prevents Addition: Even if trace Dehydroalanine forms, the bulky resin shields the double bond from the bulky piperidine nucleophile.

Data Comparison: Extent of Side Reaction

VariableCondition% Piperidinylalanine Formation*
Resin Wang Resin 5% - 30% (High Risk)
Resin 2-CTC Resin < 1% (Negligible)
Base Piperidine (20%)High
Base Piperazine (5%)Low (Lower pKa, less nucleophilic)

*Values are approximate based on standard Fmoc cycles (20% piperidine, 2x10 min).

Troubleshooting Protocols

If you observe the +51 Da impurity, follow this decision matrix to resolve it.

Scenario A: You can restart the synthesis (Recommended)

Action: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .

  • Loading: Use low loading (0.3 – 0.6 mmol/g) to further reduce aggregation risks.

  • Coupling: Load Fmoc-Cys(Trt)-OH onto 2-CTC resin using DIPEA (avoid pyridine to prevent racemization).

  • Protocol: Proceed with standard Fmoc SPPS. The steric bulk of 2-CTC is usually sufficient to protect against the side reaction without changing your deprotection cocktail.

Scenario B: You must use Wang Resin (or cannot restart)

Action: Modify the Deprotection Cocktail. You must lower the basicity and nucleophilicity of the deprotection reagent.

Optimized Deprotection Protocol (Wang Resin):

  • Reagent: Replace 20% Piperidine with 0.1 M HOBt in 20% Piperidine/DMF .

    • Why? HOBt acts as an acid to buffer the solution, suppressing the initial proton abstraction.

  • Alternative Base: Use Piperazine (5-10%) instead of Piperidine.

    • Why? Piperazine is a weaker base (pKa ~9.8 vs 11.1 for piperidine), significantly reducing the rate of

      
      -elimination.
      
  • Limit Exposure: Reduce deprotection times to 2 x 3 minutes (instead of 2 x 10).

Frequently Asked Questions (FAQ)

Q1: Does this side reaction happen with internal Cysteine residues? A: Generally, no. When Cysteine is in the middle of a peptide chain, it is formed as an amide (peptide bond) at the C-terminus. The amide bond significantly alters the electronic environment and acidity of the


-proton compared to the ester linkage to the resin. Furthermore, the peptide chain itself provides steric protection.

Q2: Can I remove the Piperidinylalanine impurity during HPLC purification? A: It is difficult. The impurity is a diastereomer (D/L mixtures often form) and structurally very similar to the native peptide. It often co-elutes or elutes very close to the product, leading to significant yield loss during purification. Prevention is far superior to purification.

Q3: I see a +34 Da shift instead of +51 Da. Is this related? A: No. A +34 Da shift usually indicates the retention of a tert-butyl group (incomplete deprotection) or S-alkylation if using specific scavengers. The +51 Da shift is unique to the piperidine adduct (Piperidine MW = 85, minus H2 + Cys modification math results in net +51 addition to the base peptide mass).

Q4: Does the Cysteine protecting group matter? A: Yes. Fmoc-Cys(Trt)-OH is standard, but the Trityl group is bulky and helps slightly. However, Fmoc-Cys(StBu)-OH or other disulfide-based protections are sometimes more prone to elimination because the disulfide can act as an electron-withdrawing group, increasing


-proton acidity. Stick to Cys(Trt) on 2-CTC resin for the safest results.
References
  • Lukszo, J., et al. (1996).[9] "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157–166.[9]

  • Albericio, F., et al. (2000). "Preparation of C-terminal cysteine peptides: The role of the resin and deprotection reagents." Journal of Organic Chemistry.
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups in Organic Synthesis." Chemical Reviews, 109(6), 2455–2504.

  • BenchChem Technical Support. "Minimizing piperidinylalanine formation with C-terminal cysteine." Troubleshooting Guide.

Sources

Optimization

Optimization of Fmoc deprotection conditions to prevent side reactions

Current Status: Operational | Tier: Advanced Technical Support Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Tier: Advanced Technical Support

Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Optimization Hub

You are likely here because your LC-MS data shows mass shifts of -18 Da (Aspartimide), +51 Da (Piperidine adducts), or split peaks (Racemization). Standard 20% Piperidine in DMF is the workhorse of SPPS, but it is a blunt instrument. To synthesize high-fidelity peptides, particularly those with "difficult" sequences or sensitive moieties, you must treat the deprotection step as a tunable variable, not a fixed constant.

This guide moves beyond basic protocols to explain the causality of side reactions and provides self-validating solutions.

Module 1: The Aspartimide Crisis (-18 Da)

The Issue

You observe a mass shift of -18 Da (loss of H₂O) or +67 Da (if the ring opens with piperidine). Target Sequences: Asp-Gly, Asp-Ser, Asp-Thr, and Asp-Asn.

Mechanistic Insight

The basic conditions required to remove the Fmoc group also deprotonate the backbone amide nitrogen of the residue immediately C-terminal to Aspartic acid. This nitrogen attacks the


-ester of the Asp side chain, ejecting the protecting group (OtBu) and forming a 5-membered succinimide ring (Aspartimide). This ring is unstable and opens via hydrolysis (forming 

- and

-peptides) or aminolysis (piperidides).
Protocol A: The "Acidic Brake" (Recommended)

By adding a mild acid to the deprotection cocktail, we suppress the ionization of the amide bond without significantly hindering the basicity required for Fmoc removal.

Reagents:

  • Base: Piperidine (20% v/v)[1][2][3][4]

  • Additive: 0.1 M HOBt (Hydroxybenzotriazole) OR 5% Formic Acid

  • Solvent: DMF

Step-by-Step:

  • Preparation: Dissolve HOBt in DMF before adding Piperidine to prevent precipitation.

  • Execution: Perform deprotection in two stages:

    • Short: 2 mins (Remove bulk Fmoc)

    • Long: 10-12 mins (Complete reaction)

  • Validation: If the -18 Da peak persists >5%, switch to Protocol B .

Protocol B: Backbone Protection (Hmb/Dmb)

For hyper-sensitive sequences (e.g., Asp-Gly), chemical additives may not be enough. We must physically block the attacking nitrogen.[5]

  • Strategy: Use Fmoc-Gly-(Dmb)OH or Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.[4]

  • Mechanism: The bulky 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen creates steric hindrance, rendering nucleophilic attack impossible.

Visualization: Aspartimide Pathway

Aspartimide Start Fmoc-Asp(OtBu)-Gly-... Inter Amide Deprotonation Start->Inter High pH Base Base (Piperidine) Base->Inter Ring Aspartimide (Succinimide Ring) [-18 Da] Inter->Ring Nucleophilic Attack (Loss of OtBu) Open1 β-Asp Peptide (Isomerization) Ring->Open1 Hydrolysis Open2 Piperidide Adduct [+67 Da] Ring->Open2 Aminolysis

Figure 1: The mechanism of base-catalyzed aspartimide formation and subsequent ring-opening.

Module 2: Racemization & Cysteine Integrity

The Issue

Cysteine (Cys) and Histidine (His) are prone to racemization (conversion of L-isomer to D-isomer) under prolonged basic exposure.[6] C-terminal Cysteine is particularly vulnerable to


-elimination, forming dehydroalanine, which reacts with piperidine to form a +51 Da  adduct (3-(1-piperidinyl)alanine).
Comparative Data: Base Selection
BaseStrength (pKa)Fmoc Removal SpeedRacemization RiskRecommended Use
Piperidine (20%) 11.1Fast (< 5 min)HighStandard sequences (No Cys/His)
Piperazine (5%) 9.8Moderate (10-15 min)LowCys / His / Trp(Boc) sequences
DBU (2%) 12.0Very Fast (< 1 min)High (if unbuffered)Aggregating / Difficult sequences
Protocol C: The "Soft Base" Method (For Cys/His)
  • Reagent: 5% Piperazine (w/v) + 0.1 M HOBt in DMF.

  • Cycle:

    • Step 1: 3 mins flow/shake.

    • Step 2: 15 mins flow/shake.[7]

  • Note: Piperazine is a solid; ensure complete dissolution. It is less nucleophilic than piperidine, significantly reducing the formation of the +51 Da adduct on C-term Cys.

Module 3: Aggregation & "Difficult Sequences"

The Issue

Incomplete deprotection leads to "deletion sequences" (N-1 peptides). This is caused by inter-chain hydrogen bonding (


-sheets) causing the resin to shrink and occlude the N-terminus.
Mechanistic Insight

Standard piperidine is not strong enough to penetrate these hydrophobic aggregates. We need a stronger base (DBU) or chaos-inducing agents (Chaotropes).

Protocol D: The "Aggressive" Cocktail (DBU)

Warning: Do NOT use this on Asp-containing peptides without HOBt buffering (see Module 1).

  • Reagent: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

    • Why Piperidine? DBU removes Fmoc but does not scavenge the dibenzofulvene (DBF) byproduct efficiently. Piperidine acts as the scavenger.

  • Execution: Short pulses are critical.

    • 3 x 3 minutes.

  • Enhancement: Use Microwave irradiation (75°C, 30 Watts) to disrupt aggregates thermally.

Decision Logic: Selecting the Right Condition

OptimizationTree Start Analyze Sequence CheckAsp Contains Asp-Gly/Ser/Thr? Start->CheckAsp CheckCys Contains Cys or His? CheckAsp->CheckCys No Sol1 USE: 20% Pip + 0.1M HOBt (The Acidic Brake) CheckAsp->Sol1 Yes CheckAgg Long/Hydrophobic Sequence? CheckCys->CheckAgg No Sol2 USE: 5% Piperazine (The Soft Base) CheckCys->Sol2 Yes Sol3 USE: 2% DBU + 2% Pip (The Sledgehammer) CheckAgg->Sol3 Yes (Aggregation Risk) Sol4 USE: Standard 20% Piperidine CheckAgg->Sol4 No (Standard)

Figure 2: Decision tree for selecting Fmoc deprotection cocktails based on peptide sequence risks.

Module 4: Diketopiperazine (DKP) Formation

The Issue

Loss of the C-terminal dipeptide, particularly when Proline or Glycine is at the C-terminus or penultimate position.[5] The free amine of the 2nd amino acid attacks the C-terminal ester, cleaving the dipeptide from the resin as a cyclic DKP.

Troubleshooting Guide
  • Resin Selection: If C-term is Pro/Gly, ALWAYS use 2-Chlorotrityl Chloride (2-CTC) resin.[5] The steric bulk of the trityl linker prevents the DKP attack.[5]

  • Deprotection: Use short deprotection times for the second amino acid (2 x 3 min).

References

  • Mergler, M., et al. (2003). "Peptide synthesis with Asp-Gly sequences: aspartimide formation and its prevention." Journal of Peptide Science.

  • Wade, J. D., et al. (2000).[8] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-α-deprotection reagent." Letters in Peptide Science.

  • Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][9][10] Chemical Reviews.

  • CEM Corporation. "Technical Note: Prevention of Aspartimide Formation."

Sources

Troubleshooting

Technical Support Center: Cysteine Protecting Groups &amp; Piperidinylalanine Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the formation of 3-(1-piperidinyl)alanine, an undesired side product encountered during Fmoc-based solid-phase peptide synthesis (SPPS) of cysteine-containing peptides.

Introduction: The Challenge of Piperidinylalanine

During the routine Fmoc deprotection step in SPPS, the secondary amine piperidine is used to remove the N-terminal Fmoc group. However, under these basic conditions, cysteine residues, particularly at the C-terminus, are susceptible to a side reaction. This reaction proceeds via a two-step mechanism: first, a base-catalyzed β-elimination of the protected thiol group forms a highly reactive dehydroalanine (Dha) intermediate. Subsequently, a piperidine molecule can act as a nucleophile and attack this intermediate in a Michael addition reaction.[1][2] The result is the irreversible formation of a 3-(1-piperidinyl)alanine adduct, which can be identified in mass spectrometry by a characteristic mass shift. This modification complicates purification, compromises peptide integrity, and reduces the yield of the desired product.

Troubleshooting Guide: Diagnosis and Mitigation

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My mass spectrometry results show a peak at [M+84] Da. What is this species?

Answer: A mass addition of +84 Da relative to your target peptide mass is a strong indicator of piperidinylalanine formation. The molecular weight of piperidine is 85.15 g/mol . The formation of the adduct involves the addition of one molecule of piperidine (85 Da) and the loss of a proton (-1 Da) from the dehydroalanine intermediate, resulting in a net mass increase of 84 Da. While some sources may refer to a +51 Da shift, this appears to be an error in the literature; the correct mass addition for the entire piperidine ring is +84 Da.

Question 2: I've confirmed piperidinylalanine formation. How can I prevent it in my next synthesis?

Answer: Preventing this side reaction involves a multi-faceted approach targeting the key factors that promote it: the cysteine protecting group, the resin linker, and the deprotection conditions.

  • Protecting Group Selection: The stability of the thiol protecting group is the most critical factor.[1] Groups that are more labile or less sterically hindered are more susceptible to β-elimination.

    • Recommended: Use a sterically bulky and stable protecting group like Trityl (Trt) . The bulkiness of the Trt group sterically hinders the abstraction of the α-proton, which initiates the elimination reaction.[2][3]

    • Use with Caution: Groups like Acetamidomethyl (Acm) are known to be more prone to this side reaction, especially when the cysteine is at the C-terminus.[4]

  • Resin Choice: The type of resin linker used to anchor a C-terminal cysteine significantly influences the rate of side product formation.

    • Avoid: Standard Wang-type resins are known to exacerbate β-elimination and subsequent piperidinylalanine formation.[1][5]

    • Recommended: Utilize 2-Chlorotrityl (2-CTC) resins or other highly sterically hindered trityl-based linkers (e.g., NovaSyn TGT).[5] These resins release the peptide under very mild acidic conditions and help shield the C-terminal residue from the basic environment of the deprotection solution.

  • Modified Deprotection Conditions: Altering the composition of the Fmoc deprotection solution can effectively suppress the side reaction.

    • Reduce Basicity: Instead of the standard 20% piperidine in DMF, consider using a less nucleophilic or sterically hindered base like 30% 4-methylpiperidine .[1][6]

    • Add an Acidic Modifier: The addition of an acidic additive like 0.5 M OxymaPure or 1 M HOBt to the deprotection cocktail can buffer the basicity, reducing the rate of both β-elimination and other base-driven side reactions like aspartimide formation.[1][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of piperidinylalanine formation?

A1: The formation is a two-step process:

  • β-Elimination: A base (piperidine) abstracts the α-proton of the C-terminal cysteine residue. This is the rate-limiting step and is facilitated by the electron-withdrawing nature of the resin-linked carboxyl group. This leads to the elimination of the protected thiol group (e.g., S-Trt) and the formation of a planar dehydroalanine (Dha) intermediate.[1][2]

  • Michael Addition: A second molecule of piperidine, acting as a nucleophile, attacks the electrophilic double bond of the dehydroalanine intermediate. This results in the final, stable 3-(1-piperidinyl)alanine adduct.[1][2]

Q2: Which cysteine protecting groups are most susceptible to this side reaction?

A2: The susceptibility generally correlates with the steric bulk and base stability of the protecting group. While a comprehensive ranking is sequence-dependent, a general trend can be observed.

Protecting GroupCommon AbbreviationSusceptibility to Piperidinylalanine FormationKey Characteristics
Trityl TrtLow Standard choice for Fmoc SPPS.[4][8] Its steric bulk provides significant protection against β-elimination.[2][3]
4-Methoxytrityl MmtLow to Moderate More acid-labile than Trt, allowing for selective deprotection.[9] Offers good protection but may be slightly more labile.
Tetrahydropyranyl ThpLow Reported to be less prone to causing racemization than Trt and offers good stability.[6][8]
tert-Butyl tBuModerate Stable to TFA but requires strong acid (e.g., TFMSA) for removal.[8] Its smaller size offers less steric protection than Trt.
Acetamidomethyl AcmHigh Known to be particularly problematic, especially at the C-terminus.[4] Should be avoided in this position if possible.

Q3: Does the position of the cysteine in the peptide sequence matter?

A3: Yes, absolutely. The side reaction is most pronounced for C-terminal cysteine residues that are linked to the resin via an ester bond (like on a Wang resin).[2][4] This is because the ester linkage enhances the acidity of the α-proton, making it more susceptible to abstraction by the piperidine base. Internal cysteine residues are significantly less prone to this specific side reaction, although other base-mediated side reactions can still occur.

Q4: Can I use DBU for Fmoc deprotection on cysteine-containing peptides?

A4: The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is generally discouraged for peptides containing sensitive residues like C-terminal cysteine or aspartic acid. DBU is a much stronger, non-nucleophilic base than piperidine and can significantly accelerate the rate of β-elimination, leading to higher levels of piperidinylalanine formation.[3]

Experimental Protocols & Visual Guides

Protocol 1: Optimized Fmoc Deprotection for C-Terminal Cysteine Peptides

This protocol is designed to minimize piperidinylalanine formation when synthesizing peptides with a C-terminal cysteine.

  • Resin & Amino Acid Selection:

    • Start with a 2-Chlorotrityl chloride (2-CTC) resin.

    • Use Fmoc-Cys(Trt)-OH for the first amino acid coupling.

  • Reagent Preparation:

    • Prepare the deprotection solution: 30% 4-methylpiperidine with 0.5 M OxymaPure in high-purity DMF .[1][6]

  • Deprotection Step:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add the optimized deprotection solution to the resin.

    • Allow the reaction to proceed for 2 x 10 minutes.

    • Wash the resin thoroughly with DMF (6 times) to remove all traces of the deprotection solution and byproducts.

  • Monitoring:

    • After completing the synthesis, cleave a small sample of the peptide from the resin.

    • Analyze the crude product by LC-MS to confirm the absence or significant reduction of the [+84 Da] side product.

Diagrams

Piperidinylalanine Formation Mechanism Start C-Terminal Cys(SR)-Resin Intermediate Dehydroalanine Intermediate Start->Intermediate  β-Elimination Adduct Piperidinylalanine Adduct (+84 Da) Intermediate->Adduct  Michael Addition Piperidine_Base Piperidine (Base) Piperidine_Base->Start  Abstracts α-H+ Piperidine_Nuc Piperidine (Nucleophile) Piperidine_Nuc->Intermediate  Nucleophilic Attack

Caption: Mechanism of piperidinylalanine formation.

Troubleshooting Workflow Start High Piperidinylalanine Formation Detected (MS shows +84 Da) CheckResin Are you using a Wang-type resin? Start->CheckResin SwitchResin Switch to 2-CTC Resin CheckResin->SwitchResin Yes CheckProtectingGroup Is Cys(Acm) or other labile group being used? CheckResin->CheckProtectingGroup No SwitchResin->CheckProtectingGroup SwitchProtectingGroup Switch to Cys(Trt) CheckProtectingGroup->SwitchProtectingGroup Yes ModifyDeprotection Modify Deprotection: • Use 4-Methylpiperidine • Add OxymaPure CheckProtectingGroup->ModifyDeprotection No SwitchProtectingGroup->ModifyDeprotection End Problem Minimized ModifyDeprotection->End

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-Piperidinyl)alanine Couplings

Executive Summary: The "Privileged" but Problematic Scaffold 3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , Pip , or Ppa ) is a non-canonical amino acid frequently employed in peptidomimetics, particularly for GP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" but Problematic Scaffold

3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , Pip , or Ppa ) is a non-canonical amino acid frequently employed in peptidomimetics, particularly for GPCR ligand design (e.g., somatostatin analogs, CXCR4 antagonists). Its structural utility lies in its ability to project a basic secondary amine into a binding pocket while maintaining a specific distance from the peptide backbone.

However, this residue presents a "Dual-Threat" to synthesis fidelity:

  • Steric Bulk: The saturated piperidine ring creates significant steric hindrance, retarding coupling rates.

  • Nucleophilic Side Chain: The secondary amine on the piperidine ring is a potent nucleophile. If not orthogonally protected, it causes branching, chain termination, or premature Fmoc removal.

This guide addresses the specific failure modes associated with Fmoc-4-Pal(Boc)-OH and its incorporation into difficult sequences.

Diagnostic Decision Tree

Before altering your protocol, diagnose the specific failure mode using the logic flow below.

TroubleshootingTree Start START: Reaction Failure CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Branching Mass = Target + AA (Double Insertion/Branching) CheckLCMS->Branching Extra Mass Deletion Mass = Target - 4Pal (Deletion Sequence) CheckLCMS->Deletion Missing Mass Racemization Split Peaks / Broad Peak (D/L Isomers) CheckLCMS->Racemization Isomers CheckProt Check Side Chain Protection (Is it Boc-protected?) Branching->CheckProt CheckCoupling Check Coupling Reagent (DIC vs HATU) Deletion->CheckCoupling CheckBase Check Base Used (DIPEA vs Collidine) Racemization->CheckBase Sol_Branch Sol: Use Fmoc-4-Pal(Boc)-OH Ensure Orthogonality CheckProt->Sol_Branch Side chain was free? Sol_Del Sol: Switch to HATU/HOAt Double Couple (2x 2h) CheckCoupling->Sol_Del Steric Hindrance Sol_Rac Sol: Use TMP (Collidine) or Oxyma Pure (No Base) CheckBase->Sol_Rac Base too strong

Figure 1: Diagnostic logic for identifying the root cause of 4-Pal synthesis failures.

Technical FAQs & Troubleshooting Protocols

Issue 1: The "Double Insertion" & Branching Trap

User Question: "I am seeing a mass corresponding to [M + Residue] or significant impurities that suggest the peptide chain has branched. What is happening?"

Technical Diagnosis: This is the classic signature of Side-Chain Nucleophilicity . The nitrogen atom in the piperidine ring is a secondary amine.[1] In Fmoc-SPPS, this nitrogen must be protected with a Boc (tert-butyloxycarbonyl) group (i.e., Fmoc-4-Pal(Boc)-OH ).

If you use a derivative where the side chain is unprotected (or if you used an acid-labile group that fell off), the piperidine nitrogen acts as a nucleophile during the next coupling step, reacting with the activated amino acid to form a branched peptide.

Corrective Protocol:

  • Verify Reagent: Ensure you are using Fmoc-4-Pal(Boc)-OH . Do not use Fmoc-4-Pal-OH (free side chain) unless you are performing specific on-resin cyclization strategies.

  • Avoid Premature Boc Removal: Ensure no strong acids (TFA) are introduced to the resin before the final cleavage.

Issue 2: Incomplete Coupling (Deletion Sequences)

User Question: "The coupling of Fmoc-4-Pal(Boc)-OH stalls after 1 hour. Kaiser test is still slightly blue. Should I extend the time?"

Technical Diagnosis: The 4-Pal residue is sterically demanding due to the bulky piperidine ring at the


-carbon (similar to Phenylalanine but bulkier due to saturation). Standard carbodiimide couplings (DIC/HOBt) are often insufficient to drive this reaction to completion, leading to deletion sequences.

Optimization Table: Coupling Reagents for Steric Bulk

Reagent ClassReagent CombinationReactivityRacemization RiskRecommendation for 4-Pal
Carbodiimide DIC / Oxyma PureModerateLowStandard Start. Good for routine couplings.
Uronium HBTU / DIPEAHighModerateAvoid. Often stalls with steric bulk; guanidinylation risk.
Aza-Benzotriazole HATU / HOAt / DIPEA Very High Low-ModeratePreferred for Difficult Cases. The "Gold Standard" for sterics.
Phosphonium PyBOP / DIPEAHighLowAlternative. Good if uronium salts fail.

Protocol: The "Power Coupling" (HATU/HOAt) For sterically hindered residues like 4-Pal, use this protocol to ensure >99% conversion:

  • Dissolve: 3.0 eq Fmoc-4-Pal(Boc)-OH + 3.0 eq HATU + 3.0 eq HOAt in DMF (0.2 M concentration).

  • Activate: Add 6.0 eq DIPEA (or TMP, see Issue 3). Shake for 30 seconds.

  • Couple: Add to resin. React for 2 hours .

  • Monitor: Perform Kaiser test.

  • Re-Couple (if needed): If slightly positive, drain and repeat with fresh reagents for 1 hour.

Issue 3: Racemization of the Alpha-Carbon

User Question: "I see split peaks in my HPLC trace. Is 4-Pal prone to racemization?"

Technical Diagnosis: Yes. Like Phenylalanine and Histidine derivatives, 4-Pal is susceptible to base-catalyzed racemization during activation. The risk is exacerbated by:

  • Strong Bases: High concentrations of DIPEA (Diisopropylethylamine).

  • Slow Coupling: Prolonged activation times allow more time for the oxazolone intermediate to racemize.

Corrective Protocol: Switch to a Collidine (TMP) or Base-Free system to lower the basicity of the environment.

  • Option A (Collidine): Use HATU / HOAt / 2,4,6-Collidine (TMP) instead of DIPEA. TMP is a weaker, more sterically hindered base that minimizes proton abstraction from the

    
    -carbon.
    
  • Option B (DIC/Oxyma): Use DIC / Oxyma Pure .[2] This is a base-free activation method. The acidity of Oxyma suppresses racemization significantly [1].

Issue 4: Solubility & "The Beta-Sheet Problem"

User Question: "After coupling 4-Pal, the resin volume decreased, and subsequent couplings are failing. Is it aggregating?"

Technical Diagnosis: Peptides containing 4-Pal are often hydrophobic. If 4-Pal is adjacent to other hydrophobic residues (Phe, Leu, Val), the peptide chain can undergo "beta-sheet aggregation" on the resin. This collapses the resin matrix, preventing reagents from diffusing to the N-terminus.

Workflow: Disrupting Aggregation

AggregationFix Detect Resin Shrinkage / Slow Fmoc Removal Step1 Solvent Switch: Use NMP or DMF/DMSO (80:20) Detect->Step1 Step2 Chaotropic Salts: 0.4M LiCl in DMF Step1->Step2 If fails Step3 Elevated Temp: Couple at 50°C (Microwave) Step2->Step3 If fails

Figure 2: Stepwise escalation for solubilizing aggregated peptide-resins.

Pro-Tip: If the sequence allows, insert a Pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) before the 4-Pal residue to structurally disrupt the beta-sheet formation.

Post-Synthesis: Cleavage & Scavenging

Critical Warning: The Boc group on the piperidine ring is removed during the final TFA cleavage. This generates a free secondary amine and a tert-butyl cation .

  • Scavenging: You must use adequate scavengers (TIS/Water/EDT) to prevent the tert-butyl cation from re-attaching to the now-nucleophilic piperidine ring or Tryptophan/Cysteine residues.

  • Cocktail: Reagent K or B (TFA/Phenol/Water/TIS 88:5:5:2) is recommended.

Side Reaction Note: Be aware that if you have a C-terminal Cysteine , the base used for Fmoc removal (piperidine) can cause a specific side reaction where it adds to dehydroalanine (formed from Cys) to create 3-(1-piperidinyl)alanine [2].[3] This is a mass spec "mimic" (+51 Da shift) that can be confused with your target if not careful. This is distinct from the 4-Pal residue itself but relevant in context.

References

  • Lukszo, J., et al. (1996). 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides. Letters in Peptide Science. [Link]

Sources

Troubleshooting

Strategies to reduce epimerization during 3-(4-Piperidinyl) alanine incorporation

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals facing stereochemical challenges during the incorporation of the unnatural amino acid 3-(4-Piperidinyl) alanine (often protected as Fmoc-Pip(Boc)-OH).

Below, you will find an in-depth mechanistic breakdown, troubleshooting workflows, and self-validating protocols designed to suppress epimerization and ensure high-fidelity peptide assembly.

Knowledge Base: The Causality of Epimerization in Pip-Ala

The Kinetic Challenge of Steric Bulk Incorporating 3-(4-Piperidinyl) alanine introduces a unique kinetic bottleneck during solid-phase peptide synthesis (SPPS). The bulky piperidine side chain—especially when shielded by a large protecting group like Boc—creates significant steric hindrance around the α-carbon. This steric bulk dramatically slows down the desired nucleophilic attack by the resin-bound amine on the activated ester.

The Oxazolone Pathway Because the acylation rate is suppressed, the activated amino acid spends more time in a highly reactive state. In the presence of a base, the activated intermediate undergoes an intramolecular cyclization to form a 5(4H)-oxazolone . The α-proton of this oxazolone is highly acidic. Base-catalyzed abstraction of this proton leads to enolization, destroying the stereocenter. Upon subsequent opening of the oxazolone by the resin-bound amine, a racemic mixture (L- and D-epimers) is incorporated into the peptide backbone[1].

To achieve stereopure incorporation, we must manipulate the reaction kinetics: accelerate the acylation rate while suppressing the basicity of the microenvironment.

Mechanism A Fmoc-Pip(Boc)-OH + Activating Agent B O-Acylisourea / Active Ester (Activated Intermediate) A->B Activation C 5(4H)-Oxazolone Formation (Base-Catalyzed) B->C Slow coupling / Excess Base E Peptide Bond Formation (Desired Pathway) B->E Fast coupling (DIC/Oxyma) D Enolization & Epimerization (Loss of Stereocenter) C->D Alpha-proton abstraction F Epimerized Peptide (D-Epimer) D->F Amine attack G Stereopure Peptide (L-Epimer) E->G I1 Use TMP/Collidine (Avoid DIEA) I1->C Inhibits I2 Use Oxyma Pure (Accelerates E) I2->E Promotes

Fig 1. Oxazolone-mediated epimerization pathway and targeted chemical interventions.

Troubleshooting & FAQs

Q1: Why am I seeing >10% D-epimer when using standard HBTU/DIEA coupling for Fmoc-Pip(Boc)-OH? A: HBTU requires a tertiary base like N,N-Diisopropylethylamine (DIEA) to function. DIEA is a relatively strong base (pKa ~10.5) that aggressively accelerates α-proton abstraction in the delayed intermediate. To resolve this, abandon uronium/aminium salts for this specific coupling. Switch to a carbodiimide/additive system like DIC/Oxyma Pure , which operates efficiently at a neutral-to-mildly acidic pH without the need for a strong tertiary base, drastically reducing oxazolone-mediated epimerization[1][2].

Q2: If I must use a base (e.g., for phosphonium reagents), which one is safest? A: If you are utilizing advanced phosphonium reagents like PyOxP or DEPBT which require a base to initiate activation, replace DIEA with 2,4,6-trimethylpyridine (TMP, sym-collidine) . TMP is a weaker, sterically hindered base (pKa ~7.4). It provides enough basicity to drive the coupling but is significantly less prone to abstracting the α-proton[3].

Q3: Can I use microwave-assisted SPPS (MW-SPPS) to force the coupling of Pip-Ala? A: Proceed with extreme caution. While MW-SPPS accelerates the desired acylation, temperatures above 50°C exponentially increase the rate of epimerization for sterically hindered unnatural amino acids. If microwave heating is absolutely required due to sequence aggregation, limit the temperature to a maximum of 50°C and strictly use DIC/Oxyma[4].

Q4: How does pre-activation time affect the stereopurity of Pip-Ala? A: Pre-activation should be eliminated completely . Prolonged pre-activation allows the active ester to convert into the oxazolone before the resin-bound amine has a chance to attack. In situ activation is mandatory for Pip-Ala.

Workflow Start High Epimerization Detected During Pip-Ala Coupling Q1 Using HBTU/HATU with DIEA? Start->Q1 A1_Yes Switch to DIC/Oxyma Pure or DEPBT Q1->A1_Yes Yes A1_No Check Base Q1->A1_No No Q2 Using Strong Base (e.g., DIEA)? A1_No->Q2 A2_Yes Switch to TMP (2,4,6-Trimethylpyridine) Q2->A2_Yes Yes A2_No Check Temperature Q2->A2_No No Q3 Microwave / Heat > 50°C? A2_No->Q3 A3_Yes Reduce to Room Temp or Max 50°C Q3->A3_Yes Yes A3_No Minimize Pre-activation to < 1 min Q3->A3_No No

Fig 2. Troubleshooting decision tree for resolving Pip-Ala epimerization issues.

Quantitative Data: Impact of Coupling Conditions

The following table synthesizes the expected epimerization rates of sterically hindered unnatural amino acids based on variations in coupling conditions. Use this matrix to select your optimal synthesis strategy.

Coupling ReagentBase SelectionTemperaturePre-activation TimeExpected Epimerization
HBTU / HOBtDIEA (2.0 eq)Room Temp5 minutesHigh (5.0 - 15.0%)
HATU / HOAtDIEA (2.0 eq)Room Temp2 minutesModerate (2.0 - 8.0%)
DIC / Oxyma PureNoneMicrowave (75°C)0 min (In situ)Moderate (3.0 - 5.0%)
DIC / Oxyma PureNoneMicrowave (50°C)0 min (In situ)Low (< 2.0%)
PyOxP / PyOxBTMP (2.0 eq)Room Temp0 min (In situ)Very Low (< 1.0%)
DIC / Oxyma Pure None Room Temp 0 min (In situ) Negligible (< 0.5%)

Self-Validating Protocol: Epimerization-Free Incorporation

To ensure trustworthiness, this protocol incorporates a Self-Validation via Micro-Cleavage step. Because D-epimers of bulky amino acids often resolve from their L-counterparts on standard Reverse-Phase C18 columns (due to diastereomeric shifts in hydrophobicity when coupled to adjacent chiral centers), you can validate your stereopurity immediately without waiting for the full synthesis to complete.

Step 1: Resin Preparation & Swelling

  • Swell the peptidyl-resin in Dimethylformamide (DMF) for 30 minutes. Ensure the N-terminal amine is fully deprotected (20% Piperidine in DMF, 2 x 5 min) and thoroughly washed (6x DMF).

Step 2: Preparation of Coupling Cocktail (0.1 mmol scale)

  • Weigh 0.3 mmol (3 eq) of Fmoc-Pip(Boc)-OH and 0.3 mmol (3 eq) of Oxyma Pure.

  • Dissolve the dry powders in a minimal volume of DMF (approx. 1.5 mL) to maintain a high molarity (≥0.2 M), which drives the bimolecular coupling kinetics.

Step 3: In Situ Activation & Coupling

  • Add the Fmoc-Pip(Boc)-OH/Oxyma solution directly to the resin.

  • Immediately add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC). Do not pre-activate.

  • Agitate at Room Temperature for 2 to 3 hours.

Step 4: Wash & Capping

  • Wash the resin thoroughly with DMF (6x).

  • Perform a capping step (Acetic Anhydride/DIEA/DMF 1:2:7) for 10 minutes to terminate any unreacted amines, ensuring that any slow-coupling deletions do not contaminate the final product.

Step 5: Self-Validation via Micro-Cleavage

  • Causality Check: Couple the next standard amino acid in your sequence (e.g., Fmoc-Ala-OH) using standard conditions.

  • Extract a 5 mg aliquot of the resin.

  • Cleave using TFA/TIPS/Water (95:2.5:2.5) for 1 hour.

  • Precipitate in cold ether, centrifuge, dissolve in H2O/MeCN, and run on an analytical RP-HPLC (C18 column, shallow gradient of 5-40% MeCN over 30 mins).

  • Validation: Look for a minor peak eluting just before or after the main product peak with the exact same mass (LC-MS). If the area of this diastereomeric peak is <1%, your Pip-Ala incorporation was successful and stereopure.

References

  • Journal of the American Chemical Society (acs.org)
  • ResearchGate (researchgate.net)
  • Luxembourg Bio Technologies (luxembourg-bio.com)
  • Google Patents (google.com)

Sources

Optimization

Purification challenges of peptides containing 3-(4-Piperidinyl) alanine

Technical Support Center: Purification of Peptides Containing 3-(4-Piperidinyl) alanine Introduction The incorporation of 3-(4-Piperidinyl) alanine (Pip-Ala) into peptide sequences is a powerful strategy in the developme...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Peptides Containing 3-(4-Piperidinyl) alanine

Introduction The incorporation of 3-(4-Piperidinyl) alanine (Pip-Ala) into peptide sequences is a powerful strategy in the development of peptide mimetics and pharmaceutical chemistry[]. However, the presence of the piperidine ring—a highly basic secondary amine—introduces significant chromatographic challenges. As a Senior Application Scientist, I have structured this technical guide to address the fundamental physicochemical causality behind these challenges, providing you with self-validating protocols and troubleshooting strategies to achieve high-purity isolations.

Section 1: Troubleshooting FAQs

Q1: Why does my Pip-Ala containing peptide exhibit severe peak tailing and broad elution profiles on standard C18 columns? A: The root cause is an ionic secondary interaction. At the acidic pH typically used in reversed-phase high-performance liquid chromatography (RP-HPLC), the secondary amine of the piperidine ring is fully protonated, emphasizing its basic, positively charged character[2]. Standard C18-modified silica columns, which are the standard method for peptide purification[3], often contain residual, unreacted silanol groups (-Si-OH). These silanols act as weak cation exchangers. The positively charged Pip-Ala interacts ionically with these negatively charged silanols, causing the peptide to lag on the stationary phase. This results in severe peak tailing and poor recovery. Solution: Utilize heavily end-capped C18 columns or switch to polymer-based stationary phases (e.g., PLRP-S) to eliminate exposed silanols.

Q2: I am using 0.1% TFA, but my Pip-Ala peptide elutes in the void volume with poor resolution. How can I increase retention? A: While 0.1% trifluoroacetic acid (TFA) is the standard ion-pairing reagent added to improve peak width and peak symmetry of basic peptides[4], Pip-Ala is highly hydrophilic. The TFA-peptide ion pair may not provide sufficient lipophilicity for adequate retention on a C18 column. Solution: Substitute TFA with a more hydrophobic ion-pairing agent, such as Heptafluorobutyric acid (HFBA). HFBA forms a highly lipophilic complex with the basic piperidine nitrogen, significantly increasing the peptide's apparent hydrophobicity and extending its retention time.

Q3: My mass spectrometry data shows a major impurity at +100 Da relative to the target Pip-Ala peptide. What is this? A: During Fmoc solid-phase peptide synthesis (SPPS), the secondary amine of Pip-Ala must be protected, typically with a tert-butyloxycarbonyl (Boc) group, to prevent unwanted branching. A mass shift of +100 Da indicates incomplete acidolysis of this Boc group during the final cleavage step. The steric bulk of the piperidine ring can shield the protecting group from the cleavage cocktail. Solution: Extend the cleavage time in the TFA/scavenger cocktail from the standard 2 hours to 3-4 hours, ensuring adequate water and triisopropylsilane (TIPS) are present to trap the generated t-butyl cations.

Q4: Can I use orthogonal chromatography methods if RP-HPLC fails to separate deletion sequences? A: Yes. Because Pip-Ala introduces a strong basic character, Ion-Exchange HPLC (specifically Cation-Exchange, CEX) is extremely useful as a primary capture step[2]. CEX will strongly retain the Pip-Ala peptide while allowing neutral or acidic truncated failure sequences to wash through. This can be followed by a final RP-HPLC purification and desalting step[2].

Section 2: Quantitative Data & Selection Guides

Table 1: Comparison of Ion-Pairing Agents for Basic Peptides

Ion-Pairing AgentConcentrationRelative HydrophobicityEffect on Pip-Ala RetentionVolatility for Lyophilization
Trifluoroacetic Acid (TFA)0.1% (v/v)LowBaseline retentionExcellent
Triethylammonium Phosphate (TEAP)50 mMModerateMasks silanols effectivelyPoor (Requires desalting)
Heptafluorobutyric Acid (HFBA)0.1% (v/v)HighSignificantly increasedModerate (Requires extended drying)

Table 2: Stationary Phase Selection for Pip-Ala Peptides

Column TypeSilanol ActivitypH StabilitySuitability for Pip-Ala Purification
Standard C18 SilicaHighpH 2.0 - 8.0Poor (Severe tailing expected)
End-Capped C18 SilicaLowpH 2.0 - 8.0Good (Standard choice with HFBA)
Polymer-based (PLRP-S)NonepH 1.0 - 14.0Excellent (Zero secondary interactions)

Section 3: Mechanistic & Workflow Visualizations

Workflow A Crude Pip-Ala Peptide B Run Analytical RP-HPLC (0.1% TFA) A->B C Evaluate Peak Shape & Retention B->C D Sharp & Retained: Proceed to Prep-HPLC C->D Optimal E Peak Tailing Observed C->E Secondary Interactions F Early Elution / No Retention C->F High Polarity G Switch to End-Capped or Polymer Column E->G H Use Strong Ion-Pairing (0.1% HFBA) F->H G->B Re-test H->C Re-evaluate

Workflow for optimizing RP-HPLC conditions for highly basic Pip-Ala peptides.

Mechanism Pip Protonated Pip-Ala (Secondary Amine +) Silanol Residual Silanol (-Si-O⁻) Pip->Silanol Unshielded IonPair Ion-Pairing Agent (TFA⁻ / HFBA⁻) Pip->IonPair Acid Addition Interaction Ionic Secondary Interaction (Peak Tailing) Silanol->Interaction Complex Hydrophobic Neutral Complex IonPair->Complex Elution Ideal Partitioning (Sharp Peak) Complex->Elution

Mechanistic pathway of silanol-induced peak tailing vs. successful ion-pairing resolution.

Section 4: Validated Experimental Protocols

Protocol 1: HFBA-Assisted RP-HPLC Purification of Pip-Ala Peptides Causality: HFBA replaces TFA to form a more hydrophobic ion pair with the piperidine ring, effectively masking the positive charge from residual silanols and increasing retention on the C18 stationary phase.

Step 1: Mobile Phase Preparation

  • Buffer A: High-purity water containing 0.1% (v/v) HFBA.

  • Buffer B: HPLC-grade Acetonitrile containing 0.1% (v/v) HFBA.

  • Note: Ensure buffers are freshly prepared and degassed.

Step 2: Column Equilibration

  • Equilibrate an end-capped preparative C18 column (e.g., 250 x 21.2 mm, 5 µm) with 5 column volumes of 5% Buffer B at a flow rate of 10-15 mL/min.

Step 3: Sample Loading

  • Dissolve the crude peptide in a minimum volume of Buffer A. Do not exceed 5% organic solvent in the sample diluent to prevent premature breakthrough of the polar Pip-Ala peptide.

  • Filter the sample through a 0.22 µm PTFE syringe filter.

Step 4: Gradient Elution

  • Execute a shallow linear gradient starting at a low percentage of organic solvent and ending with a higher percentage[4]. For example, 5% to 45% Buffer B over 40 minutes.

  • Monitor elution at 210–220 nm to detect the peptide backbone[3].

  • Validation Check: Inject a 10 µg analytical sample prior to the preparative run. Calculate the asymmetry factor (As). If As > 1.5, column end-capping is insufficient; switch to a polymer column.

Step 5: Fraction Collection and Lyophilization

  • Collect fractions based on UV threshold. Analyze fractions via analytical HPLC and mass spectrometry.

  • Pool pure fractions and lyophilize. Critical: Because HFBA is less volatile than TFA, extend the primary drying phase of the lyophilization cycle by 24 hours to ensure complete removal of the ion-pairing agent.

Protocol 2: Orthogonal Cation-Exchange (CEX) Capture Causality: Exploiting the high pKa of the piperidine ring ensures the target peptide is strongly positively charged at pH 3.0, allowing it to bind tightly to a strong cation exchanger while neutral impurities wash away.

Step 1: Buffer Preparation

  • Buffer A: 20 mM Sodium Phosphate, pH 3.0.

  • Buffer B: 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0.

Step 2: Loading and Washing

  • Load the crude peptide (dissolved in Buffer A) onto a strong cation exchange column (e.g., SP Sepharose).

  • Wash with 5 column volumes of Buffer A to remove unbound impurities.

  • Validation Check: Monitor the flow-through at 214 nm. The absorbance should return to baseline, confirming all basic peptides are retained.

Step 3: Elution

  • Elute the target peptide using a linear gradient of 0% to 50% Buffer B over 20 column volumes.

  • Collect fractions and immediately proceed to RP-HPLC (Protocol 1) for desalting and final polishing[2].

References[1] Title: CAS 342036-77-5 (3-(4-PIPERIDINYL) ALANINE) - BOC Sciences

Sources

Troubleshooting

Technical Support Center: Improving Solubility of Peptides Modified with 3-(4-Piperidinyl)alanine

Welcome to the technical support resource for researchers working with peptides containing the 3-(4-Piperidinyl)alanine modification. As Senior Application Scientists, we understand that realizing the full potential of y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with peptides containing the 3-(4-Piperidinyl)alanine modification. As Senior Application Scientists, we understand that realizing the full potential of your novel peptides can be hindered by practical challenges like solubility. This guide provides in-depth, field-proven insights and systematic protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of peptides modified with 3-(4-Piperidinyl)alanine.

Q1: Why is my peptide containing 3-(4-Piperidinyl)alanine poorly soluble in neutral buffers like water or PBS?

A1: The solubility of a peptide is largely determined by the physicochemical properties of its amino acid sequence.[1] The 3-(4-Piperidinyl)alanine modification introduces a piperidine ring, which contains a basic nitrogen atom. This makes the peptide, as a whole, more basic.

The core issue is related to the peptide's isoelectric point (pI)—the pH at which it has a net charge of zero.[2] At or near its pI, a peptide's solubility is at its minimum because the lack of net charge reduces electrostatic repulsion between molecules, making aggregation and precipitation more likely.[2] For basic peptides, the pI is typically above 7. Therefore, in neutral solutions like water or PBS (pH ~7.4), the peptide is close to its pI, leading to poor solubility.

Q2: How does pH specifically affect the solubility of my peptide?

A2: The piperidine nitrogen is basic, with a pKa of its conjugate acid typically around 11.2. In acidic conditions (pH well below the pKa), the nitrogen atom becomes protonated, forming a positively charged piperidinium ion. This positive charge, along with other protonated basic residues (like Lysine and Arginine) and the N-terminus, contributes to a high net positive charge on the peptide.[3] This charge induces strong electrostatic repulsion between peptide molecules, preventing aggregation and dramatically increasing solubility.[4] Conversely, at neutral or basic pH, the piperidinyl group is less likely to be protonated, reducing the peptide's net positive charge and thus its solubility.

cluster_low_ph Low pH (e.g., pH < 5) cluster_neutral_ph Neutral/High pH (e.g., pH > 7) Protonated Piperidinyl Group (Protonated) -NH2+- Peptide_Charged High Net Positive Charge on Peptide Protonated->Peptide_Charged contributes to Solubility_High Enhanced Solubility (Repulsion Dominates) Peptide_Charged->Solubility_High leads to Neutral Piperidinyl Group (Neutral) -NH- Peptide_LowCharge Low Net Charge (Approaching pI) Neutral->Peptide_LowCharge contributes to Solubility_Low Poor Solubility (Aggregation Occurs) Peptide_LowCharge->Solubility_Low leads to caption Fig 1. Effect of pH on the protonation state of the piperidinyl group and peptide solubility.

Caption: Fig 1. Effect of pH on the protonation state and peptide solubility.

Q3: What is the very first step I should take to solubilize my peptide?

A3: Always start with a small test amount of your peptide to find the best solvent without risking the entire batch.[5] For a basic peptide containing 3-(4-Piperidinyl)alanine, the most effective initial approach is to use a dilute acidic solvent. Try dissolving the peptide in a small amount of 10-30% aqueous acetic acid or a few drops of 0.1% trifluoroacetic acid (TFA), and then dilute it to your desired concentration with sterile water or buffer.[6][7]

Q4: Are there any solvents I should be cautious with for my peptide?

A4: Yes. If your peptide sequence contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should be cautious with Dimethyl sulfoxide (DMSO), as it can oxidize these residues.[5] In these cases, Dimethylformamide (DMF) or acetonitrile (ACN) are safer alternatives for an initial organic solvent.[5][8] Additionally, for peptides with free Cysteine residues, it is best to use degassed acidic buffers, because the thiol groups can be rapidly oxidized to form disulfide bonds at a pH above 7.[5]

Troubleshooting Guide: Step-by-Step Solubilization

If initial attempts with dilute acid fail, follow this systematic workflow. The key is to introduce changes incrementally to understand what works for your specific peptide.

G start Start: Peptide Insoluble in Neutral Buffer test_aliquot Use a small test aliquot of the peptide start->test_aliquot try_water Attempt to dissolve in sterile, distilled water test_aliquot->try_water try_acid Try 10% Acetic Acid. Still insoluble? try_water->try_acid If insoluble success Success: Peptide Solubilized try_water->success If soluble increase_acid Increase to 30% Acetic Acid or 0.1% TFA. Still insoluble? try_acid->increase_acid Yes try_acid->success No try_organic Dissolve in minimal 100% DMSO or DMF to create a concentrated stock increase_acid->try_organic Yes increase_acid->success No dilute_slowly Slowly add stock solution dropwise to vigorously stirring aqueous buffer try_organic->dilute_slowly precipitate_check Does peptide precipitate? dilute_slowly->precipitate_check last_resort Consider chaotropic agents (e.g., Urea, Guanidine-HCl) (Last Resort - may affect bioactivity) precipitate_check->last_resort Yes precipitate_check->success No

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 3-(4-Piperidinyl) alanine vs. 3-(4-Pyridyl)-L-alanine

Executive Summary In peptide engineering, the selection between 3-(4-Pyridyl)-L-alanine (Pal) and its reduced counterpart, 3-(4-Piperidinyl) alanine (Pip) , represents a critical decision point between maintaining aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide engineering, the selection between 3-(4-Pyridyl)-L-alanine (Pal) and its reduced counterpart, 3-(4-Piperidinyl) alanine (Pip) , represents a critical decision point between maintaining aromaticity with pH-responsive properties (Pal) versus introducing a bulky, constitutive positive charge (Pip).

This guide dissects the physicochemical distinctions, synthetic pathways, and functional applications of these two non-canonical amino acids. While Pal serves primarily as an isosteric, solubilizing surrogate for Phenylalanine, Pip functions as a conformationally rigid, bulky mimic of Lysine/Arginine, often yielding higher receptor affinity through cation-pi or ionic interactions.

Part 1: Physicochemical & Structural Analysis

The core difference lies in the oxidation state of the heterocyclic side chain. Pal contains an aromatic pyridine ring, whereas Pip contains a saturated piperidine ring. This fundamental difference dictates their electronic character, pKa, and 3D conformation.

Comparative Data Matrix
Feature3-(4-Pyridyl)-L-alanine (Pal)3-(4-Piperidinyl) alanine (Pip)
Structure Aromatic, Planar (Pyridine)Saturated, Chair Conformation (Piperidine)
Electronic State Electron-deficient aromatic systemAliphatic secondary amine
Side Chain pKa ~5.3 (Neutral at pH 7.4)~10.8 (Cationic at pH 7.4)
Physiological Charge Neutral (0)Positive (+1)
Hydrophobicity Moderate (Polar Aromatic)Low (Polar Cationic)
Steric Bulk Low (Flat)High (3D "Chair" puckering)
Natural Analog Mimic Phenylalanine (Phe), Histidine (His)Lysine (Lys), Arginine (Arg)
Primary Utility Solubility enhancement, pH-switch, Metal coordinationHigh-affinity ionic interactions, Conformational constraint
Structural Visualization Logic
  • Pal: The pyridine ring is planar. It can stack with other aromatic residues (pi-stacking) but introduces a dipole due to the nitrogen. At pH < 5.0, it becomes protonated, switching its character from hydrophobic-like to cationic.

  • Pip: The piperidine ring adopts a chair conformation, making it significantly "thicker" than Pal. This bulk restricts the conformational space of the peptide backbone more severely than Pal or Lys, often stabilizing specific secondary structures like

    
    -turns.
    

Part 2: Functional Utility in Peptide Engineering

Pal: The "Stealthy" Solubilizer & pH Switch

Pal is frequently employed to improve the physicochemical properties of hydrophobic peptides without altering the steric footprint of Phenylalanine residues.

  • Solubility Enhancement: Replacing Phe with Pal increases aqueous solubility due to the polarity of the pyridine nitrogen.

  • pH-Dependent Switching: Pal allows for pH-sensitive binding. A peptide might bind a receptor at pH 7.4 (neutral Pal) but release it in the acidic endosome (pH 5.0) as Pal protonates and disrupts hydrophobic pockets.

  • Chemical Handle: The pyridine nitrogen is a nucleophile. It can be alkylated (methylated) post-synthesis to create a permanent positive charge or "stapled" to other residues.

Pip: The "Super-Lysine"

Pip is a powerhouse for optimizing receptor-ligand interactions, particularly in GPCRs (e.g., Somatostatin analogs, CXCR4 antagonists).

  • Charge & Affinity: Unlike Lysine, which has a flexible alkyl chain, Pip presents its positive charge on a rigid ring. This reduces the entropic penalty of binding when the charge interacts with an anionic residue (Asp/Glu) in a receptor pocket.

  • Proteolytic Stability: As a non-canonical amino acid, Pip confers significant resistance to proteases (trypsin-like enzymes) that typically cleave at Lys/Arg sites.

  • Conformational Locking: The bulky chair conformation can force the peptide backbone into specific angles, stabilizing active conformations that flexible Lys residues cannot support.

Part 3: Synthetic Protocols & Methodologies[1]

A major logistical consideration is that Fmoc-Pip-OH is difficult to couple due to its steric bulk and the need for orthogonal protection of the secondary amine. Consequently, a superior strategy often involves coupling Pal first, followed by on-resin catalytic hydrogenation .

Workflow Visualization

The following diagram illustrates the decision process and the synthetic pathway for generating Pip-containing peptides via Pal reduction.

G Start Target Design Requirement Decision Primary Design Goal? Start->Decision Path_Pal Solubility / pH Switch / Aromaticity Decision->Path_Pal Mimic Phe Path_Pip Cationic Charge / Steric Bulk / Stability Decision->Path_Pip Mimic Lys/Arg Use_Pal Incorporate Fmoc-Pal-OH (Standard Coupling) Path_Pal->Use_Pal Synth_Decision Synthesis Strategy for Pip Path_Pip->Synth_Decision Final_Pal Final Peptide: Contains Pal (Aromatic) Use_Pal->Final_Pal Direct_Coup Direct Coupling: Fmoc-Pip(Boc)-OH Synth_Decision->Direct_Coup Short Peptides (Low Steric Hindrance) Reduction Catalytic Hydrogenation: Pal -> Pip Conversion Synth_Decision->Reduction Complex/Long Peptides (Preferred Route) Final_Pip Final Peptide: Contains Pip (Cyclic Amine) Direct_Coup->Final_Pip Step1 1. Couple Fmoc-Pal-OH Reduction->Step1 Step2 2. On-Resin Hydrogenation (H2, PtO2/PdC, MeOH/AcOH) Step1->Step2 Step3 3. Fmoc Deprotection & Continue Step2->Step3 Step3->Final_Pip

Caption: Decision tree for selecting Pal vs. Pip and the "Reduction Route" workflow for efficient Pip synthesis.

Experimental Protocol: On-Resin Hydrogenation (Pal Pip)

This protocol converts Pal residues to Pip residues directly on the solid phase, avoiding the difficult coupling of bulky Fmoc-Pip-OH.

Reagents Required:

  • Peptidyl-resin (containing Pal residues, N-terminus Fmoc protected).

  • Catalyst: Platinum(IV) oxide (

    
    , Adams' catalyst) or Palladium on Carbon (Pd/C). Note: 
    
    
    
    is often preferred for peptide compatibility.
  • Solvent: Acetic Acid (AcOH) / Methanol (MeOH) mixture (1:9 v/v).

  • Hydrogen source:

    
     balloon or hydrogenator (50-60 psi).
    

Step-by-Step Procedure:

  • Preparation: Swell the resin (0.1 mmol scale) in DCM for 20 min, then wash with MeOH (3x).

  • Catalyst Addition: Suspend the resin in 5 mL of MeOH/AcOH (9:1). Carefully add 20-30 mg of

    
     (approx 10-20 wt% relative to peptide).
    
    • Safety Note: Catalysts can ignite methanol vapors. Add solvent to catalyst under inert gas (Nitrogen/Argon) first.

  • Hydrogenation: Purge the vessel with

    
    , then introduce 
    
    
    
    (balloon pressure is usually sufficient for small scales; 50 psi Parr shaker for difficult sequences).
  • Reaction: Agitate gently at room temperature for 12–24 hours.

  • Monitoring: Cleave a small aliquot of resin. Analyze via LC-MS.

    • Target Mass Shift: +6 Da per Pal residue (Reduction of 3 double bonds).

    • Pal MW: ~164 Da (residue mass). Pip MW: ~170 Da (residue mass).

  • Work-up: Filter the resin carefully to remove the metal catalyst (wash extensively with DMF/DCM to remove trapped metal particles).

  • Continuation: Proceed with standard Fmoc deprotection and coupling for the remainder of the peptide.

Part 4: Comparative Case Study

Optimization of Somatostatin Analogs

Somatostatin is a cyclic peptide hormone where positions 6, 7, 8, and 11 (Phe-Phe-Trp-Lys core) are critical for receptor binding.

  • Scenario: Researchers aimed to improve the selectivity of a Somatostatin analog for SSTR2 vs. SSTR5.

  • Pal Strategy: Replacing Phe6 or Phe7 with Pal maintained the aromatic stacking required for the hydrophobic pocket but increased the peptide's water solubility and altered the electrostatic potential of the ring, subtly tuning affinity.

  • Pip Strategy: Replacing Lys9 with Pip created a "super-agonist." The rigid piperidine ring reduced the entropic cost of binding (pre-organized shape) and the secondary amine formed a stronger salt bridge with the receptor's Asp residue compared to the flexible Lysine side chain.

  • Outcome: The Pip-containing analog demonstrated a 10-fold increase in potency and improved half-life due to resistance against trypsin degradation.

References

  • Modification of Glucagon: Gcg[3-Pal] analogs demonstrate enhanced aqueous solubility while maintaining biological properties.

    • Source:J. Med. Chem. 2016.

  • Somatostatin Structure-Activity: Detailed analysis of Phe/Lys substitutions in Somatost

    • Source:Gastroenterology 1986.

  • Catalytic Hydrogenation Protocols: Standard procedures for reducing pyridine to piperidine in organic synthesis.

    • Source:BenchChem Protocols.

  • GPCR Ligand Design: The role of conformational constraint and charge in peptide-GPCR interactions.

    • Source:Frontiers in Pharmacology 2021.

Comparative

Comparative Guide: Piperidinylalanine vs. Pyridylalanine in Peptide Solubility and Stability Optimization

Executive Summary & Mechanistic Rationale The clinical translation of peptide therapeutics is frequently derailed by poor physicochemical properties, notably low aqueous solubility, propensity for amyloidogenic fibrillat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The clinical translation of peptide therapeutics is frequently derailed by poor physicochemical properties, notably low aqueous solubility, propensity for amyloidogenic fibrillation, and rapid proteolytic degradation. To overcome these liabilities, peptide engineers increasingly rely on non-natural amino acid substitutions.

This guide provides an objective, data-driven comparison of two powerful structural surrogates: Pyridylalanine (Pal) and Piperidinylalanine (Ppa) . While structurally related—both feature a six-membered nitrogenous ring—their divergent electronic properties and pKa values dictate entirely different applications in peptide optimization.

  • Pyridylalanine (Pal) is a weakly basic, aromatic amino acid. It is primarily utilized as a hydrophilic surrogate for natural aromatic residues (Phenylalanine, Tyrosine) to disrupt hydrophobic aggregation and boost solubility without altering the peptide's net charge at physiological pH[1][1].

  • Piperidinylalanine (Ppa) is a strongly basic, fully saturated aliphatic amino acid. It serves as a bioisostere for Arginine or Lysine, introducing a permanent positive charge that drastically enhances solubility while conferring resistance against trypsin-like serine proteases[2][2].

Chemical & Biophysical Profiling

The functional divergence between Pal and Ppa is rooted in the fundamental chemistry of their side chains. Understanding the causality behind their biophysical behavior is critical for rational peptide design.

The pKa Paradigm and Physiological Charge

The nitrogen atom in the aromatic pyridine ring of Pal has a pKa of approximately 5.2 to 5.5[3]. At a physiological pH of 7.4, this nitrogen is largely unprotonated. Consequently, Pal acts as a highly polar, hydrogen-bond-accepting aromatic ring. When substituted into aggregation-prone sequences (such as the hydrophobic core of Glucagon), Pal maintains the aromatic interactions required for receptor binding but introduces a dipole that strongly interacts with water, preventing


-sheet fibrillation[4].

Conversely, the nitrogen in the saturated piperidine ring of Ppa has a pKa of approximately 10.5 to 11.0. At pH 7.4, this secondary amine is fully protonated, carrying a permanent +1 charge. This makes Ppa an excellent structural mimic for Arginine. However, because the charge is embedded within a bulky, cyclic aliphatic ring rather than a flexible guanidinium group, Ppa creates steric hindrance that prevents proteases (like kallikrein or hepsin) from achieving the transition state necessary for amide bond hydrolysis, effectively turning a vulnerable substrate into a resistant analog or inhibitor[2].

Comparative Performance Data

The following tables summarize the quantitative and qualitative differences between Pal and Ppa, providing a framework for selecting the appropriate modification.

Table 1: Physicochemical Properties Comparison
PropertyPyridylalanine (Pal)Piperidinylalanine (Ppa)
Ring Structure Aromatic (Pyridine)Aliphatic Saturated (Piperidine)
Side-Chain pKa ~5.2 - 5.5~10.5 - 11.0
Net Charge at pH 7.4 Neutral (Unprotonated)+1 (Fully Protonated)
Primary Application Hydrophilic aromatic surrogateBasic aliphatic Arg/Lys bioisostere
SPPS Protection Strategy Usually unprotected (weak nucleophile)Requires orthogonal protection (e.g., Boc)
Table 2: Impact on Peptide Solubility and Stability

Data synthesized from established optimization models for Glucagon[5] and Kallikrein/Hepsin substrates[2].

Model SystemModificationSolubility (pH 7.4)Proteolytic/Physical StabilityBiological Activity
Glucagon (Native) None (contains Phe/Tyr)< 0.1 mg/mLLow (Rapid fibrillation)Baseline (100%)
Glucagon Analog 3-Pal substitution> 1.0 mg/mLHigh (No fibrils observed)Maintained (~100%)
Protease Substrate Native Arg at P1HighCleaved rapidly (t½ < 1h)Native Substrate
Protease Analog Ppa substitution at P1HighHighly resistant at primary siteProtease Inhibitor

Decision Matrix & Logical Workflows

To systematize the selection and validation of these non-natural amino acids, follow the logical frameworks outlined in the diagrams below.

DecisionMatrix Start Identify Peptide Liability Cond1 Hydrophobic Aggregation & Fibrillation Start->Cond1 Cond2 Proteolytic Cleavage at Basic Residues Start->Cond2 PalNode Pyridylalanine (Pal) Substitution Cond1->PalNode Replace Phe/Tyr PpaNode Piperidinylalanine (Ppa) Substitution Cond2->PpaNode Replace Arg/Lys Mech1 Retains aromaticity Unprotonated at pH 7.4 PalNode->Mech1 Mech2 Arg/Lys bioisostere Protonated at pH 7.4 PpaNode->Mech2

Decision matrix for selecting Pal vs. Ppa based on biophysical and stability liabilities.

Workflow SPPS Fmoc-SPPS (Boc-Ppa or free Pal) Purify RP-HPLC & LC-MS QC SPPS->Purify Assay1 ThT Assay (Fibrillation) Purify->Assay1 Assay2 Serum Incubation (Proteolysis) Purify->Assay2 Val1 Compare to Native Peptide Assay1->Val1 Assay2->Val1

Self-validating experimental workflow for synthesizing and evaluating modified peptides.

Experimental Workflows for Validation

To ensure scientific integrity, the following self-validating protocols must be employed when incorporating Pal or Ppa into a peptide sequence.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Strategies

Causality Check: The secondary amine of Ppa is highly nucleophilic and will cause peptide branching if left unprotected during coupling cycles.

  • Resin Preparation: Swell Rink Amide or Wang resin in DMF for 30 minutes.

  • Amino Acid Coupling:

    • For Pal: Utilize standard Fmoc-3-Pal-OH (or 4-Pal). The pyridine nitrogen is sufficiently non-nucleophilic to remain unprotected. Use DIC/Oxyma or HATU/DIPEA (4 eq) for 60 minutes.

    • For Ppa: You must utilize orthogonally protected Fmoc-Ppa(Boc)-OH. The Boc group shields the highly basic piperidine nitrogen during Fmoc deprotection (20% piperidine) and subsequent coupling steps.

  • Cleavage: Treat the resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the Boc protecting group from the Ppa residue.

Protocol B: Turbidimetric Solubility & Fibrillation Assay (ThT)

Causality Check: Thioflavin T (ThT) specifically binds to


-sheet rich amyloid fibrils, causing a massive shift in its emission spectrum. This provides real-time quantification of physical stability.
  • Preparation: Dissolve the native peptide and the Pal/Ppa modified analogs in PBS (pH 7.4) at a high concentration (e.g., 1 mg/mL).

  • Dye Addition: Add ThT to a final concentration of 20 µM.

  • Incubation & Reading: Incubate at 37°C with continuous agitation in a microplate reader.

  • Validation: Measure fluorescence (Excitation: 440 nm, Emission: 480 nm) every 10 minutes for 48 hours. A successful Pal substitution (e.g., replacing Phe) will show a flat baseline, whereas the native peptide will exhibit a sigmoidal spike in fluorescence indicating aggregation[5].

Protocol C: Proteolytic Stability Assay

Causality Check: To verify that Ppa substitution confers enzymatic resistance, the peptide must be challenged with the specific protease that degrades the native sequence.

  • Incubation: Incubate 50 µM of the peptide in digestion buffer (e.g., 50 mM Tris-HCl, pH 7.4) with 10 nM of the target protease (e.g., Trypsin or Human Kallikrein).

  • Sampling: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench the reaction by adding 20 µL of 1% TFA in Acetonitrile to denature the enzyme.

  • LC-MS Analysis: Analyze the aliquots via RP-HPLC coupled to a mass spectrometer. Calculate the half-life (

    
    ) by plotting the area under the curve (AUC) of the intact parent mass over time. A successful Ppa substitution will shift the 
    
    
    
    from minutes to hours[2].

References

  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry. Mroz, P. A., et al. (2016). URL: [Link]

  • Human tissue kallikrein S1 subsite recognition of non-natural basic amino acids. Biochemistry. Pimenta, D. C., et al. (2001). URL:[Link]

  • Structure-activity relationship studies of dipeptide-based hepsin inhibitors with Arg bioisosteres. European Journal of Medicinal Chemistry. Kwon, H., et al. (2020). URL:[Link]

Sources

Validation

Biological Activity &amp; Stability Profile: 3-(4-Piperidinyl)alanine vs. Lysine in Peptide Therapeutics

Executive Summary This technical guide evaluates the functional impact of substituting native basic amino acids (Lysine, Arginine) with 3-(4-Piperidinyl)alanine (4-Pal) . This non-canonical amino acid is a critical tool...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the functional impact of substituting native basic amino acids (Lysine, Arginine) with 3-(4-Piperidinyl)alanine (4-Pal) . This non-canonical amino acid is a critical tool in medicinal chemistry for converting labile peptide substrates into metabolically stable ligands or inhibitors.

Key Takeaway: The incorporation of 4-Pal typically results in a 10- to 50-fold increase in proteolytic stability (


) by preventing trypsin-like cleavage, often with a manageable trade-off in binding affinity (

) due to increased steric bulk.

The Physicochemical Rationale: The "Piperidine Shield"

To understand the biological activity shift, one must analyze the structural differences between Lysine (Lys) and 4-Pal.

FeatureL-Lysine (Lys)3-(4-Piperidinyl)alanine (4-Pal)Impact on Activity
Side Chain Structure Flexible aliphatic chain (

)
Rigid piperidine ring attached to alanineConformational Constraint: 4-Pal reduces entropy penalties upon binding.
Basicity (

)

(Primary Amine)

(Secondary Amine)
Charge Mimicry: Retains the positive charge required for electrostatic interactions (e.g., with Asp/Glu in receptors).
Steric Profile Linear, low steric hindranceBulky, cyclicProtease Resistance: The piperidine ring is too bulky to fit into the S1 specificity pocket of trypsin-like proteases, preventing cleavage.
Mechanism of Action: Proteolytic Evasion

Trypsin and trypsin-like enzymes specifically recognize the linear, flexible side chains of Lys and Arg to catalyze peptide bond hydrolysis. 4-Pal mimics the charge of these residues—allowing it to bind to the target receptor—but its cyclic steric bulk prevents the "induced fit" required for the protease catalytic triad to cleave the peptide bond.

Case Study A: GPCR Ligands (Somatostatin Analogs)

Somatostatin (SRIF-14) is a potent hormone with a very short half-life (


 minutes), limiting its clinical use. The substitution of Lysine with 4-Pal (or similar bulky amines) is a foundational strategy in developing analogs like Lanreotide or Octreotide derivatives.
Comparative Performance Data

Data synthesized from structure-activity relationship (SAR) studies of Somatostatin analogs.[1]

MetricNative Sequence (Lys

)
4-Pal Modified AnalogBiological Outcome
Receptor Affinity (

SSTR2)


Slight Reduction: The bulkier ring may cause minor steric clashes in the binding pocket, slightly lowering affinity.
Plasma Half-life (

)


Massive Gain: Resistance to serum peptidases allows for sustained biological activity.
Selectivity Pan-SSTR binderSSTR2 SelectiveTuning: The rigidity of 4-Pal often locks the peptide into a specific

-turn, enhancing subtype selectivity.

Case Study B: Thrombin Inhibitors (Substrate to Inhibitor Conversion)

In the design of direct thrombin inhibitors, the sequence D-Phe-Pro-Arg is a classic substrate. Replacing the C-terminal Arginine with 4-Pal changes the mechanism from a "cleavable substrate" to a "competitive inhibitor."

Experimental Data: Inhibition Constants

Comparison of inhibition potency against human


-thrombin.
Compound SequenceType

(Inhibition Constant)
Mechanism
D-Phe-Pro-Arg-H Substrate/Weak Inhibitor

Rapidly cleaved by thrombin.
D-Phe-Pro-4Pal-H Competitive Inhibitor

Binds to active site but resists cleavage; blocks access for fibrinogen.
NAPAP Analog High-Potency Inhibitor

Optimized 4-Pal derivative (4-amidinophenylalanine piperidide) fits perfectly in the S1 pocket.

Analysis: The 4-Pal moiety occupies the specificity pocket (S1) usually reserved for Arginine. Because the catalytic serine cannot attack the hindered amide bond effectively, the enzyme is "jammed," resulting in potent anticoagulation activity without rapid degradation.

Experimental Protocols

A. Synthesis: Fmoc-SPPS of 4-Pal Peptides

Standard: Fmoc-4-Pal(Boc)-OH is the preferred building block. The Boc group protects the secondary amine on the piperidine ring during Fmoc removal.

Protocol Workflow:

  • Resin Swelling: Rink Amide MBHA resin (0.5 mmol/g) in DMF (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Note: Monitor UV at 290nm.
    
  • Coupling (4-Pal):

    • Mix Fmoc-4-Pal(Boc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 2 minutes.

    • Add to resin and shake for 60–90 minutes. Note: 4-Pal is bulkier; extend coupling time by 50% compared to Ala/Gly.

  • Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 3 hours. Boc removal from the piperidine ring is slower than standard Lys(Boc); ensure full cleavage time.

  • Precipitation: Cold diethyl ether.

B. Biological Assay: Plasma Stability Test
  • Preparation: Dissolve peptide (1 mg/mL) in PBS.

  • Incubation: Mix 100

    
    L peptide solution with 400 
    
    
    
    L pooled human plasma. Incubate at 37°C.
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 200

    
    L acetonitrile (with 0.1% TFA) to precipitate plasma proteins. Centrifuge (10,000g, 5 min).
    
  • Analysis: Inject supernatant into RP-HPLC. Calculate % remaining based on Peak Area.

Visualizations

Diagram 1: Decision Logic for 4-Pal Substitution

When should you use 4-Pal? This logic tree guides the medicinal chemist.

DecisionTree Start Target Peptide Design Q1 Does the native sequence contain Lys or Arg? Start->Q1 Q2 Is metabolic instability (t1/2 < 10 min) a problem? Q1->Q2 Yes Action3 Retain Native Residue Q1->Action3 No Q3 Is the basic residue critical for receptor binding? Q2->Q3 Yes Q2->Action3 No Action1 Substitute with 4-Pal Q3->Action1 Yes (Charge needed) Action2 Use D-Amino Acids or N-Methylation instead Q3->Action2 No (Charge not critical) Result1 Outcome: High Stability, Maintained Charge, Rigid Backbone Action1->Result1

Caption: Decision matrix for substituting Lys/Arg with 4-Pal in peptide drug design.

Diagram 2: Experimental Workflow (Synthesis to Assay)

Step-by-step flow from chemical synthesis to biological validation.

Workflow Step1 Fmoc-SPPS (Resin Loading) Step2 Coupling Fmoc-4-Pal(Boc)-OH (Requires HATU/DIPEA) Step1->Step2 Deprotect & Couple Step3 TFA Cleavage (Removes Boc & Resin) Step2->Step3 Final Cycle Step4 HPLC Purification (>95% Purity) Step3->Step4 Crude Peptide Step5 Stability Assay (Human Plasma) Step4->Step5 Aliquot A Step6 Binding Assay (IC50 / Ki Determination) Step4->Step6 Aliquot B

Caption: Integrated workflow for the synthesis and evaluation of 4-Pal containing peptides.

References

  • Comparison of Thrombin Inhibitors (NAPAP vs. Peptides)

    • Title: Pharmacological characterization of a new highly effective synthetic thrombin inhibitor.[2][3]

    • Source: PubMed (NIH)
    • URL:[Link]

  • Somatostatin Analog Design (Mesitylalanine/Piperidinylalanine)

    • Title: Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine.[4]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Antimicrobial Peptide Stability (Lysine Substitution Principles)

    • Title: Effects of lysine substitution on stability of polyalanine alpha-helix.
    • Source: PubMed Central
    • URL:[Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

Sources

Comparative

Conformational effects of 3-(4-Piperidinyl) alanine versus proline in peptides

An in-depth understanding of amino acid conformational dynamics is the cornerstone of modern rational peptide design. When optimizing peptide therapeutics for receptor affinity, metabolic stability, and structural pre-or...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of amino acid conformational dynamics is the cornerstone of modern rational peptide design. When optimizing peptide therapeutics for receptor affinity, metabolic stability, and structural pre-organization, researchers frequently manipulate both the backbone and the side-chain dihedral angles.

This guide provides an objective, data-driven comparison between Proline (Pro) —the classic backbone restrictor—and 3-(4-Piperidinyl)alanine (4-Pip-Ala) —a synthetic unnatural amino acid used for side-chain rotameric restriction.

Mechanistic Causality: Backbone vs. Side-Chain Restriction

To engineer a peptide with high target affinity, the entropic penalty of binding must be minimized. This is achieved by pre-organizing the peptide into its active conformation. Proline and 4-Pip-Ala achieve this through fundamentally different thermodynamic mechanisms.

Proline: The Thermodynamic Backbone Restrictor

Proline is unique among proteinogenic amino acids because its side chain is covalently fused to the backbone nitrogen, forming a five-membered pyrrolidine ring.

  • Causality of Conformation: This secondary amine structure physically restricts the backbone dihedral angle

    
     (phi) to approximately -65°[1].
    
  • Hydrogen Bonding: Because the backbone nitrogen lacks an amide proton, proline cannot act as a hydrogen bond donor. This makes it a potent

    
    -helix breaker.
    
  • Isomerization & Entropy: The energy barrier between the cis and trans isomers of the preceding peptide bond (Xaa-Pro) is uniquely low. The reduced conformational entropy of the unfolded state heavily biases proline-containing peptides toward folded conformations, such as

    
    -turns and Polyproline II (PPII) helices[1].
    
3-(4-Piperidinyl)alanine: The Side-Chain Rotameric Restrictor

Unlike proline, 3-(4-Piperidinyl)alanine (4-Pip-Ala) possesses a standard primary amine backbone. Its structural uniqueness lies entirely in its side chain, which consists of a basic piperidine ring attached to the


-carbon[2].
  • Causality of Conformation: Because the backbone is a primary amine, 4-Pip-Ala can access the full Ramachandran conformational space typical of standard amino acids (e.g., forming stable

    
    -helices or 
    
    
    
    -sheets).
  • Rotameric Pre-organization: With a pKa of ~10.5, the piperidine ring is protonated at physiological pH, making 4-Pip-Ala a mimetic for basic residues like Arginine or Lysine. However, while Lys/Arg have highly flexible, entropically costly aliphatic chains, the piperidine ring of 4-Pip-Ala restricts the

    
     and 
    
    
    
    dihedral angles.
  • Therapeutic Application: This side-chain pre-organization reduces the entropic penalty upon receptor binding. This mechanism has been successfully exploited in designing potent, highly selective Kv1.3 channel inhibitors based on the ShK toxin, where 4-Pip-Ala replaces native basic residues to lock the pharmacophore into an optimal binding geometry[3][4].

Comparative Data Summary

The following table summarizes the quantitative and qualitative conformational parameters distinguishing these two amino acids.

ParameterProline (Pro)3-(4-Piperidinyl)alanine (4-Pip-Ala)
Backbone Amine Type Secondary (Cyclic pyrrolidine)Primary (Acyclic)

Angle Restriction
Highly restricted (~ -65°)Flexible (Standard Ramachandran space)
Backbone H-Bond Donor No (Lacks amide proton)Yes (Standard NH)
Side-Chain Character Hydrophobic, sterically fusedBasic (pKa ~10.5), bulky, restricted rotamers
Cis-Trans Isomerization High propensity (Functional role)Low (Standard trans preference)
Secondary Structure Role

-turn inducer, PPI/PPII helix former
Accommodates

-helices and

-sheets
Primary Design Utility Inducing sharp backbone kinksCation-

/ salt-bridge receptor targeting

Structural Logic Visualization

G P Proline (Pro) P1 Secondary Amine (Pyrrolidine Ring) P->P1 Pip 3-(4-Piperidinyl)alanine Pip1 Primary Amine + Piperidine Side Chain Pip->Pip1 P2 Restricted Phi Angle (~ -65°) P1->P2 P3 Beta-Turns & PPII Helices P2->P3 Pip2 Restricted Chi Angles (Basic Mimetic) Pip1->Pip2 Pip3 Receptor Specificity (e.g., Kv1.3 Blockers) Pip2->Pip3

Logical relationship between amino acid structure and peptide conformational effects.

Experimental Workflows & Protocols

To empirically compare the conformational effects of these residues, researchers must synthesize the variants and analyze their 3D structures. The following protocols represent a self-validating system for this workflow.

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize two peptide variants (Variant 1: Pro-containing; Variant 2: 4-Pip-Ala-containing) using Fmoc chemistry.

  • Resin Preparation & Deprotection:

    • Swell Rink Amide AM resin in DMF for 30 minutes.

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 min).

    • Self-Validation: Perform a Kaiser test. Blue beads confirm the presence of free primary amines.

  • Amino Acid Coupling (Handling Sterics & Protection):

    • For Proline: Couple Fmoc-Pro-OH (3 eq) using HATU (2.9 eq) and DIPEA (6 eq). Note: Because Proline forms a secondary amine, subsequent couplings onto the Proline nitrogen must be validated using the Chloranil test (Kaiser test yields false negatives for secondary amines). Avoid placing Proline at the absolute C-terminus if possible, as it is highly prone to diketopiperazine (DKP) formation during the next deprotection step.

    • For 4-Pip-Ala: Couple Fmoc-4-Pip(Boc)-OH[2]. Crucial Step: The Boc protecting group on the piperidine nitrogen is mandatory to prevent the highly nucleophilic basic side chain from participating in unwanted branching reactions during peptide elongation.

  • Cleavage & Global Deprotection:

    • Treat the resin with TFA/TIPS/Water (95:2.5:2.5) for 2 hours. This removes the side-chain Boc group from 4-Pip-Ala and cleaves the peptide from the resin.

    • Self-Validation: Precipitate in cold ether, centrifuge, and analyze the crude pellet via LC-MS. Confirm the exact mass to ensure 100% removal of the Boc group (+100 Da indicates incomplete deprotection).

Protocol B: Conformational Analysis (CD & NMR)

Objective: Quantify the backbone and side-chain conformations.

  • Circular Dichroism (CD) Spectroscopy:

    • Dissolve purified peptides in 10 mM phosphate buffer (pH 7.4) to a concentration of 50 µM.

    • Scan from 190 nm to 260 nm at 25°C.

    • Data Interpretation: The Proline variant will likely exhibit a characteristic PPII signature (minimum at ~225 nm, maximum at ~205 nm) or a

      
      -turn signature[1]. The 4-Pip-Ala variant will display spectra consistent with its surrounding sequence (e.g., standard 
      
      
      
      -helix minima at 208 nm and 222 nm), proving that 4-Pip-Ala does not inherently disrupt backbone hydrogen bonding networks.
  • 2D NMR (ROESY/NOESY):

    • Prepare samples in 90% H₂O / 10% D₂O.

    • Data Interpretation (Proline): Measure the

      
       and 
      
      
      
      cross-peaks to precisely quantify the cis/trans ratio of the Xaa-Pro peptide bond.
    • Data Interpretation (4-Pip-Ala): While lacking cis cross-peaks, ROESY will reveal strong NOEs between the piperidine ring protons and the peptide backbone, validating the restricted rotameric states (

      
      ) responsible for its enhanced receptor binding thermodynamics[4].
      

Experimental Workflow Visualization

Workflow S1 SPPS Synthesis Fmoc-Pro-OH or Fmoc-Pip(Boc)-OH S2 TFA Cleavage & Global Deprotection S1->S2 S3 RP-HPLC Purification S2->S3 S4 Conformational Analysis S3->S4 S4a CD Spectroscopy (Secondary Structure) S4->S4a S4b 2D NMR (NOESY) (Cis/Trans & Rotamers) S4->S4b

Experimental workflow for synthesis and conformational analysis of modified peptides.

References

1.[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 40427065, 3-(4-Piperidinyl) alanine" PubChem. Available at: [Link] 2.[3] Harvey, A. J., Gable, R. W., & Baell, J. B. (2005). "A three-residue, continuous binding epitope peptidomimetic of ShK toxin as a Kv1.3 inhibitor." Bioorganic & Medicinal Chemistry Letters, 15(13), 3193-3196. Available at: [Link] 3.[4] Lanigan, M. D., Pennington, M. W., Lefievre, Y., Rauer, H., & Norton, R. S. (2001). "Designed peptide analogues of the potassium channel blocker ShK toxin." Biochemistry, 40(51), 15528-15537. Available at: [Link] 4.[1] Shi, Z., Chen, K., Liu, Z., & Kallenbach, N. R. (2002). "The effect of the polyproline II (PPII) conformation on the denatured state entropy." Proceedings of the National Academy of Sciences, 99(14), 9190-9195. Available at: [Link]

Sources

Validation

Evaluating the Impact of 3-(4-Piperidinyl) alanine on Receptor Binding Affinity

Executive Summary In the optimization of peptide therapeutics, the substitution of natural basic amino acids (Lysine, Arginine) with non-proteinogenic analogs is a critical strategy to enhance potency, selectivity, and m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide therapeutics, the substitution of natural basic amino acids (Lysine, Arginine) with non-proteinogenic analogs is a critical strategy to enhance potency, selectivity, and metabolic stability. 3-(4-Piperidinyl) alanine (often abbreviated as 4-Pip-Ala , Ppa , or 4-Pal(Red) ) represents a pivotal tool in this "hit-to-lead" evolution.

By introducing a saturated six-membered ring containing a secondary amine into the side chain, 4-Pip-Ala acts as a conformationally restricted mimic of Lysine and Arginine. This guide evaluates its impact on receptor binding affinity, demonstrating how its distinct steric and electrostatic profile can reduce the entropic penalty of binding and improve proteolytic resistance compared to its flexible, natural counterparts.

Structural & Mechanistic Analysis

The "Rigidification" Hypothesis

The primary driver for substituting Lysine (Lys) or Arginine (Arg) with 4-Pip-Ala is the reduction of conformational entropy ($ \Delta S_{conf} $).

  • Lysine/Arginine: Possess long, flexible alkyl chains (

    
     to 
    
    
    
    /
    
    
    ) allowing significant rotation. Upon binding, these side chains must freeze into a specific conformation, incurring an entropic penalty that opposes binding affinity.
  • 3-(4-Piperidinyl) alanine: The side chain features a piperidine ring that restricts the rotatable bonds. This pre-organizes the basic nitrogen in a specific spatial orientation, potentially lowering the entropic cost of binding ($ \Delta G = \Delta H - T\Delta S $).

Electrostatic Profile Comparison

The basicity of the side chain dictates the strength of salt bridges formed with receptor aspartate/glutamate residues.

Amino AcidSide Chain StructureAmine TypepKa (approx.)Steric Profile
Lysine (Lys) Linear butylaminePrimary (

)
~10.5Flexible, narrow
Arginine (Arg) Linear guanidineGuanidinium~12.5Flexible, planar, bulky
4-Pip-Ala Piperidine ringSecondary (

)
~11.0Rigid, chair conformation, bulky

Key Insight: 4-Pip-Ala maintains the positive charge required for receptor anchoring (similar to Lys) but introduces steric bulk similar to Arg, without the planarity of the guanidinium group.

Comparative Performance: Case Studies

Case Study A: Serine Protease Inhibitors (Thrombin)

Context: Thrombin inhibitors often require a basic residue at the P1 position to interact with Asp189 in the S1 specificity pocket.

  • Challenge: Natural Arginine at P1 provides high affinity but poor selectivity against related proteases like Trypsin.

  • Solution: Incorporation of amidinylated 3-(4-Piperidinyl) alanine (a rigid Arg mimic).

  • Outcome: Research indicates that constrained analogs like 4-Pip-Ala (and its amidinylated derivatives) can enhance selectivity .[1] For instance, specific inhibitors containing this scaffold showed improved discrimination between Thrombin (Glu192) and Trypsin (Gln192) due to the rigid side chain preventing unfavorable steric clashes in the Thrombin active site while destabilizing binding in Trypsin [1].

Case Study B: GPCR Ligands (Somatostatin & CXCR4)

Context: Somatostatin analogs (e.g., Octreotide) and CXCR4 antagonists target G-Protein Coupled Receptors where a "pharmacophore turn" is essential.

  • Comparison:

    • 4-Pyridylalanine (Aromatic): Often used to enhance

      
      -stacking interactions.
      
    • 4-Piperidinyl alanine (Saturated): Used to probe the necessity of aromaticity.

  • Impact: In CXCR4 antagonists, replacing flexible butylamine chains (Lys-like) with piperidine rings (4-Pip-Ala-like) has been shown to improve metabolic stability against peptidases while maintaining sub-nanomolar affinity (

    
     values often <10 nM) [2]. The ring structure protects the nitrogen from oxidative deamination and restricts access to the proteolytic active sites.
    

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: Efficiently couple Fmoc-3-(4-Piperidinyl) alanine into a peptide sequence without side reactions. Critical Reagent: Use Fmoc-3-(1-Boc-4-Piperidinyl)-L-alanine . The Boc protection on the piperidine nitrogen is mandatory to prevent branching or acetylation during synthesis.

Workflow Diagram (Graphviz):

SPPS_Protocol Resin Rink Amide Resin (Swelled in DMF) Deprotection Fmoc Removal (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF x5) Deprotection->Wash1 Coupling Coupling Reaction (Fmoc-4-Pip(Boc)-Ala-OH + HATU + DIPEA) Wash1->Coupling Wash2 Wash (DMF x5) Coupling->Wash2 Cleavage Final Cleavage (TFA:TIS:H2O 95:2.5:2.5) Wash2->Cleavage Repeat Cycle if needed Product Crude Peptide (Side-chain deprotected) Cleavage->Product

Figure 1: SPPS workflow for incorporating 3-(4-Piperidinyl) alanine. Note the requirement for TFA cleavage to remove the Boc protecting group on the piperidine ring.

Radioligand Binding Assay (Protocol Summary)

To validate the affinity shift (


), perform a competitive binding assay.
  • Membrane Prep: Isolate membranes expressing the target receptor (e.g., CHO-K1 cells expressing hCXCR4).

  • Radioligand: Use

    
    I-labeled native ligand (e.g., 
    
    
    
    I-SDF-1
    
    
    for CXCR4).
  • Competition: Incubate membranes with fixed radioligand (0.1 nM) and increasing concentrations (

    
     to 
    
    
    
    M) of the test peptide (containing 4-Pip-Ala) vs. control peptide (containing Lys).
  • Analysis: Measure bound radioactivity via scintillation counting. Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Data Summary: Expected Impact

ParameterLysine Analog4-Pip-Ala AnalogMechanism of Change
Binding Affinity (

)
Baseline (e.g., 5.0 nM)Improved (e.g., 1.2 nM) Reduced conformational entropy penalty upon binding.
Selectivity ratio 1:101:50 Steric bulk of piperidine ring excludes binding to off-target receptors with smaller pockets.
Plasma Half-life (

)
< 15 min> 60 min Non-natural amino acid structure resists recognition by serum proteases (Trypsin/Chymotrypsin).

References

  • Structural Basis of the Thrombin Selectivity of a Ligand That Contains the Constrained Arginine Mimic. Journal of Biological Chemistry.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. Journal of Medicinal Chemistry.

  • 3-(4-Piperidinyl) alanine Physical Properties. PubChem.

  • Fmoc Solid Phase Peptide Synthesis Protocols. ChemPep.

Sources

Comparative

Cyclic vs. Acyclic Amino Acids in Drug Design: A Technical Comparative Guide

This guide provides a technical comparison of cyclic versus acyclic amino acid architectures in drug design, focusing on thermodynamic pre-organization, pharmacokinetic stability, and experimental validation. Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of cyclic versus acyclic amino acid architectures in drug design, focusing on thermodynamic pre-organization, pharmacokinetic stability, and experimental validation.

Executive Summary: The Structural Imperative

In modern drug discovery, particularly within the "beyond Rule of 5" (bRo5) space, the choice between acyclic (linear) and cyclic amino acid architectures is not merely structural—it is thermodynamic.

  • Acyclic (Linear) Amino Acids: Offer maximal conformational freedom, allowing for "induced fit" binding. However, they suffer from high entropic penalties upon binding (

    
    ) and rapid proteolytic degradation.
    
  • Cyclic Amino Acids & Peptides: Introduce conformational constraints (pre-organization). This minimizes the entropic cost of binding, enhances metabolic stability by shielding the backbone, and can improve membrane permeability through "chameleonic" intramolecular hydrogen bonding.

This guide details the mechanistic differences, provides experimental protocols for validation, and offers a decision framework for incorporation into lead optimization.

Thermodynamic & Mechanistic Comparison

The Pre-organization Principle

The fundamental advantage of cyclic architectures lies in rigidification .

  • Acyclic: A linear peptide exists as an ensemble of thousands of random conformers in solution. To bind a target, it must collapse into a single bioactive conformation. This results in a massive loss of conformational entropy, a thermodynamic penalty that fights against binding affinity.

  • Cyclic: By constraining the backbone (macrocyclization) or incorporating cyclic residues (e.g., Proline, 1-aminocyclopropanecarboxylic acid [Ac3c]), the molecule is "pre-organized" into a state closer to the bioactive conformation. The entropic penalty is paid during synthesis, not during binding.

Table 1: Thermodynamic & Kinetic Profile Comparison

FeatureAcyclic (Linear) ArchitectureCyclic ArchitectureMechanistic Impact
Entropy of Binding (

)
High Penalty (Highly Negative)Reduced Penalty (Less Negative)Cyclic binders often show higher affinity due to favorable thermodynamics.
Proteolytic Stability Low (

often < 10 min)
High (

hours to days)
Cyclization removes N/C-termini (exopeptidase defense) and shields backbone (endopeptidase defense).[1]
Membrane Permeability Generally Low (Polar backbone exposed)Variable / High (Chameleonic)Cyclic structures can form intramolecular H-bonds, hiding polar groups to pass lipid bilayers.
Target Selectivity Low (Promiscuous binding)HighRigid structures fit fewer "off-target" pockets.
Visualization: The Entropic Advantage

The following diagram illustrates the thermodynamic cycle of binding for linear vs. cyclic ligands.

ThermodynamicCycle cluster_legend Thermodynamic Key Linear_Unbound Linear Ligand (Unbound) High Entropy (Random Coil) Cyclic_Unbound Cyclic Ligand (Unbound) Medium Entropy (Constrained) Linear_Unbound->Cyclic_Unbound Chemical Cyclization (Energy Input Required) Target_Bound Target-Ligand Complex Low Entropy (Fixed State) Linear_Unbound->Target_Bound High Entropic Penalty (Harder to Bind) Cyclic_Unbound->Target_Bound Low Entropic Penalty (Easier to Bind) key Cyclization 'pre-pays' the entropy cost, making the binding event thermodynamically favorable.

Figure 1: Thermodynamic cycle demonstrating the reduced entropic penalty for cyclic ligands during target binding.[2][3][4]

Pharmacokinetic Reality: Stability & Permeability

Metabolic Stability (The "Armor" Effect)

Linear peptides are fodder for proteases.

  • Exopeptidases (e.g., Aminopeptidases) attack free N- and C-termini.[1] Cyclization eliminates these termini completely.

  • Endopeptidases (e.g., Trypsin) attack internal peptide bonds. Cyclization restricts the backbone flexibility, preventing the peptide chain from adopting the extended conformation required to fit into the protease active site (steric shielding).

Permeability (The "Chameleon" Effect)

Acyclic peptides typically expose their polar amide backbone to solvent. Cyclic peptides, however, can be designed to form Intramolecular Hydrogen Bonds (IMHBs) .

  • In Water: The cycle opens slightly to interact with solvent.[5]

  • In Lipid Membrane: The cycle "closes," forming internal H-bonds that hide polar donors/acceptors, effectively reducing the Polar Surface Area (PSA) transiently. This "chameleonic" behavior is a key driver for oral bioavailability in bRo5 drugs (e.g., Cyclosporin A).

Experimental Protocols: Self-Validating Systems

To objectively compare cyclic vs. acyclic analogs, you must employ a rigorous testing workflow. Below are the standard operating procedures (SOPs) for stability and permeability.

Protocol A: Comparative Plasma Stability Assay

Objective: Determine the half-life (


) of linear vs. cyclic analogs in biologically relevant matrices.
  • Preparation:

    • Prepare 10 mM stock solutions of Linear Analog (Control) and Cyclic Analog (Test) in DMSO.

    • Thaw pooled human or rat plasma (heparinized) to 37°C.

  • Incubation:

    • Spike plasma with compound to a final concentration of 1 µM (0.1% DMSO final).

    • Incubate in a shaking water bath at 37°C.

  • Sampling:

    • At time points

      
       min, remove 50 µL aliquots.
      
    • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis:

    • Centrifuge at 4,000g for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Validation Criteria: Reference compound (e.g., Propantheline) must show

      
       within historical range.
      
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive diffusion potential.

  • System: Use a 96-well pre-coated PAMPA plate (e.g., Corning Gentest).

  • Donor Well: Add 300 µL of compound (10 µM in PBS pH 7.4).

  • Acceptor Well: Add 200 µL of PBS pH 7.4.

  • Incubation: Sandwich the plates and incubate for 5 hours at room temperature (humidity chamber).

  • Quantification: Measure concentration in Donor and Acceptor wells via UV-Vis or LC-MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the standard flux equation.
    
    • Note: Cyclic peptides with

      
       cm/s are considered highly permeable.
      

Case Study: Somatostatin vs. Octreotide

This is the definitive industry example of converting an unstable acyclic/cyclic natural product into a druglike therapeutic.

  • Native Somatostatin: 14-mer peptide. Contains a disulfide bridge (cyclic) but remains metabolically unstable (

    
     min) due to enzymatic cleavage at Trp8-Lys9.
    
  • Octreotide: 8-mer cyclic analog.[6]

    • Modification 1: Shortened sequence (reduced size).

    • Modification 2: D-Phenylalanine at N-terminus (stabilizes turn).

    • Modification 3: C-terminal alcohol (removes charge).

    • Result:

      
       increased to ~100 minutes. Retains high affinity for SSTR2.
      

Data Summary (Reconstructed from Literature):

CompoundStructureHalf-life (Plasma)Bioavailability
Somatostatin-14 Macrocyclic (Disulfide)~2-3 min< 1% (Oral)
Linear Somatostatin Acyclic (Reduced)< 1 min~0%
Octreotide Cyclic (Optimized)~100 minSubQ / IM Depot

Decision Matrix & Workflow

When should you choose to cyclize? Use the following logic flow to guide your drug design strategy.

DecisionMatrix Start Start: Lead Peptide Sequence Check_Affinity Is Affinity < 100 nM? Start->Check_Affinity Check_Stability Is Plasma t1/2 > 30 min? Check_Affinity->Check_Stability Yes Action_Cyclize Cyclize (Head-to-Tail) Check_Affinity->Action_Cyclize No (Need Pre-organization) Check_Permeability Is Intracellular Target? Check_Stability->Check_Permeability Yes Action_Staple Staple (Side-Chain) Check_Stability->Action_Staple No (Proteolytic Clipping) Action_Linear Keep Linear (Optimize Side Chains) Check_Permeability->Action_Linear No (Extracellular) Action_NMethyl Cyclize + N-Methylation Check_Permeability->Action_NMethyl Yes (Need Passive Diffusion)

Figure 2: Decision tree for incorporating cyclic architectures based on pharmacological bottlenecks.

References
  • Dougherty, P. G., et al. (2017). "Uni- and Bicyclic Stapled Peptides as Scaffolds for Protein-Protein Interaction Inhibitors." Journal of Medicinal Chemistry. Link

  • White, T. R., et al. (2011). "On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds." Nature Chemical Biology. Link

  • Di, L. (2015). "Strategic approaches to optimizing peptide ADME properties." The AAPS Journal. Link

  • Bock, J. E., et al. (2013). "Getting in shape: controlling peptide conformation for drug discovery." ACS Chemical Biology. Link

  • Craik, D. J., et al. (2013). "The future of peptide-based drugs." Nature Reviews Drug Discovery. Link

Sources

Validation

Validating the Enhanced Proteolytic Resistance of Peptides with 3-(4-Piperidinyl) alanine

Executive Summary For drug development professionals, the rapid degradation of peptide therapeutics by serum proteases—specifically trypsin-like serine proteases—remains a primary bottleneck. 3-(4-Piperidinyl) alanine (o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals, the rapid degradation of peptide therapeutics by serum proteases—specifically trypsin-like serine proteases—remains a primary bottleneck. 3-(4-Piperidinyl) alanine (often abbreviated as 4-Pal , Pip , or Ppa ) represents a strategic structural modification that addresses this liability. By replacing the flexible, linear aliphatic chain of Lysine with a rigidified piperidine ring, this non-canonical amino acid maintains the essential cationic charge required for solubility and receptor interaction while introducing significant steric hindrance that evades protease recognition. This guide provides a technical roadmap for validating this enhanced stability, offering comparative data and self-validating experimental protocols.

Chemical Rationale: The Structural Basis of Resistance

The proteolytic susceptibility of cationic peptides largely stems from the accessibility of the peptide bond C-terminal to basic residues (Lysine, Arginine). Trypsin, for instance, requires a specific geometric fit to cleave this bond.

Structural Comparison
  • L-Lysine (Lys): Features a flexible butylammonium side chain. This flexibility allows the side chain to extend into the deep S1 specificity pocket of proteases like trypsin, facilitating cleavage.

  • 3-(4-Piperidinyl) alanine (Ppa): Features a secondary amine within a six-membered piperidine ring. The bulky, cyclic structure imposes conformational constraint .

Mechanism of Action
  • Steric Shielding: The piperidine ring increases the Van der Waals volume near the peptide backbone, physically blocking the enzyme's catalytic triad from accessing the scissile bond.

  • Charge Retention: The secondary amine has a pKa (~10–11) similar to the primary amine of Lysine (~10.5). This ensures that the peptide retains its net positive charge, preserving water solubility and electrostatic interactions with biological targets (e.g., GPCRs or bacterial membranes).

  • Conformational Rigidity: The restriction of

    
     angles limits the entropic penalty upon binding to targets but drastically reduces the "induced fit" capability required by proteases.
    

ChemicalStructure cluster_0 Native Residue (Susceptible) cluster_1 Enhanced Analog (Resistant) Lys L-Lysine (Linear Side Chain) Protease Trypsin S1 Pocket (Recognition) Lys->Protease Fits perfectly Cleavage Rapid Hydrolysis Protease->Cleavage Ppa 3-(4-Piperidinyl) alanine (Cyclic Steric Bulk) Block Steric Clash (No Recognition) Ppa->Block Rigid Ring Result Intact Peptide Block->Result

Figure 1: Mechanistic comparison of protease recognition between Lysine and 3-(4-Piperidinyl) alanine.

Comparative Performance Analysis

The following table synthesizes performance metrics of 3-(4-Piperidinyl) alanine against standard and other modified amino acids.

FeatureL-Lysine (Native)L-Arginine (Native)D-Amino Acids3-(4-Piperidinyl) alanine
Proteolytic Stability Low (

min)
Low (

min)
High (Complete resistance)High (

hours)
Trypsin Susceptibility HighVery HighNoneNegligible
Charge (Physiological) +1 (Primary Amine)+1 (Guanidinium)N/A (Stereochem change)+1 (Secondary Amine)
Conformational Impact FlexibleFlexibleAlters backbone geometryRigid / Constrained
Receptor Recognition NativeNativeOften lost (chiral mismatch)Retained (often improved)
Immunogenicity Risk LowLowModerateLow

Key Insight: While D-amino acids offer superior stability, they often destroy biological activity by inverting the chiral center required for receptor binding. 3-(4-Piperidinyl) alanine offers a "Goldilocks" solution: it retains the L-configuration and charge for binding but provides enough steric bulk to stop proteases.

Experimental Validation Framework

To validate the stability enhancement in your specific peptide sequence, follow these self-validating protocols. These are designed to minimize false positives caused by matrix interference.

Protocol A: In Vitro Enzymatic Stability (Trypsin Challenge)

Objective: Quantify resistance to specific serine proteases.

Reagents:

  • Sequencing Grade Modified Trypsin (Promega or equivalent).

  • Reaction Buffer: 50 mM Tris-HCl, 1 mM CaCl₂, pH 7.8.

  • Internal Standard (IS): A non-degradable peptide analog (e.g., D-isomer variant) or simple stable compound (e.g., Caffeine).

Workflow:

  • Preparation: Dissolve Peptide X (Lys-variant) and Peptide Y (Ppa-variant) to 200 µM in Reaction Buffer.

  • Initiation: Add Trypsin at an Enzyme:Substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile (stops enzyme, precipitates protein).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto HPLC/LC-MS.

Protocol B: Plasma Stability Assay (LC-MS)

Objective: Assess stability in a complex biological matrix (simulating in vivo conditions).

Workflow Visualization:

AssayWorkflow cluster_time Time Course Sampling Start Peptide Stock (10 mM in Water) Incubate Incubation Final Conc: 10 µM Start->Incubate Matrix Human/Rat Plasma (Pre-warmed 37°C) Matrix->Incubate T0 0 min Incubate->T0 T1 30 min Incubate->T1 T2 ... Incubate->T2 TEnd 24 hrs Incubate->TEnd Precipitation Protein Precipitation Add 3:1 ACN:MeOH + 1% Formic Acid Contains Internal Standard T0->Precipitation T1->Precipitation T2->Precipitation TEnd->Precipitation Centrifuge Centrifugation 14,000 x g, 10 min, 4°C Precipitation->Centrifuge Analysis LC-MS/MS Analysis Monitor Parent Ion [M+H]+ Centrifuge->Analysis

Figure 2: LC-MS Plasma Stability Workflow for cationic peptides.

Detailed Methodology:

  • Incubation: Spike the test peptide (10 µM final) into pooled human plasma (pre-warmed to 37°C).

    • Control: Spike into heat-inactivated plasma (validates that degradation is enzymatic, not chemical).

  • Sampling: Withdraw 50 µL samples at defined intervals (0, 0.5, 1, 2, 4, 8, 24 h).

  • Extraction: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard. Vortex for 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C to pellet plasma proteins.

  • Quantification: Analyze supernatant via LC-MS/MS. Monitor the transition of the parent ion to a specific fragment (MRM mode) for maximum sensitivity.

Data Interpretation

To prove enhanced resistance, calculate the in vitro half-life (


) using first-order kinetics.


Where:

  • 
     is the elimination rate constant (slope of the semi-log plot).
    

Success Criteria:

  • Lys-Peptide: Typically shows

    
     minutes in active plasma.
    
  • Ppa-Peptide: Should exhibit

    
     hours (often >12 hours).
    
  • Validation Check: The heat-inactivated plasma control must show >90% recovery at 24 hours. If not, the peptide is chemically unstable (e.g., oxidation, hydrolysis), not enzymatically degraded.

References

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma. ACS Pharmacology & Translational Science. (2024). [Link]

  • 3-(4-Piperidinyl) alanine Structure and Properties. PubChem. (2025).[1] [Link][1]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery. Pharmaceutics. (2020). [Link]

  • A Cyclic Peptidic Serine Protease Inhibitor: Increasing Affinity by Increasing Peptide Flexibility. PLOS ONE. (2014). [Link]

Sources

Comparative

Head-to-head comparison of different constrained amino acids in peptide optimization

As a Senior Application Scientist navigating the translational gap between in vitro discovery and in vivo efficacy, I frequently encounter native peptides that exhibit sub-nanomolar target affinity but fail completely in...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the translational gap between in vitro discovery and in vivo efficacy, I frequently encounter native peptides that exhibit sub-nanomolar target affinity but fail completely in animal models. The culprits are almost always rapid proteolytic degradation and abysmal membrane permeability.

To rescue these promising scaffolds, we must move beyond native sequences and chemically reprogram the peptide backbone. The strategic incorporation of constrained amino acids is the most effective way to pre-organize bioactive conformations, shield scissile bonds, and modulate lipophilicity. This guide provides a head-to-head mechanistic comparison of the three most impactful constraint strategies:


-Dialkyl Amino Acids, Backbone N-Methylation, and Hydrocarbon Stapling.

Mechanistic Head-to-Head: Reprogramming the Backbone

To optimize a peptide, we must understand the causality behind each chemical modification. We are not just changing atoms; we are fundamentally altering the Ramachandran (


) conformational space and the thermodynamics of solvation.
-Dialkyl Amino Acids (e.g., Aib)

The Mechanism:


-aminoisobutyric acid (Aib) replaces the 

-proton of alanine with a second methyl group. This gem-dimethyl substitution creates severe local steric hindrance. The Causality: To relieve this steric clash, the backbone is forced into a highly restricted region of the Ramachandran plot, specifically promoting right-handed

-helical or

-helical conformations1[1]. The Outcome: By pre-organizing the helix, Aib reduces the entropy lost upon receptor binding, thereby increasing target affinity. Furthermore, the quaternary

-carbon sterically blocks the approach of exopeptidases and endopeptidases, significantly enhancing half-life 2[2].
Backbone N-Methylation

The Mechanism: Replacing the amide proton (NH) with a methyl group (N-CH


).
The Causality:  Native amide protons are strong hydrogen-bond donors. When a peptide attempts to cross a lipid bilayer, stripping these protons of their hydration shell carries a massive energetic penalty (desolvation penalty). N-methylation eliminates this H-bond donor, hiding the polar surface area and increasing lipophilicity. Additionally, it lowers the energetic barrier between cis and trans amide isomers, expanding the macrocyclic conformational space3[3].
The Outcome:  A dramatic increase in passive transcellular permeability and oral bioavailability.
All-Hydrocarbon Stapling

The Mechanism: The insertion of


-disubstituted non-natural amino acids bearing olefinic tethers (e.g., at positions 

and

), followed by Ruthenium-catalyzed ring-closing metathesis (RCM) to form a covalent hydrocarbon bridge4[4]. The Causality: Unlike Aib which provides local constraint, stapling provides a macroscopic constraint. It physically locks an entire helical turn. This buries the polar amide backbone inside the hydrophobic cylinder of the helix. The Outcome: The peptide becomes virtually invisible to proteases (which require an extended backbone conformation to cleave) and gains the ability to penetrate cell membranes via endocytosis to hit intracellular targets5[5].

Constraints Native Native Peptide (Flexible, Unstable) Aib α,α-Dialkyl AAs (e.g., Aib) Native->Aib NMe Backbone N-Methylation Native->NMe Staple Hydrocarbon Stapling Native->Staple Mech_Aib Restricts φ/ψ Angles Steric Shielding Aib->Mech_Aib Mech_NMe Removes H-Bond Donor Alters cis/trans Ratio NMe->Mech_NMe Mech_Staple Macroscopic Helix Lock Buries Polar Backbone Staple->Mech_Staple Out_Stab Proteolytic Stability Mech_Aib->Out_Stab Out_Aff Target Affinity (Pre-organization) Mech_Aib->Out_Aff Mech_NMe->Out_Stab Out_Perm Membrane Permeability Mech_NMe->Out_Perm Mech_Staple->Out_Stab Mech_Staple->Out_Perm Mech_Staple->Out_Aff

Mechanistic pathways linking peptide constraints to optimized pharmacological outcomes.

Quantitative Benchmarks: Data-Driven Comparison

To guide your optimization strategy, the following table synthesizes the typical quantitative impact of these constraints based on standardized biophysical assays.

Constraint StrategyPrimary Structural EffectProteolytic Half-Life (Human Serum)Cell Permeability (PAMPA

)
Synthetic Tractability
Wild-Type (Native) Random coil in solution< 30 minutes

cm/s
High (Standard SPPS)

-Methylation (Aib)
Local helical induction2 to 6 hours

cm/s
High (Requires extended coupling)
N-Methylation H-bond depletion4 to 12 hours

cm/s
Moderate (Steric hindrance)
Hydrocarbon Stapling Global

-helical lock
> 24 hours

cm/s
Complex (Requires RCM metathesis)

Self-Validating Experimental Workflows

A protocol is only as good as its internal controls. As scientists, we must design experiments that prove their own operational integrity. Below are the definitive, step-by-step methodologies for validating these constrained peptides.

Protocol 1: Plasma Stability Assay (Validating Proteolytic Resistance)

This assay quantifies the exact half-life extension provided by constraints like Aib or Stapling.

  • Matrix Preparation: Dilute human plasma to 50% (v/v) with PBS (pH 7.4).

    • Causality: Using 100% plasma often causes severe matrix suppression in LC-MS and rapid column degradation. 50% plasma maintains sufficient exopeptidase/endopeptidase activity while ensuring analytical reliability.

  • Incubation: Spike the constrained peptide to a final concentration of 5

    
    M. Incubate at 37°C under gentle agitation.
    
  • Time-Course Quenching: At

    
     minutes, extract a 50 
    
    
    
    L aliquot and immediately quench it in 150
    
    
    L of ice-cold acetonitrile containing 1
    
    
    M of an internal standard (e.g., a heavy-isotope labeled stable peptide).
    • Causality: The 3:1 organic-to-aqueous ratio instantly denatures plasma proteins, halting enzymatic cleavage at the exact timestamp. The internal standard corrects for any volumetric errors during pipetting or injection.

  • Clarification & Analysis: Centrifuge at 14,000

    
     g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode).
    
  • Self-Validation Checkpoint: Always run a parallel tube containing native GLP-1 or Glucagon. If the native control does not degrade within 30 minutes, your plasma batch has lost enzymatic activity (likely due to improper freeze-thaw cycles), and the assay must be voided.

Protocol 2: On-Resin Synthesis of Hydrocarbon-Stapled Peptides

Synthesizing stapled peptides requires precise control over the metathesis reaction.

  • Solid-Phase Synthesis: Synthesize the sequence on Rink Amide resin, incorporating olefinic unnatural amino acids (e.g.,

    
     at position 
    
    
    
    and
    
    
    at position
    
    
    ).
  • Resin Swelling: Wash the resin thoroughly with Dichloromethane (DCM), then swell in 1,2-Dichloroethane (DCE).

    • Causality: DCE provides optimal swelling of the polystyrene matrix while maintaining compatibility with the Ruthenium catalyst, ensuring the reactive olefins are in close proximity.

  • Ring-Closing Metathesis (RCM): Add 10-20 mol% Grubbs I catalyst dissolved in DCE. Bubble with N

    
     gas for 2 hours at room temperature.
    
    • Causality: Performing RCM on-resin leverages the pseudo-dilution effect. Because the peptides are tethered to the solid support, intermolecular cross-linking is physically prevented, driving the reaction exclusively toward the desired intramolecular staple.

  • Self-Validation Checkpoint (Micro-cleavage): Before proceeding to global deprotection, cleave a 2 mg resin sample using TFA. Analyze via LC-MS. You must observe a mass shift of exactly -28 Da compared to the linear precursor. This corresponds to the loss of ethylene gas (

    
    ) during the metathesis. If the mass is unchanged, the catalyst is inactive or the sequence conformation prohibits cyclization.
    

Workflow Step1 1. Solid Phase Synthesis Incorporate olefinic amino acids (i, i+4) Step2 2. On-Resin RCM Grubbs Catalyst in DCE (Intramolecular cyclization) Step1->Step2 Step3 3. Cleavage & Purification TFA cleavage, RP-HPLC purification Step2->Step3 Step4 4. Structural Validation Circular Dichroism (CD) for α-helicity Step3->Step4 Step5 5. Functional Assays LC-MS Serum Stability & SPR Affinity Step4->Step5

Workflow for the synthesis and biophysical validation of hydrocarbon-stapled peptides.

Conclusion

The optimization of peptide therapeutics is no longer a game of trial-and-error amino acid scanning. By understanding the biophysical causality of constrained amino acids—whether it is the steric


 restriction of Aib, the desolvation tuning of N-methylation, or the macroscopic structural locking of hydrocarbon stapling—we can rationally engineer peptides that survive the hostile in vivo environment and reach their targets.

References

  • Marshall, G. R., et al. "Factors Governing Helical Preference of Peptides Containing Multiple Alpha,alpha-Dialkyl Amino Acids." Proc Natl Acad Sci U S A, 1990.[Link]

  • Li, Y., et al. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Marine Drugs, 2021.[Link]

  • Walensky, L. D., & Bird, G. H. "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry, 2014.[Link]

  • Bird, G. H., et al. "Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic." Proc Natl Acad Sci U S A, 2010.[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(4-Piperidinyl) alanine proper disposal procedures

Title: 3-(4-Piperidinyl) Alanine: Comprehensive Operational and Disposal Protocols Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safet...

Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-(4-Piperidinyl) Alanine: Comprehensive Operational and Disposal Protocols

Executive Summary As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling unnatural amino acids. 3-(4-Piperidinyl) alanine (CAS: 342036-77-5)[1] is a highly valuable building block in medicinal chemistry, featuring a conformationally flexible piperidine ring. However, its unique structural properties demand rigorous, scientifically grounded disposal procedures. This guide provides a self-validating, step-by-step operational framework to ensure environmental integrity, laboratory safety, and strict regulatory compliance.

Chemical Profiling & Hazard Causality To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior. 3-(4-Piperidinyl) alanine contains two critical functional domains:

  • The Piperidine Ring: The secondary amine within the piperidine heterocycle is moderately basic (pKa ~11). In aqueous solutions, it can significantly elevate the pH. If the pH exceeds 12.5, the waste stream is legally classified as a RCRA D002 (Corrosive) characteristic waste[2].

  • The Unnatural Amino Acid Backbone: Unlike naturally occurring L-amino acids, synthetic derivatives like 3-(4-Piperidinyl) alanine resist standard enzymatic degradation in municipal wastewater treatment systems[3].

Causality Insight: Because biological degradation is unverified and basic amines pose aquatic toxicity risks, drain disposal is strictly prohibited . Thermal destruction (incineration) is the preferred method for final disposition, as it ensures the complete breakdown of the nitrogenous heterocycle into harmless nitrogen oxides (NOx) and carbon dioxide.

Waste Stream Classification Matrix Proper segregation prevents incompatible chemical reactions and minimizes disposal costs. The following table summarizes the quantitative and qualitative data for routing 3-(4-Piperidinyl) alanine waste streams.

Waste Stream MatrixPrimary ComponentsPotential RCRA CodesPreferred ContainerFinal Disposition
Solid Residue Pure powder, contaminated PPE, weighing paperNone (Non-hazardous solid)Sealed HDPE bucket or double-baggedLicensed Incineration
Aqueous Solutions Water, biological buffers, HPLC mobile phasesD002 (if pH > 12.5)HDPE Carboy (Vented cap)Neutralization, then Incineration
Organic Solutions DMF, Methanol, Acetonitrile (Peptide synthesis)F003, F005, D001Justified safety can (Metal/HDPE)Solvent Blending / Incineration

(Data synthesized from EPA RCRA definitions[4] and institutional hazardous waste guidelines[2].)

Standard Operating Procedures (SOPs) for Disposal

SOP 1: Solid Waste Consolidation

  • Collection: Gather all unused 3-(4-Piperidinyl) alanine powder, contaminated weigh boats, and absorbent pads.

  • Packaging: Place materials into a chemically resistant, sealable container (e.g., a high-density polyethylene (HDPE) bucket)[3].

  • Labeling: Affix a hazardous waste label immediately. Mark as "Non-Hazardous Chemical Waste - 3-(4-Piperidinyl) alanine Solid". Do not use abbreviations.

  • Storage: Store in a designated dry waste accumulation area away from strong oxidizing agents until pickup by an environmental health and safety (EHS) technician.

SOP 2: Liquid Waste Neutralization & Routing (Self-Validating Protocol) When 3-(4-Piperidinyl) alanine is dissolved in aqueous media, the basicity of the piperidine ring must be managed.

  • Matrix Identification: Confirm the solvent is primarily aqueous. If mixed with >10% organic solvents (e.g., methanol), route directly to organic waste (F003/F005)[4].

  • Initial pH Assessment: Submerge a calibrated pH probe or high-resolution pH paper into the solution.

  • Neutralization (If pH > 12.5):

    • Causality: Neutralizing the solution prevents the waste from being classified as D002 (Corrosive)[2], which simplifies transport and lowers disposal costs.

    • Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Monitor the temperature, as neutralization is exothermic.

  • Validation: Verify the final pH is stable between 6.0 and 8.0.

  • Consolidation: Transfer the neutralized solution to an aqueous waste carboy. Label as "Aqueous Waste - Neutralized Piperidine Derivative".

SOP 3: Acute Spill Response & Decontamination

  • Isolation: Isolate the spill area. Don appropriate PPE (nitrile gloves, safety goggles, and an N95 mask or respirator if dust is aerosolized).

  • Containment: For solid spills, gently cover the powder with damp absorbent paper to prevent aerosolization. For liquid spills, surround the liquid with a chemical spill boom or inert absorbent (e.g., vermiculite).

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material or damp powder. Place into a hazardous waste bag.

  • Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid or dilute citric acid) to neutralize residual basic amines, followed by a thorough water rinse.

  • Disposal: Treat all cleanup materials as solid chemical waste (see SOP 1).

Disposal Logic & Workflow Visualization The following decision tree illustrates the logical routing for 3-(4-Piperidinyl) alanine waste streams to ensure regulatory compliance.

G Start 3-(4-Piperidinyl) alanine Waste Generated Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Incineration Licensed Hazardous Waste Incineration Solid->Incineration Direct Packaging Aqueous Aqueous Matrix (Check pH) Liquid->Aqueous Organic Organic Matrix (e.g., DMF, MeOH) Liquid->Organic pHCheck pH < 2 or pH > 12.5? (RCRA D002) Aqueous->pHCheck Organic->Incineration F-Listed/D001 Routing Neutralize Neutralize to pH 6-8 (Add 1M HCl) pHCheck->Neutralize Yes pHCheck->Incineration No Neutralize->Incineration

Caption: Logical decision tree for 3-(4-Piperidinyl) alanine waste routing and disposal.

Regulatory Grounding & Compliance Under the EPA's Resource Conservation and Recovery Act (RCRA), waste generators bear the "cradle-to-grave" responsibility for their chemicals[2]. While 3-(4-Piperidinyl) alanine is not explicitly listed on the P or U lists for acutely toxic or hazardous commercial chemical products, its handling is governed by characteristic waste codes. If mixed with spent solvents during peptide synthesis, the entire mixture inherits the F-listed waste code (e.g., F003 for acetone/methanol mixtures, F005 for toluene/pyridine)[4]. Always consult your institutional EHS department to ensure local municipal codes do not impose stricter thresholds than federal guidelines.

References 1.[1] ChemicalBook. "3-(4-PIPERIDINYL) ALANINE | 342036-77-5". URL: 2.[3] BenchChem. "1-BOC-3-Aminopiperidine | 144243-24-3". URL: 3.[4] EPA. "Waste Code - RCRAInfo". URL: 4.[2] Purdue University Fort Wayne. "Hazardous Waste Disposal Guidelines". URL:

Handling

Personal protective equipment for handling 3-(4-Piperidinyl) alanine

Operational Safety and Logistics Guide: Handling 3-(4-Piperidinyl) alanine As drug development increasingly relies on peptidomimetics and constrained peptides, the use of unnatural amino acids like 3-(4-Piperidinyl) alan...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Logistics Guide: Handling 3-(4-Piperidinyl) alanine

As drug development increasingly relies on peptidomimetics and constrained peptides, the use of unnatural amino acids like 3-(4-Piperidinyl) alanine (CAS: 342036-77-5) has become foundational[1]. However, the integration of a basic piperidine ring into an amino acid backbone introduces unique physicochemical hazards.

This guide provides researchers and laboratory managers with a field-proven, self-validating operational framework for the safe handling, synthesis integration, and disposal of 3-(4-Piperidinyl) alanine.

Mechanistic Hazard Profile

To handle 3-(4-Piperidinyl) alanine safely, one must understand the causality behind its hazard classifications:

  • Localized Basicity & Tissue Damage : The piperidine moiety is a strong secondary amine. Upon contact with physiological moisture (sweat, tears), it acts as a localized base, disrupting lipid bilayers and causing severe skin and eye irritation[2].

  • Biological Mimicry : As an unnatural (non-canonical) amino acid, aerosolized powder that is inhaled or ingested can act as a competitive inhibitor in endogenous cellular translation pathways, potentially causing systemic toxicity[3].

  • Electrostatic Aerosolization : Like many lyophilized or finely milled amino acid powders, it is highly susceptible to static charge buildup, increasing the risk of spontaneous aerosolization during weighing.

Mandatory PPE & Engineering Controls Matrix

Do not rely on standard laboratory attire. The following matrix outlines the required Personal Protective Equipment (PPE) and the specific mechanistic rationale for each choice.

Table 1: PPE Specifications and Validation Matrix

Protection CategorySpecification / StandardClinical CausalitySelf-Validation Step
Hand Protection Nitrile Rubber (EN 374), >0.11mm thickness.Piperidine derivatives act as penetration enhancers; nitrile resists basic amines better than latex[2].Inflation Test : Trap air in the glove and squeeze to verify the absence of micro-punctures before donning.
Respiratory N95, P95, or FFP3 Particulate Respirator.Prevents inhalation of electrostatically suspended unnatural amino acid dust[3].Seal Check : Inhale sharply; the mask must collapse slightly inward, confirming a negative pressure seal.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166).Protects against basic dust settling in the ocular fluid, which can cause corneal burns[2].Fit Check : Ensure no gaps exist between the rubber seal and the cheekbones/brow line.
Engineering Controls Chemical Fume Hood.Captures aerosolized particulates during container opening and transfer[2].Airflow Check : Verify digital monitor reads 0.4–0.6 m/s. Tape a tissue to the sash; it must pull inward.

Step-by-Step Operational Workflow

This protocol is designed for the transfer and solubilization of 3-(4-Piperidinyl) alanine during Solid-Phase Peptide Synthesis (SPPS).

Phase 1: Preparation and Weighing

  • Environmental Validation : Activate the fume hood and perform the tissue-pull validation step. Ensure all static-generating materials (e.g., plastic wrap, Styrofoam) are removed from the workspace.

  • Tool Selection : Utilize a grounded, anti-static stainless steel spatula. Causality: Plastic spatulas accumulate static electricity, causing the fine amino acid powder to repel and aerosolize into the breathing zone.

  • Weighing : Place the analytical balance inside the fume hood. Tare the weigh boat, carefully transfer the 3-(4-Piperidinyl) alanine, and immediately cap the source bottle.

  • Verification : Wipe the exterior of the source bottle with a damp Kimwipe before returning it to the desiccator to prevent cross-contamination.

Phase 2: Solubilization (Fmoc/Boc Chemistry)

  • Solvent Addition : Transfer the powder to a reaction vial. Slowly add your coupling solvent (typically Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)).

  • Agitation : Cap the vial tightly before vortexing. Causality: Dissolving basic unnatural amino acids in polar aprotic solvents can generate mild exothermic reactions; capping prevents solvent micro-splatter[3].

  • Verification : Visually inspect the vial against a light source to ensure complete dissolution. Undissolved particulates will clog automated peptide synthesizers.

Spill Response and Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard by launching the active powder into the air. Follow this targeted response plan:

  • Isolate : Evacuate personnel not wearing the PPE specified in Table 1 from the immediate area[2].

  • Dampen (Do Not Sweep) : Lightly mist the spilled powder with a 1% acetic acid solution (or water if acid is unavailable). Causality: The liquid neutralizes the electrostatic charge, binds the dust to prevent aerosolization, and the mild acid neutralizes the basic piperidine ring.

  • Absorb : Cover the dampened spill with inert absorbent pads or vermiculite[4].

  • Collect : Use a non-sparking, anti-static scoop to transfer the absorbed material into a hazardous waste container.

  • Decontaminate : Wash the spill surface with soap and water, followed by a 70% ethanol wipe.

Process Visualization

G N1 Risk Assessment & Fume Hood Validation N2 Don PPE (Nitrile, N95/FFP3, Goggles) N1->N2 N3 Anti-Static Weighing 3-(4-Piperidinyl) alanine N2->N3 N4 Solubilization (DMF/NMP for SPPS) N3->N4 N5 Spill Detected? N3->N5 N4->N5 N8 Hazardous Waste Disposal N4->N8 Routine Disposal N6 Isolate & Dampen (Prevent Aerosolization) N5->N6 Yes N7 Neutralize & Absorb (1% Acetic Acid) N6->N7 N7->N8

Workflow for the safe handling, synthesis, and spill response of 3-(4-Piperidinyl) alanine.

References

  • New Jersey Department of Health. "PIPERIDINE CAS Number - HAZARD SUMMARY". Right to Know Hazardous Substance Fact Sheets. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System". Available at:[Link]

Sources

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